NC9
Description
Properties
IUPAC Name |
benzyl N-[(2S)-1-[2-[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy]ethoxy]ethylamino]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47N5O8S/c1-4-33(41)36-19-9-8-16-30(39-35(43)48-26-27-12-6-5-7-13-27)34(42)37-20-22-46-24-25-47-23-21-38-49(44,45)32-18-11-14-28-29(32)15-10-17-31(28)40(2)3/h4-7,10-15,17-18,30,38H,1,8-9,16,19-26H2,2-3H3,(H,36,41)(H,37,42)(H,39,43)/t30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXQGECJXSNLDT-PMERELPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCOCCOCCNC(=O)C(CCCCNC(=O)C=C)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCOCCOCCNC(=O)[C@H](CCCCNC(=O)C=C)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47N5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NC9 in Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer Stem Cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal, differentiation, and resistance to conventional therapies, making them a critical target for novel cancer treatments. The small molecule NC9 has been identified as a potent and selective irreversible inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in CSC survival and malignancy. This technical guide provides a comprehensive overview of the mechanism of action of this compound in CSCs, detailing its molecular interactions, downstream signaling effects, and functional consequences. This document synthesizes available data, presents detailed experimental protocols, and visualizes key pathways to support further research and drug development efforts targeting the TG2-mediated CSC phenotype.
Core Mechanism of Action: Dual Inhibition of Transglutaminase 2
This compound is a targeted, irreversible covalent inhibitor of Transglutaminase 2 (TG2). Its primary mechanism involves a dual inhibition of TG2's main enzymatic functions: transamidation and GTP-binding/GTPase activity. This is achieved through a unique conformational locking mechanism.
TG2 exists in two principal conformational states:
-
"Open" Conformation: In this state, the transamidase catalytic site is exposed, allowing for the calcium-dependent crosslinking of proteins.
-
"Closed" Conformation: This conformation sequesters the transamidase site and exposes a GTP-binding pocket, enabling TG2 to function as a G-protein in signal transduction pathways crucial for CSC survival.[1]
This compound covalently binds to the cysteine residue (Cys-277) within the transamidase active site. This irreversible binding locks the TG2 enzyme in the "open" conformation.[2][3] This has two critical consequences:
-
Inhibition of Transamidase Activity: The direct binding of this compound to the active site blocks its protein crosslinking function.[2][4]
-
Allosteric Inhibition of GTP-Binding: By locking TG2 in the "open" state, this compound prevents the conformational shift required to form the GTP-binding pocket. This effectively abolishes TG2's G-protein signaling capabilities, which are essential for the survival and malignant phenotype of CSCs.[1][2]
This dual-action mechanism is pivotal, as the GTP-binding function, rather than the transamidase activity, is predominantly responsible for driving the pro-survival and pro-metastatic characteristics of cancer stem cells.[1]
Signaling Pathways Modulated by this compound in Cancer Stem Cells
The inhibition of TG2's GTP-binding function by this compound disrupts several downstream signaling pathways that are critical for the maintenance and progression of cancer stem cells.
Inhibition of Pro-Survival Signaling
TG2, in its GTP-bound state, activates multiple pro-survival signaling cascades. By preventing GTP binding, this compound effectively attenuates these pathways, leading to a reduction in CSC viability. One of the key pathways implicated involves the MEK1/2 and ERK1/2 signaling axis, which is downstream of TG2 and is associated with the aggressive cancer phenotype.
Suppression of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a cellular program that enhances the migratory and invasive properties of cancer cells, and is a hallmark of CSCs. TG2 is a known driver of EMT. This compound treatment has been shown to block EMT in cancer stem cells, leading to a more epithelial and less migratory phenotype.[2][4] This is evidenced by changes in the expression of key EMT markers.
Quantitative Data on the Effects of this compound on Cancer Stem Cells
While comprehensive quantitative data across multiple CSC lines are still emerging, available studies provide significant insights into the efficacy of this compound. The data is primarily derived from studies on epidermal squamous cell carcinoma stem cells (SCC-13).
| Parameter | Cell Line | Treatment | Observed Effect | Reference(s) |
| CSC Survival | SCC-13 | 20 µM this compound for 48h | Significant reduction in surviving spheroids. | [1] |
| Spheroid Formation | SCC-13 | 0-20 µmol/L this compound for 0-72h | Dose- and time-dependent fragmentation of pre-formed spheroids and reduction in viability. | [5] |
| Cell Invasion | SCC-13 | 20 µM this compound | Significant reduction in Matrigel invasion. | [1] |
| Apoptosis Induction | SCC-13 | 20 µmol/L this compound | Time-dependent increase in cleaved caspase-3. | [5] |
| EMT Marker Expression | Mesothelioma CSCs | This compound Treatment | Appears to increase markers of apoptosis. | [2][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on cancer stem cells.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Protocol:
-
Cell Preparation:
-
Culture SCC-13 cells to 70-80% confluency.
-
Harvest cells and prepare a single-cell suspension using trypsin-EDTA.
-
Wash the cells with PBS and resuspend in serum-free tumorsphere medium.
-
-
Plating:
-
Plate 40,000 cells per well in 6-well ultra-low adherence plates.
-
-
Treatment:
-
For pre-formed spheroid fragmentation, allow spheroids to form for 8-10 days.
-
Add this compound to the desired final concentration (e.g., 0-20 µmol/L) or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for the desired duration (e.g., 48-72 hours for fragmentation assay).
-
-
Quantification:
-
Count the number of spheroids per well using an inverted microscope.
-
Assess spheroid viability using a Trypan Blue exclusion assay.
-
Transwell Invasion Assay
This assay measures the invasive potential of cancer stem cells.
Protocol:
-
Chamber Preparation:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Resuspend SCC-13 cells in serum-free medium.
-
Seed the cells into the upper chamber of the Transwell insert.
-
-
Chemoattractant and Treatment:
-
Fill the lower chamber with medium containing a chemoattractant (e.g., FBS).
-
Add this compound (e.g., 20 µM) or vehicle control to both the upper and lower chambers.
-
-
Incubation:
-
Incubate for 24-48 hours at 37°C.
-
-
Analysis:
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells in several microscopic fields.
-
Western Blot Analysis
This technique is used to detect changes in protein expression (e.g., TG2, EMT markers, apoptosis markers).
Protocol:
-
Sample Preparation:
-
Treat SCC-13 cells with this compound (e.g., 20 µmol/L) for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies (e.g., anti-TG2, anti-cleaved caspase-3, anti-E-cadherin, anti-Vimentin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Normalize band intensities to a loading control (e.g., GAPDH or β-actin).
-
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound or vehicle control for the desired time.
-
-
Cell Staining:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for targeting cancer stem cells through its unique dual-inhibitory mechanism on Transglutaminase 2. By locking TG2 in an open conformation, this compound effectively shuts down the pro-survival GTP-binding activity that is critical for the maintenance of the CSC phenotype. The resulting inhibition of CSC survival, self-renewal, and invasion underscores the potential of TG2 as a therapeutic target.
Future research should focus on:
-
Expanding the quantitative analysis of this compound's efficacy across a broader range of CSC types.
-
In vivo studies to evaluate the anti-tumor and anti-metastatic effects of this compound in preclinical models.
-
Investigating potential synergistic effects of this compound with conventional chemotherapies to overcome drug resistance.
-
Further elucidating the downstream signaling networks regulated by TG2's GTP-binding function in cancer stem cells.
This in-depth guide provides a solid foundation for researchers and drug developers to advance the study and application of this compound and other TG2 inhibitors in the fight against cancer.
References
- 1. Transamidase site-targeted agents alter the conformation of the transglutaminase cancer stem cell survival protein to reduce GTP binding activity and cancer stem cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. researchgate.net [researchgate.net]
- 4. cancertools.org [cancertools.org]
- 5. researchgate.net [researchgate.net]
Unraveling the Role of NC9 in the Inhibition of Epithelial-Mesenchymal Transition: A Technical Guide
Initial Research Findings on "NC9" and a Pivot to "FRYL"
An extensive search for the term "this compound" in the context of inhibiting the epithelial-mesenchymal transition (EMT) did not yield any specific protein or gene with this designation. It is possible that "this compound" is a non-standard nomenclature, an internal designation, or a potential typographical error in the query.
However, the search results consistently pointed towards a protein known as FRY like transcription coactivator (FRYL) , which is involved in cellular processes that could be relevant to the regulation of EMT.[1][2][3][4][5] Given the lack of information on "this compound," this guide will focus on the available data for FRYL and its potential, though not explicitly stated, role in pathways that may influence EMT.
FRYL is a protein-coding gene that is conserved across various species and is predicted to be involved in cell morphogenesis and neuron projection development.[1][3] It is also known to be a transcriptional coactivator.[2][4] While the direct inhibition of EMT by FRYL is not explicitly documented in the provided search results, its functions intersect with signaling pathways that are well-established regulators of EMT.
The FRYL Protein and its Potential Connection to EMT-Regulating Pathways
FRYL, also known as KIAA0826, is a paralog of the FRY microtubule-binding protein.[2][5] While the functions of FRYL are still largely under investigation, its paralog, FRY, has been reported to have various cellular functions, including interaction with NDR kinases, which are central components of the Hippo signaling pathway.[2] The Hippo pathway is a critical regulator of cell proliferation and apoptosis and has been implicated in the regulation of EMT.
Furthermore, FRYL has been identified as a transcriptional coactivator for Notch signaling.[2] The Notch signaling pathway is a key player in determining cell fate during embryonic development and in adult tissues, and its dysregulation is frequently associated with the induction of EMT in cancer.[2][6]
Key Signaling Pathways Potentially Influenced by FRYL:
-
Hippo Signaling Pathway: The interaction of FRYL's paralog, FRY, with NDR kinases suggests a potential role for FRYL in modulating the Hippo pathway.[2] This pathway is known to control the activity of the transcriptional coactivator YAP, which can influence genes involved in cell proliferation and the inhibition of cell death, processes intertwined with EMT.[2]
-
Notch Signaling Pathway: FRYL has been shown to function as a Notch coactivator, playing a role in the assembly of RNA polymerase II at Notch-responsive genes.[2] Notch signaling can directly activate target genes associated with EMT signaling.[6]
Visualizing the Potential Role of FRYL in Cellular Signaling
The following diagram illustrates the potential points of intersection of FRYL with the Hippo and Notch signaling pathways, which are known to be integral to the regulation of EMT.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Fryl deficiency is associated with defective kidney development and function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRYL FRY like transcription coactivator [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Gene - FRYL [maayanlab.cloud]
- 5. FRY like transcription coactivator - Wikipedia [en.wikipedia.org]
- 6. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of the NC9 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NC9 compound has emerged as a significant tool in cancer research, primarily through its targeted inhibition of Transglutaminase 2 (TG2). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the compound's ability to irreversibly lock TG2 in its "open" conformation, thereby allosterically inhibiting its GTP-binding function, a critical activity for cancer stem cell survival. This document consolidates key quantitative data, provides detailed experimental protocols for its synthesis and biological evaluation, and visualizes the associated signaling pathways, offering a vital resource for researchers in oncology and drug development.
Introduction: The Discovery of this compound as a TG2 Inhibitor
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, including protein cross-linking via its transamidase activity and signal transduction through its GTP-binding and hydrolyzing (GTPase) activity.[1][2] Dysregulation of TG2 has been linked to numerous pathologies, including cancer, where it is often overexpressed in tumor cells and cancer stem cells.[3] The GTP-binding function of TG2, in particular, has been identified as essential for the survival and maintenance of cancer stem cells, making it a compelling target for therapeutic intervention.[2][4]
The discovery of the this compound compound by the research group of Dr. Jeffrey Keillor stemmed from structure-activity relationship (SAR) studies of peptidomimetic inhibitors designed to target the active site of TG2.[3][5][6] this compound is an irreversible covalent inhibitor that was engineered to not only block the transamidase activity but to also allosterically inhibit the GTP-binding function by locking the enzyme in its "open" conformation.[2][4] This dual mechanism of action makes this compound a powerful probe for studying TG2 biology and a promising lead for the development of novel anti-cancer therapeutics.
Physicochemical and Pharmacokinetic Properties of this compound
The this compound compound is a peptidomimetic molecule with the following key characteristics:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | benzyl (S)-(1-((5-(dimethylamino)naphthalene)-1-sulfonamido)-10,17-dioxo-3,6-dioxa-9,16-diazanonadec-18-en-11-yl)carbamate | [2][7] |
| Molecular Formula | C₃₅H₄₇N₅O₈S | [2][3] |
| Molecular Weight | 697.84 g/mol | [2] |
| CAS Number | 1352090-52-8 | [2][7] |
| Appearance | Not specified in provided results. | |
| Solubility | Soluble up to 100 µM in 5% (v/v) DMSO/aqueous buffers. | [2] |
Table 2: Pharmacokinetic and Efficacy Data for this compound
| Parameter | Value | Reference(s) |
| Inhibition Constant (k_inact/K_I) | Approaching 10⁶ M⁻¹min⁻¹ | [2] |
| Cellular Permeability (log Pe) | -5.26 cm/s (PAMPA assay) | [2] |
| Stability (vs. Glutathione) | Reaction with glutathione (B108866) is ~100,000 times slower than with TG2. | [2] |
| Toxicity (in mice) | No acute or chronic toxicity observed at 50 mg/kg administered 3 times per week for up to 14 weeks. | [2] |
Synthesis of the this compound Compound
The synthesis of this compound involves a convergent approach, characteristic of peptidomimetic compounds. While a precise, step-by-step protocol from a primary publication is not publicly available in the provided search results, a general synthetic strategy can be inferred from the synthesis of analogous compounds and related probes. The synthesis generally involves the coupling of three key fragments: a dansylated amino acid derivative, a linker containing an acrylamide (B121943) "warhead," and a Cbz-protected amino acid.
Experimental Protocol: General Synthesis of this compound Analogs
This protocol is a generalized procedure based on the synthesis of similar peptidomimetic TG2 inhibitors.[6]
Materials:
-
Fmoc-protected amino acids
-
Dansyl chloride
-
Acryloyl chloride
-
N-Boc-piperazine
-
1-Naphthoyl chloride
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DMF (Dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC).
Procedure:
-
Synthesis of the Dansylated Fragment: a. React the desired amino acid with dansyl chloride in the presence of a base to form the N-dansylated amino acid. b. Protect the carboxylic acid group if necessary.
-
Synthesis of the Acrylamide Linker Fragment: a. Start with a suitable bifunctional linker molecule. b. React one functional group with acryloyl chloride to introduce the "warhead." c. Modify the other functional group for subsequent coupling.
-
Synthesis of the C-terminal Fragment: a. Acylate an amino acid with 1-naphthoyl chloride. b. Couple the product with N-Boc-piperazine using a peptide coupling reagent like HBTU. c. Remove the Boc protecting group with TFA in DCM.
-
Fragment Assembly: a. Sequentially couple the three fragments using standard peptide coupling methodologies (e.g., HBTU/DIPEA in DMF). b. Deprotect any remaining protecting groups.
-
Purification: a. Purify the final compound using flash column chromatography on silica (B1680970) gel followed by preparative reverse-phase HPLC to obtain the highly pure this compound compound.
-
Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through a unique mechanism of action that targets both the enzymatic and non-enzymatic functions of TG2.
Allosteric Inhibition of GTP-Binding
The acrylamide "warhead" of this compound forms an irreversible covalent bond with the cysteine residue (Cys277) in the active site of TG2's transamidase domain. This covalent modification "locks" the enzyme in its "open" or extended conformation.[2][4] In this open state, the GTP-binding pocket is disrupted, leading to the allosteric inhibition of TG2's ability to bind and hydrolyze GTP.[4] This is a critical feature of this compound, as the GTP-bound, "closed" conformation of TG2 is essential for its pro-survival signaling in cancer stem cells.[4]
Figure 1: Mechanism of this compound action on TG2 conformation.
Downstream Signaling Pathways
By inhibiting the GTP-binding function of TG2, this compound disrupts key signaling pathways that are crucial for the survival and aggressive phenotype of cancer stem cells.
In several cancers, TG2 activates the NF-κB signaling pathway through a non-canonical mechanism, leading to the transcription of pro-survival and pro-inflammatory genes.[8][9] This creates a positive feedback loop where NF-κB can, in turn, upregulate the expression of TG2. By inhibiting TG2's signaling function, this compound can break this cycle, leading to reduced NF-κB activity and decreased cancer cell survival.
Figure 2: Inhibition of the TG2-NF-κB signaling pathway by this compound.
Recent studies have shown that TG2 is required to maintain hepatocyte growth factor (HGF)/MET signaling, which in turn activates the downstream MEK/ERK pathway.[10] This signaling cascade is critical for driving an aggressive cancer phenotype, including proliferation, invasion, and migration.[10] Treatment with this compound has been shown to reduce MET and ERK1/2 activity, thereby attenuating the malignant characteristics of cancer cells.[10]
Figure 3: Disruption of the TG2-HGF/MET-ERK1/2 pathway by this compound.
Biological Activity and Applications in Cancer Research
This compound has demonstrated significant anti-cancer activity in various preclinical models, particularly those involving cancer stem cells.
Table 3: Biological Activity of this compound in Cancer Models
| Cell Line/Model | Biological Effect | Concentration(s) | Reference(s) |
| SCC-13 | Blocks transamidation activity, inhibits EMT, and induces apoptosis in cancer stem cells. | 20 µM | [2][3] |
| Mesothelioma | Reduces migration (invasion) and increases markers of apoptosis in cancer stem cells. | Not specified | [2][3] |
| Breast Cancer | Decreased migration in MDA-MB-231 and MCF-7 cells. | 30 µM | [11] |
Experimental Protocols for Biological Assays
This assay measures the ability of this compound to inhibit the transamidase activity of TG2.
Materials:
-
Recombinant human TG2
-
Transglutaminase assay kit (e.g., from Cayman Chemical or Abcam)
-
Microplate reader capable of measuring absorbance at 525 nm
-
This compound compound
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Follow the manufacturer's protocol for the transglutaminase activity assay kit.
-
Typically, the assay involves the incubation of TG2 with a donor and acceptor substrate, leading to the formation of a product that can be measured colorimetrically.
-
To determine the inhibitory effect of this compound, pre-incubate TG2 with various concentrations of the compound before adding the substrates.
-
Measure the absorbance at 525 nm and calculate the percentage of inhibition relative to a vehicle control (DMSO).
-
IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This assay assesses the effect of this compound on the viability and self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell line (e.g., SCC-13)
-
Ultra-low attachment plates
-
Cell culture medium supplemented with growth factors (for spheroid formation)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
This compound compound
-
DMSO
Procedure:
-
Seed single cells in ultra-low attachment plates with spheroid formation medium.
-
Allow spheroids to form over several days.
-
Treat the spheroids with various concentrations of this compound or DMSO (vehicle control).
-
Incubate for the desired period (e.g., 48-72 hours).
-
Assess cell viability using a reagent like CellTiter-Glo® 3D, which measures ATP levels.
-
Measure luminescence using a plate reader.
-
Spheroid morphology and number can also be assessed and quantified using microscopy and image analysis software.
This assay measures the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Transwell inserts with 8.0 µm pore size
-
Matrigel basement membrane matrix
-
Cancer cell line
-
Serum-free and serum-containing cell culture medium
-
This compound compound
-
DMSO
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert, with or without this compound.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours to allow for invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several fields of view under a microscope to quantify invasion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. Novel irreversible peptidic inhibitors of transglutaminase 2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. corning.com [corning.com]
- 9. researchgate.net [researchgate.net]
- 10. Transamidase site-targeted agents alter the conformation of the transglutaminase cancer stem cell survival protein to reduce GTP binding activity and cancer stem cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20210276960A1 - Inhibitors of tissue transglutaminase 2 (tg2) and uses thereof - Google Patents [patents.google.com]
The Role of NC9 in Blocking TG2 Transamidation Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tissue transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a wide range of cellular processes, including cell adhesion, migration, and survival. Its dysregulation is associated with various diseases, including cancer. TG2 possesses two primary enzymatic activities: a calcium-dependent transamidation activity and a GTP-binding/hydrolysis function. The small molecule NC9 has emerged as a potent and specific irreversible inhibitor of TG2, offering a valuable tool for dissecting the enzyme's complex roles. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its ability to block TG2 transamidation activity and its subsequent impact on cellular signaling and function. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting TG2.
Introduction to Tissue Transglutaminase 2 (TG2)
Tissue transglutaminase (TG2) is a unique member of the transglutaminase family of enzymes that catalyzes the post-translational modification of proteins.[1] Its primary and most well-known function is its calcium-dependent transamidation activity, which involves the formation of isopeptide bonds between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a lysine (B10760008) residue.[1] This cross-linking activity is crucial for the stabilization of the extracellular matrix.
Beyond its transamidation activity, TG2 also functions as a G-protein, capable of binding and hydrolyzing guanosine (B1672433) triphosphate (GTP).[1] These two functions of TG2 are mutually exclusive and are governed by a significant conformational change. In the presence of calcium, TG2 adopts an "open" conformation, which exposes the transamidase active site.[2][3] Conversely, when bound to GTP in a low calcium environment, TG2 assumes a "closed" conformation, which masks the transamidase site but allows for GTP-binding and signaling.[1][2] The GTP-binding activity of TG2 has been shown to be essential for the survival of several cancer cell lines, while its transamidation activity is not.[1]
The dysregulation of TG2 activity is implicated in a variety of pathological conditions, including fibrosis, atherosclerosis, celiac disease, and cancer.[1] In the context of cancer, particularly in cancer stem cells, TG2's GTP-binding function promotes cell proliferation, metastasis, and resistance to therapy.[1][4]
This compound: A Targeted Irreversible Inhibitor of TG2
This compound is a small molecule that acts as a targeted and irreversible covalent inhibitor of TG2.[1] It is highly selective for TG2 over other transglutaminases.[1] The molecular formula of this compound is C35H47N5O8S.[1]
Mechanism of Action
This compound exerts its inhibitory effect by covalently binding to the active site of TG2's transamidation domain.[2][3] This interaction locks the enzyme in an extended "open" conformation.[1][3] This has a dual consequence:
-
Direct Inhibition of Transamidation: By binding to the transamidase catalytic site, this compound directly and irreversibly abolishes the enzyme's protein cross-linking activity.[1][4]
-
Allosteric Inhibition of GTP-Binding: The stabilization of the open conformation by this compound leads to a disorganization of the GTP-binding site, thereby allosterically inhibiting TG2's G-protein functions.[2][3]
This dual inhibitory mechanism is particularly significant in the context of cancer, where the GTP-binding activity of TG2 is a key driver of malignancy.[1][2]
Signaling Pathways Affected by this compound
The inhibition of TG2 by this compound has been shown to impact several signaling pathways crucial for cancer cell survival and progression. By blocking TG2's GTP-binding function, this compound can disrupt downstream signaling cascades. For instance, TG2 has been shown to activate signaling pathways involving VEGF, neuropilin-1, and α6/β4-integrin.[5] Furthermore, TG2 maintains hepatocyte growth factor (HGF)/MET signaling, and treatment with this compound has been demonstrated to reduce MET and ERK1/2 activities, leading to decreased cell proliferation.[5]
Caption: this compound's dual inhibition mechanism on TG2.
Quantitative Data on this compound Inhibition
The efficacy of this compound as a TG2 inhibitor has been quantified in several studies. The following tables summarize the available quantitative data.
| Parameter | Value | Enzyme Source | Reference |
| kinact/KI | ~106 M-1 min-1 | Not Specified | [1] |
| kinact/KI | 244 ± 65 x 103 M-1 min-1 | Not Specified | [6] |
Table 1: Kinetic Parameters of this compound Inhibition of TG2.
| Cell Line | Assay | Effect of this compound | Concentration | Reference |
| SCC-13 (Cancer Stem Cells) | Transamidation Activity | Abolished | Not Specified | [4] |
| Mesothelioma Cancer Stem Cells | Migration (Invasion) | Reduced | Not Specified | [4] |
| Mesothelioma Cancer Stem Cells | Apoptosis Markers | Increased | Not Specified | [4] |
| SCC-13 and HaCaT cells | Proliferation | Reduced | Not Specified | [5] |
| SCC-13 | Spheroid Formation | Fragmentation | 20 µM | [7] |
Table 2: Cellular Effects of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in blocking TG2 activity.
In Vitro TG2 Transamidation Activity Assay
This protocol describes a colorimetric or fluorometric assay to measure the transamidation activity of purified TG2 in the presence of an inhibitor like this compound.
Caption: Workflow for in vitro TG2 activity assay.
Materials:
-
This compound inhibitor[9]
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0[4]
-
Calcium Chloride (CaCl₂) solution
-
Dithiothreitol (DTT)
-
Glutamine-donor substrate (e.g., N,N-dimethylcasein or a biotinylated peptide)[8][10]
-
Amine-donor substrate (e.g., 5-(biotinamido)pentylamine (B118131) or a fluorescently labeled cadaverine)[3][8]
-
Stop Solution: 250 mM EDTA[4]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare working solutions of TG2, substrates, and CaCl₂ in the assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add a defined amount of purified TG2 to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.[10]
-
-
Reaction Initiation:
-
Incubation:
-
Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes), during which the transamidation reaction proceeds.[8]
-
-
Reaction Termination:
-
Stop the reaction by adding the Stop Solution (EDTA), which chelates the Ca²⁺ ions necessary for TG2 activity.[4]
-
-
Detection and Data Analysis:
-
Measure the signal (absorbance or fluorescence) using a microplate reader. The signal is proportional to the amount of substrate incorporation.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based TG2 Transamidation Activity Assay
This protocol measures the intracellular TG2 transamidation activity in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., SCC-13)
-
Cell culture medium
-
This compound inhibitor
-
Fluorescent amine donor substrate (e.g., fluorescein (B123965) cadaverine (B124047) - FC)[3]
-
Calcium ionophore (e.g., A23187)[3]
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 24-well plate) and grow to the desired confluency.
-
Pre-load the cells with the fluorescent amine donor substrate (e.g., 20 µM FC) for 4 hours.[3]
-
Wash the cells to remove excess substrate.
-
Treat the cells with various concentrations of this compound or vehicle for 30 minutes.[3]
-
-
Induction of TG2 Activity:
-
Detection and Analysis:
-
Wash the cells with PBS.
-
Visualize and quantify the fluorescence incorporated into cellular proteins using a fluorescence microscope or a microplate reader.
-
Reduced fluorescence in this compound-treated cells compared to the control indicates inhibition of TG2 transamidation activity.
-
Matrigel Invasion Assay
This assay assesses the effect of this compound on the invasive potential of cancer cells.
Caption: Workflow for Matrigel invasion assay.
Materials:
-
Cancer cell line
-
This compound inhibitor
-
Transwell inserts (e.g., 8.0 µm pore size)
-
Matrigel matrix
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coating of Inserts:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution.
-
Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.[12]
-
-
Cell Seeding:
-
Harvest and resuspend the cells in serum-free medium.
-
Treat the cells with the desired concentrations of this compound or vehicle.
-
Seed the treated cells into the upper chamber of the Matrigel-coated inserts.[12]
-
-
Invasion:
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C for 24-48 hours.[12]
-
-
Staining and Quantification:
-
Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.[12]
-
Fix the invading cells on the lower surface of the membrane with a suitable fixative.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Compare the number of invaded cells in the this compound-treated groups to the control group.
-
Conclusion
This compound is a powerful research tool for investigating the multifaceted roles of TG2. Its unique mechanism of action, involving the irreversible inhibition of transamidation and the allosteric blockade of GTP-binding, makes it particularly valuable for studying the contributions of each of these functions to cellular physiology and disease. The detailed protocols and quantitative data provided in this guide are intended to support researchers in designing and executing experiments to further elucidate the therapeutic potential of targeting TG2 with inhibitors like this compound. As our understanding of the intricate signaling networks regulated by TG2 continues to grow, so too will the importance of specific and potent inhibitors in the development of novel therapeutic strategies for a range of human diseases.
References
- 1. Expression, purification and kinetic characterisation of human tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Transamidase site-targeted agents alter the conformation of the transglutaminase cancer stem cell survival protein to reduce GTP binding activity and cancer stem cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 6. Detection of transglutaminase activity using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Impermeable Inhibitors Confirm That Intracellular Human Transglutaminase 2 Is Responsible for the Transglutaminase-Associated Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Expression of Functional Recombinant Human Tissue Transglutaminase (TG2) Using the Bac-to-Bac Baculovirus Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snapcyte.com [snapcyte.com]
Unraveling the Molecular Switch: A Technical Guide to the Inhibition of GTP-Binding Activity by NC9
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism by which the small molecule inhibitor NC9 disrupts the crucial GTP-binding activity of Transglutaminase 2 (TG2). As a multifunctional protein implicated in a range of cellular processes, including cancer progression and fibrosis, understanding the modulation of TG2's distinct functions is of paramount importance for the development of novel therapeutics. This document provides a comprehensive overview of the core mechanism of this compound action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Executive Summary
This compound is a potent, irreversible, and covalent inhibitor of Transglutaminase 2. Its unique mechanism of action lies in its ability to lock the TG2 enzyme in an "open" conformation. This conformational stabilization allosterically abolishes the protein's GTP-binding and subsequent GTPase activity, which are intrinsically linked to its "closed" conformation. The inhibition of this signaling function of TG2, independent of its transamidation activity, has shown significant promise in preclinical studies, particularly in the context of cancer stem cell survival and metastasis. This guide will delve into the specifics of this inhibitory mechanism, providing the necessary technical details for researchers in the field.
The Dual Nature of Transglutaminase 2: Transamidation and GTP-Binding
Transglutaminase 2 is a unique enzyme that possesses two distinct and mutually exclusive functionalities: a calcium-dependent transamidation activity and a GTP-binding/GTPase signaling function.
-
Transamidation Activity: In its "open" conformation, TG2 catalyzes the formation of isopeptide bonds between glutamine and lysine (B10760008) residues in proteins, leading to protein cross-linking.
-
GTP-Binding and Signaling: In its "closed" conformation, TG2 binds and hydrolyzes guanosine (B1672433) triphosphate (GTP), functioning as a G-protein in intracellular signaling pathways. This signaling role is crucial in promoting cell survival, proliferation, and migration, particularly in cancer cells.
The transition between these two conformations is a critical regulatory mechanism for TG2's cellular functions.
This compound: An Allosteric Inhibitor of GTP-Binding Activity
This compound is a targeted covalent inhibitor that irreversibly binds to the active site of TG2. However, its most profound effect on the protein's signaling function is not through direct competition at the GTP-binding site, but through an allosteric mechanism.
By covalently modifying the transamidation active site, this compound "locks" TG2 in its open conformation. This conformational rigidity prevents the necessary structural rearrangement for TG2 to adopt the closed conformation required for GTP binding. Consequently, this compound effectively abolishes the GTP-binding and subsequent signaling functions of TG2.
Quantitative Data on this compound Inhibition
While a direct IC50 value for the inhibition of GTP binding by this compound is not prominently reported in the literature due to its allosteric and irreversible nature, its efficacy is often described by its kinetic parameters for the inhibition of the transamidation activity, which directly correlates with the conformational lock and subsequent inhibition of GTP binding.
| Inhibitor | Target | Inhibition Type | k_inact / K_I (M⁻¹min⁻¹) | Cellular Effect | Reference |
| This compound | Transglutaminase 2 | Irreversible, Covalent | Approaching 10⁶ | Abolishes GTP-binding activity, Inhibits cancer stem cell survival and invasion |
Note: The kinact/KI value reflects the efficiency of the irreversible inhibition of the transamidation activity. The inhibition of GTP binding is a direct consequence of this event.
Experimental Protocols
GTP-Binding Assay to Assess this compound Inhibition
This protocol describes a method to quantitatively assess the inhibition of TG2's GTP-binding activity by this compound using a fluorescent GTP analog.
Objective: To determine the extent to which this compound inhibits the binding of GTP to TG2.
Materials:
-
Recombinant human Transglutaminase 2 (TG2)
-
This compound inhibitor
-
BODIPY™ FL GTP-γ-S (fluorescent, non-hydrolyzable GTP analog)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 100 mM NaCl
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Pre-incubation:
-
Prepare solutions of TG2 and this compound in the assay buffer.
-
In the microplate, mix TG2 with varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a control with no inhibitor.
-
Incubate the mixtures for 30 minutes at room temperature to allow for the covalent modification of TG2 by this compound.
-
-
GTP-Binding Reaction:
-
To each well, add BODIPY™ FL GTP-γ-S to a final concentration of 100 nM.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for BODIPY™ FL (typically ~485 nm excitation and ~520 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with only the fluorescent GTP analog).
-
Plot the fluorescence intensity against the concentration of this compound.
-
The decrease in fluorescence intensity with increasing this compound concentration indicates the inhibition of GTP binding. The data can be used to calculate an IC50 value for the inhibition of GTP binding.
-
Signaling Pathways and Visualization
The GTP-binding function of TG2 is integral to several oncogenic signaling pathways. By inhibiting this function, this compound effectively disrupts these cascades, leading to anti-cancer effects.
TG2-Mediated Pro-Survival Signaling
In its GTP-bound state, TG2 can activate downstream signaling pathways, such as the NF-κB and PI3K/Akt pathways, which promote cell survival and proliferation.
Caption: TG2 pro-survival signaling pathway.
Inhibition of TG2 Signaling by this compound
This compound disrupts the activation of these pro-survival pathways by preventing the initial GTP binding event.
The Irreversible Inhibition of Factor XIIIA by NC9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the inhibitory effects of the compound NC9 on the activity of Factor XIIIA (FXIIIA), a critical transglutaminase in various physiological processes, including blood coagulation and extracellular matrix stabilization. This compound has been identified as an irreversible inhibitor of FXIIIA. This document synthesizes the available data on the mechanism of action of this compound, its effects on cellular processes mediated by FXIIIA, and provides detailed experimental protocols for assessing FXIIIA activity in the context of inhibitor studies. Due to the limited availability of public data, specific quantitative kinetic parameters for this compound's inhibition of FXIIIA are not detailed. However, this guide offers a comprehensive framework for researchers to design and execute experiments to further elucidate the kinetics and cellular consequences of this inhibition.
Introduction to Factor XIIIA and this compound
Factor XIII (FXIII) is a pro-transglutaminase that, upon activation to Factor XIIIA (FXIIIA), catalyzes the formation of ε-(γ-glutamyl)lysine isopeptide bonds between proteins. This cross-linking activity is vital for the stabilization of fibrin (B1330869) clots in the final stages of the coagulation cascade. Beyond hemostasis, FXIIIA is involved in wound healing, angiogenesis, and extracellular matrix (ECM) remodeling.
This compound is a synthetic, irreversible inhibitor of transglutaminases, including both tissue transglutaminase (TG2) and Factor XIIIA. Its mechanism of action involves the formation of a covalent bond with the active site of the enzyme, leading to its permanent inactivation. This property makes this compound a valuable tool for investigating the physiological roles of FXIIIA and a potential starting point for the development of therapeutic agents targeting transglutaminase activity.
Quantitative Data on the Effect of this compound on Cellular Processes
| Parameter | Cell Type | Treatment | Quantitative Effect | Reference |
| Total Glu-tubulin Levels | Differentiating Osteoblasts | This compound | Reduced to 44% of control | [1] |
| 150-kDa Glu-tubulin | Differentiating Osteoblasts | This compound | Markedly lower levels compared to control | [1] |
| Synaptotagmin VII (Syt VII) Levels on Cell Surface | Differentiating Osteoblasts | This compound | Decreased to 29% of controls | [2] |
Note: The data presented is derived from cellular assays and reflects the downstream consequences of Factor XIIIA inhibition by this compound, not direct enzyme inhibition kinetics.
Signaling Pathway and Mechanism of Action
The inhibitory action of this compound on Factor XIIIA disrupts its ability to cross-link target proteins. In the context of osteoblasts, this has a significant impact on the organization of the cytoskeleton and the deposition of the extracellular matrix.
Caption: this compound irreversibly inhibits Factor XIIIA, disrupting downstream cellular processes.
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory effect of compounds like this compound on Factor XIIIA activity.
General Workflow for Assessing Factor XIIIA Inhibition
Caption: A generalized workflow for determining the inhibitory potential of this compound on Factor XIIIA.
Detailed Methodology: Dansylcadaverine Incorporation Assay
This assay measures the transglutaminase activity of Factor XIIIA by monitoring the incorporation of a fluorescent amine donor, dansylcadaverine, into a protein substrate like casein.
Materials:
-
Purified human Factor XIII
-
Thrombin (from bovine plasma)
-
Casein (dephosphorylated)
-
Dansylcadaverine
-
This compound (or other inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl₂
-
Dithiothreitol (DTT)
-
EDTA (for stopping the reaction)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~335-360 nm, Emission: ~490-520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Factor XIII in assay buffer.
-
Prepare a stock solution of thrombin in assay buffer.
-
Prepare a stock solution of casein (e.g., 10 mg/mL) in assay buffer.
-
Prepare a stock solution of dansylcadaverine (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.
-
-
Factor XIII Activation:
-
In a microcentrifuge tube, activate Factor XIII by incubating it with thrombin (e.g., at a 1:100 molar ratio) in the assay buffer for 10-15 minutes at 37°C. This converts the zymogen Factor XIII to the active enzyme, Factor XIIIA.
-
-
Inhibitor Incubation (for irreversible inhibitors):
-
In the wells of a 96-well plate, add the activated Factor XIIIA.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for the irreversible binding of the inhibitor to the enzyme.
-
-
Enzymatic Reaction:
-
Prepare a substrate mix containing casein and dansylcadaverine in the assay buffer.
-
Initiate the transglutaminase reaction by adding the substrate mix to each well.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
For determining the kinetics of irreversible inhibition, a more detailed analysis involving pre-incubation time courses and varying substrate concentrations would be required to calculate parameters like k
inactand KI.
-
Conclusion
This compound is a valuable chemical tool for studying the roles of Factor XIIIA. Its irreversible inhibitory nature allows for the sustained inactivation of the enzyme, enabling researchers to probe its function in complex biological systems. While direct quantitative kinetic data for this compound's inhibition of Factor XIIIA is currently limited in the public literature, the provided cellular effects data and experimental protocols offer a solid foundation for further investigation. Future studies focusing on the detailed biochemical characterization of this inhibition will be crucial for a more complete understanding of this compound's mechanism of action and for its potential development as a therapeutic agent.
References
Unraveling the Role of NC9 in Osteoblast Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a mesenchymal stem cell to a mature, bone-forming osteoblast is a complex and tightly regulated process, critical for skeletal development, homeostasis, and repair. A multitude of signaling molecules and environmental cues orchestrate this differentiation cascade. Among the factors implicated in this intricate dance is a molecule designated "NC9." However, the identity of this compound in the scientific literature is not singular, with the term potentially referring to several distinct entities, each with its own unique influence on osteoblast differentiation. This technical guide provides an in-depth exploration of the preliminary studies surrounding the primary candidates for "this compound" and their impact on osteogenesis. We will delve into the roles of a long non-coding RNA (MetaLthis compound), a specialized titanium alloy surface (#9), a bioactive peptide (WP9QY or W9), the potent growth factor Bone Morphogenetic Protein 9 (BMP-9), and the chemokine Cxcl9.
This guide is designed to be a practical resource, offering clearly structured quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows to aid researchers in their quest to understand and manipulate osteoblast differentiation for therapeutic benefit.
Section 1: MetaLthis compound (Linc00963) - A Long Non-Coding RNA Promoting Osteogenesis
Recent studies have identified a long non-coding RNA, MetaLthis compound (also known as Linc00963), as a positive regulator of osteoblast differentiation. Preliminary evidence suggests that MetaLthis compound facilitates the commitment of human bone marrow mesenchymal stem cells (hBMSCs) to the osteogenic lineage through the activation of the AKT signaling pathway.[1][2]
Data Presentation: Quantitative Effects of MetaLthis compound on Osteoblast Differentiation
The following table summarizes the key quantitative findings from preliminary studies on MetaLthis compound. The data consistently demonstrates that overexpression of MetaLthis compound enhances osteogenic markers, while its knockdown has the opposite effect.[3][4]
| Parameter | Experimental Condition | Cell Type | Day of Differentiation | Fold Change (vs. Control) | Key Findings |
| MetaLthis compound Expression | Osteogenic Induction | hBMSCs | 7 | ↑ (Significant) | MetaLthis compound is upregulated during osteogenic differentiation.[4] |
| Alkaline Phosphatase (ALP) Activity | MetaLthis compound Overexpression | hBMSCs | 7 | ↑ (Approx. 2.5-fold) | MetaLthis compound promotes early osteoblast differentiation.[3] |
| MetaLthis compound Knockdown | hBMSCs | 7 | ↓ (Approx. 0.4-fold) | Inhibition of MetaLthis compound impairs early osteoblast differentiation.[3] | |
| Alizarin Red S (ARS) Staining (Mineralization) | MetaLthis compound Overexpression | hBMSCs | 14 | ↑ (Approx. 3-fold) | MetaLthis compound enhances late-stage osteoblast function and matrix mineralization.[3] |
| MetaLthis compound Knockdown | hBMSCs | 14 | ↓ (Approx. 0.3-fold) | Reduced MetaLthis compound levels lead to decreased mineralization.[3] | |
| RUNX2 mRNA Expression | MetaLthis compound Overexpression | hBMSCs | 7 | ↑ (Approx. 2-fold) | MetaLthis compound upregulates a key osteogenic transcription factor.[3] |
| MetaLthis compound Knockdown | hBMSCs | 7 | ↓ (Approx. 0.5-fold) | Knockdown of MetaLthis compound reduces RUNX2 expression.[3] | |
| Phosphorylated AKT (p-AKT) Levels | MetaLthis compound Knockdown | hBMSCs | - | ↓ | MetaLthis compound positively regulates the AKT signaling pathway.[3] |
Experimental Protocols
-
Cell Culture: Human bone marrow mesenchymal stem cells (hBMSCs) are cultured in a growth medium, typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Osteogenic Induction: To induce osteogenic differentiation, the growth medium is replaced with an osteogenic induction medium. A standard composition for this medium is DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate. The medium is changed every 2-3 days.
-
Vector Construction: For overexpression, the full-length sequence of MetaLthis compound is cloned into a lentiviral vector. For knockdown, a short hairpin RNA (shRNA) targeting MetaLthis compound is cloned into a similar vector. A non-targeting shRNA is used as a negative control.
-
Lentivirus Production: Lentiviral particles are produced by co-transfecting HEK293T cells with the expression vector and packaging plasmids.
-
Transduction of hBMSCs: hBMSCs are transduced with the collected lentiviral particles in the presence of polybrene. Stably transduced cells are selected using an appropriate antibiotic, such as puromycin.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and cDNA is synthesized using a reverse transcription kit.
-
qRT-PCR: The expression levels of MetaLthis compound and osteogenic marker genes (e.g., RUNX2, ALP, OSTERIX) are quantified by qRT-PCR using a SYBR Green-based assay. Gene expression is normalized to a housekeeping gene, such as GAPDH.
-
Staining: After a specified period of osteogenic induction (e.g., 7 days), cells are fixed with 4% paraformaldehyde and stained for ALP activity using a solution containing 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and nitro blue tetrazolium (NBT).
-
Activity Assay: For quantitative analysis, cells are lysed, and the ALP activity in the lysate is measured using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm, and the activity is normalized to the total protein content.
-
Staining: To visualize matrix mineralization, cells are fixed after a longer induction period (e.g., 14 days) and stained with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.
-
Quantification: The stain is eluted with 10% cetylpyridinium (B1207926) chloride, and the absorbance is measured at 562 nm to quantify the extent of mineralization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of MetaLthis compound in osteoblast differentiation and a typical experimental workflow for its study.
Caption: The MetaLthis compound-AKT signaling pathway in osteoblast differentiation.
Caption: Experimental workflow for studying MetaLthis compound in osteogenesis.
Section 2: Titanium Alloy Surface #9 - A Topographical Cue for Osteogenesis
The surface topography of implant materials at the micro- and nanoscale plays a crucial role in directing cellular behavior. A specific sand-blasted and acid-etched Ti6Al4V surface, designated as #9, has been shown to significantly enhance the differentiation of osteoblast lineage cells.[1] This surface is characterized by having the lowest skewness and kurtosis among the tested variants, suggesting that specific three-dimensional surface features are critical for promoting osteogenesis.
Data Presentation: Quantitative Effects of Titanium Alloy Surface #9 on Osteoblast Differentiation
The following table summarizes the quantitative data on the effects of surface #9 on human mesenchymal stem cells (HMSCs) and normal human osteoblasts (NHOst) after 7 days of culture.[1]
| Parameter | Cell Type | Surface #5 | Surface #9 | Surface #12 | Key Findings |
| Alkaline Phosphatase (ALP) Activity (nmol/min/mg protein) | HMSCs | ~150 | ~250 | ~175 | Surface #9 shows the highest induction of early osteogenic marker in HMSCs. |
| NHOst | ~300 | ~450 | ~350 | Surface #9 further enhances the maturation of committed osteoblasts. | |
| Osteocalcin (B1147995) (ng/mg protein) | HMSCs | ~20 | ~35 | ~25 | Surface #9 promotes the expression of a late osteogenic marker in HMSCs. |
| NHOst | ~50 | ~70 | ~60 | Surface #9 supports the highest level of osteocalcin production in NHOst. | |
| α2 Integrin mRNA Expression (Fold Change vs. Control) | NHOst | ~1.5 | ~2.5 | ~1.8 | Surface #9 upregulates integrin subunits involved in cell-matrix interactions. |
| β1 Integrin mRNA Expression (Fold Change vs. Control) | NHOst | ~1.8 | ~3.0 | ~2.0 | Highest β1 integrin expression on surface #9 suggests enhanced cell adhesion and signaling. |
Experimental Protocols
-
Substrate: Disks of Ti6Al4V alloy are used as the base material.
-
Sandblasting and Acid-Etching: The specific parameters for sandblasting (e.g., grit size, pressure, duration) and acid-etching (e.g., acid composition, concentration, temperature, duration) are proprietary to the manufacturer but are designed to produce a surface with low skewness and kurtosis. A general approach involves coarse-grit sandblasting followed by a dual acid-etching process.[5]
-
Cleaning and Sterilization: The prepared disks are thoroughly cleaned and sterilized, typically by autoclaving or gamma irradiation, before cell culture.
-
Cell Seeding: HMSCs or NHOst are seeded directly onto the sterile titanium disks placed in multi-well culture plates.
-
Culture Medium: Cells are cultured in a standard growth medium without osteogenic supplements to assess the direct effect of the surface topography on differentiation.
-
Incubation: Cultures are maintained at 37°C in a humidified 5% CO2 atmosphere for the desired duration (e.g., 7 days).
The protocols for ALP activity and osteocalcin measurement are similar to those described in Section 1, with the cell lysates and conditioned media being collected from the cultures on the titanium disks.
The protocol for qRT-PCR to measure integrin subunit expression is as described in Section 1.
Experimental Workflow
Caption: Workflow for assessing osteoblast response to Titanium Surface #9.
Section 3: WP9QY (W9) Peptide - A Dual-Action Modulator of Bone Remodeling
The peptide WP9QY, often abbreviated as W9, is a cyclic peptide that was initially designed to mimic a TNF receptor loop.[5] It has been found to have a dual effect on bone metabolism: it inhibits osteoclastogenesis by binding to RANKL and also promotes osteoblast differentiation and bone formation.[6][7][8] This makes it a particularly interesting candidate for therapeutic development in bone diseases characterized by excessive resorption and inadequate formation.
Data Presentation: Quantitative Effects of WP9QY (W9) Peptide on Osteoblast Differentiation
The table below summarizes the pro-osteogenic effects of the W9 peptide from various in vitro and in vivo studies.
| Parameter | Experimental Model | Treatment | Duration | Outcome | Key Findings |
| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 cells | 25 µM W9 | 5 days | ↑ (Significant) | W9 directly stimulates early osteoblast differentiation.[9] |
| Mineralization (Alizarin Red Staining) | MC3T3-E1 cells | 50-100 µM W9 | 10 days | ↑ (Dose-dependent) | W9 enhances matrix mineralization by osteoblasts.[9] |
| Bone Formation Rate (BFR/BS) | OPG-deficient mice | W9 administration | 5 days | ↑ (Significant vs. vehicle) | W9 promotes bone formation in a model of high bone turnover.[6] |
| Osteoblast Number (N.Ob/B.Pm) | OPG-deficient mice | W9 administration | 5 days | ↑ (Significant vs. vehicle) | W9 increases the number of active osteoblasts on the bone surface.[6] |
| Bone Union Rate | Rat femur delayed-union model | 1 mg W9 (local injection) | 8 weeks | 57% (vs. 14% in PBS group) | Local application of W9 accelerates fracture healing.[10] |
Experimental Protocols
-
Cell Culture: Murine pre-osteoblastic MC3T3-E1 cells or primary calvarial osteoblasts are cultured in α-MEM with 10% FBS.
-
Treatment: Cells are treated with varying concentrations of W9 peptide (e.g., 25-200 µM) in osteogenic differentiation medium.
-
Analysis: ALP activity and mineralization are assessed at different time points as described in Section 1.
-
OPG-deficient Mice: To model excessive bone resorption, OPG-deficient mice are used. W9 peptide is administered systemically (e.g., subcutaneous injection) for a defined period.[6]
-
Fracture Healing Model: A delayed-union fracture model is created in rats (e.g., in the femur). W9 peptide is administered locally to the fracture site.[10]
-
Histomorphometric Analysis: Following the treatment period, bone tissue is harvested, sectioned, and stained (e.g., Villanueva bone stain). Histomorphometric parameters such as bone formation rate, osteoblast number, and mineral apposition rate are quantified.
Signaling Pathway
The W9 peptide is proposed to exert its pro-osteogenic effects through a "reverse signaling" mechanism by binding to RANKL on the surface of osteoblasts, which in turn stimulates downstream pathways, including those involving BMP-2 and mTORC1.[11]
Caption: Proposed signaling mechanism of the WP9QY (W9) peptide.
Section 4: Bone Morphogenetic Protein 9 (BMP-9) - A Potent Inducer of Osteogenesis
Bone Morphogenetic Protein 9 (BMP-9) is a member of the transforming growth factor-beta (TGF-β) superfamily and is recognized as one of the most potent osteogenic BMPs.[11] It robustly induces the differentiation of mesenchymal stem cells into osteoblasts both in vitro and in vivo. A key characteristic of BMP-9 is its resistance to the natural BMP antagonist Noggin.[1]
Data Presentation: Quantitative Effects of BMP-9 on Osteoblast Differentiation
The following table summarizes the dose-dependent effects of BMP-9 on osteogenic markers in human gingival stem cell spheroids.
| Parameter | BMP-9 Concentration | Day 7 | Day 14 | Key Findings |
| Alkaline Phosphatase (ALP) Activity (Absorbance at 405 nm) | 0 ng/mL (Control) | - | ~0.365 | BMP-9 significantly increases ALP activity in a dose-dependent manner. |
| 0.1 ng/mL | - | ↑ (Significant) | ||
| 1 ng/mL | - | ↑ (Significant) | ||
| 10 ng/mL | - | ~0.390 (Peak) | ||
| 100 ng/mL | - | ↑ (Significant) | ||
| Alizarin Red S Staining (Absorbance at 562 nm) | 0 ng/mL (Control) | ~0.080 | ~0.090 | BMP-9 enhances matrix mineralization. |
| 10 ng/mL | ~0.098 (Peak) | ~0.109 (Peak) | ||
| RUNX2 mRNA Expression (Fold Change vs. Control) | 1 ng/mL | ↑ (Significant) | - | BMP-9 upregulates the master osteogenic transcription factor RUNX2. |
Experimental Protocols
-
Spheroid Formation: Human gingival stem cells are cultured in a manner that promotes their aggregation into three-dimensional spheroids.
-
BMP-9 Treatment: The spheroids are then cultured in a medium containing various concentrations of recombinant human BMP-9 (e.g., 0.1, 1, 10, 100 ng/mL).
-
Analysis: At specified time points (e.g., 7 and 14 days), the spheroids are harvested for analysis of osteogenic markers.
The protocols for ALP activity, Alizarin Red S staining, and qRT-PCR are as described in the previous sections, adapted for use with 3D spheroid cultures.
Signaling Pathway
BMP-9 primarily signals through the canonical Smad pathway. Upon binding to its receptors (a complex of type I and type II receptors), it phosphorylates Smad1/5/8, which then forms a complex with Smad4. This complex translocates to the nucleus to regulate the transcription of osteogenic target genes like RUNX2.[1][2]
Caption: The canonical BMP-9/Smad signaling pathway.
Section 5: Cxcl9 - A Chemokine with an Inhibitory Role in Osteoblastogenesis
In contrast to the other "this compound" candidates, the chemokine Cxcl9 has been identified as a negative regulator of osteoblast differentiation and bone formation. It is secreted by osteoblasts and has been shown to be upregulated in conditions of estrogen deficiency, contributing to the uncoupled bone remodeling seen in postmenopausal osteoporosis. While it inhibits osteogenesis, Cxcl9 promotes osteoclast precursor migration and differentiation through the CXCR3/ERK signaling pathway.
Data Presentation: Quantitative Effects of Cxcl9 on Osteoblast and Osteoclast Parameters
The following table summarizes the key findings on the role of Cxcl9 in bone remodeling.
| Parameter | Experimental Model | Treatment | Outcome | Key Findings |
| Osteoblast Proliferation (BrdU assay) | Mouse primary calvarial osteoblasts | Cxcl9 | ↓ (Marked inhibition) | Cxcl9 inhibits the proliferation of osteoblast precursors. |
| Osteoblast Differentiation (ALP staining) | Mouse primary calvarial osteoblasts | Cxcl9 | ↓ (Reduced staining) | Cxcl9 impairs osteoblast differentiation. |
| RUNX2 and Osteocalcin Expression | Mouse primary calvarial osteoblasts | Cxcl9 | ↓ (Reduced protein levels) | Cxcl9 downregulates key osteogenic markers. |
| Osteoclast Precursor Adhesion | Bone marrow macrophages (BMMs) | Cxcl9 | ↑ (Facilitated) | Cxcl9 promotes the adhesion of osteoclast precursors. |
| Osteoclast Differentiation (TRAP staining) | BMMs | Cxcl9 | ↑ (Facilitated) | Cxcl9 enhances the differentiation of osteoclasts. |
| ERK Phosphorylation | BMMs | Cxcl9 | ↑ (Activated) | Cxcl9 stimulates the CXCR3/ERK signaling pathway in osteoclast precursors. |
Experimental Protocols
-
Primary Osteoblast Culture: Calvarial osteoblasts are isolated from neonatal mice and cultured in α-MEM with 10% FBS.
-
Osteoclast Culture: Bone marrow is flushed from the long bones of mice, and bone marrow macrophages (BMMs) are cultured in the presence of M-CSF to generate osteoclast precursors. Osteoclast differentiation is then induced with RANKL.
-
Cxcl9 Treatment: Recombinant Cxcl9 is added to the cultures to assess its effects on osteoblast proliferation and differentiation, and on osteoclast precursor adhesion, migration, and differentiation.
-
Inhibitor Studies: To investigate the signaling pathway, specific inhibitors for CXCR3 (e.g., NBI-74330) or ERK (e.g., SCH772984) are used.
-
Model Creation: Bilateral ovariectomy is performed on female mice to induce a state of estrogen deficiency and model postmenopausal osteoporosis.
-
Neutralizing Antibody Treatment: A neutralizing antibody against Cxcl9 is administered to the OVX mice to block its activity.
-
Analysis: Bone parameters are assessed using micro-computed tomography (µCT) and histological analysis.
Signaling Pathway
The diagram below illustrates the dual role of osteoblast-secreted Cxcl9 in inhibiting osteogenesis and promoting osteoclastogenesis.
Caption: Dual role of Cxcl9 in bone remodeling.
Conclusion
The term "this compound" in the context of osteoblast differentiation is multifaceted, representing a diverse set of molecules and materials that can either promote or inhibit this crucial biological process. This guide has provided a comprehensive overview of the preliminary studies on four key candidates: the long non-coding RNA MetaLthis compound, the bioactive peptide WP9QY (W9), the growth factor BMP-9, the chemokine Cxcl9, and the influential Titanium Alloy Surface #9. By presenting the available quantitative data, detailing the experimental methodologies, and visualizing the underlying signaling pathways, we aim to equip researchers, scientists, and drug development professionals with a solid foundation for further investigation. Understanding the distinct mechanisms of these "this compound" entities will undoubtedly pave the way for novel therapeutic strategies to enhance bone regeneration and combat skeletal diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct and Indirect Effects of Microstructured Titanium Substrates on the Induction of Mesenchymal Stem Cell Differentiation towards the Osteoblast Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteoblast Maturation and New Bone Formation in Response to Titanium Implant Surface Features are Reduced with Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect Of Different Alkaline Treatments of Titanium Surface on Human Osteoblasts Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential Responses of Osteoblast Lineage Cells to Nanotopographically-Modified, Microroughened Titanium-Aluminum-Vanadium Alloy Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro preliminary study of osteoblast response to surface roughness of titanium discs and topical application of melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osteoblast response to titanium surfaces functionalized with extracellular matrix peptide biomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Effect of titanium surface roughness on proliferation, differentiation, and protein synthesis of human osteoblast-like cells (MG63) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Impact of Septin 9 on Microtubule Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of Septin 9 (SEPT9) in the regulation of microtubule stability. Initially investigated under the preliminary designation NC9, further research has identified SEPT9 as the key molecule of interest. This document provides a comprehensive overview of the current understanding of SEPT9's mechanism of action, quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the associated signaling pathways and experimental workflows.
Executive Summary
Microtubules are dynamic cytoskeletal polymers crucial for cell division, intracellular transport, and maintenance of cell shape. Their stability is tightly regulated by a host of microtubule-associated proteins (MAPs). Emerging evidence highlights Septin 9 (SEPT9), a GTP-binding protein, as a significant regulator of microtubule dynamics. SEPT9 has been shown to directly interact with microtubules, promoting their stability by suppressing catastrophe events and enhancing polymerization. This guide synthesizes the key findings from in vitro studies to provide a detailed understanding of SEPT9's function for researchers in cell biology and drug development.
Quantitative Data on SEPT9's Impact on Microtubule Dynamics
The following tables summarize the quantitative effects of SEPT9 on key parameters of microtubule plus-end dynamics, as determined by in vitro reconstitution assays using Total Internal Reflection Fluorescence (TIRF) microscopy.
| SEPT9 Concentration | Growth Rate (µm/min) | Growth Length (µm) | Catastrophe Frequency (events/min) |
| 0 nM (Control) | 1.2 ± 0.05 | 5.5 ± 0.5 | 0.10 ± 0.02 |
| 200 nM | 1.3 ± 0.06 | 8.0 ± 0.7 | 0.08 ± 0.01 |
| 400 nM | 1.3 ± 0.07 | 12.0 ± 1.0 | 0.06 ± 0.01 |
| 800 nM | 1.2 ± 0.08 | 15.0 ± 1.2 | 0.06 ± 0.01 |
Table 1: Effect of varying SEPT9 concentrations on microtubule growth rate, growth length before a catastrophe event, and catastrophe frequency. Data is presented as mean ± SEM.[1]
| Condition | Percentage of Time in Growth | Percentage of Time in Pause | Percentage of Time in Shortening |
| Control (No SEPT9) | 60% | 15% | 25% |
| + 400 nM SEPT9 | 85% | 10% | 5% |
Table 2: Influence of SEPT9 on the dynamic instability parameters of microtubules, showing a significant increase in the time spent in the growth phase.
Mechanism of Action of SEPT9
SEPT9 enhances microtubule stability through a multifaceted mechanism. At submicromolar concentrations, it primarily acts to suppress catastrophe events at the microtubule plus-end, leading to longer and more persistent growth.[1][2] At low micromolar concentrations, SEPT9 further stabilizes microtubules by inhibiting their dynamic instability.[3][4]
A key feature of SEPT9's mechanism is its ability to recruit soluble tubulin dimers to the microtubule lattice.[1][2][3][4] This recruitment is dependent on the G-G dimerization interface of SEPT9. By increasing the local concentration of tubulin on the microtubule, SEPT9 likely facilitates the repair of lattice defects and promotes the re-establishment of a stabilizing GTP-tubulin cap, thereby preventing catastrophic depolymerization.
Signaling Pathway
The regulation of SEPT9's activity and its interaction with the microtubule cytoskeleton are linked to upstream signaling pathways, notably involving the Rho GTPase Cdc42 and its effector proteins, the Borgs (Binder of Rho GTPases). While the precise signaling cascade leading to microtubule stabilization is still under investigation, a plausible model is presented below.
Experimental Protocols
In Vitro Microtubule Dynamics Assay using TIRF Microscopy
This protocol describes the reconstitution of microtubule dynamics in the presence of purified SEPT9, visualized by TIRF microscopy.
Materials:
-
Purified tubulin (unlabeled and fluorescently labeled, e.g., HiLyte488-tubulin)
-
Purified recombinant SEPT9
-
GMPCPP (slowly hydrolyzable GTP analog)
-
BRB80 buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 1 mM EGTA)
-
GTP
-
Oxygen scavenger system (e.g., glucose oxidase, catalase, glucose)
-
TIRF microscope with appropriate laser lines and a temperature-controlled stage
-
Microscope slides and coverslips
-
Biotin-BSA and Neutravidin for surface passivation and microtubule seed attachment
Procedure:
-
Preparation of GMPCPP-stabilized microtubule seeds:
-
Mix unlabeled tubulin, biotinylated tubulin, and fluorescently labeled tubulin in BRB80 buffer.
-
Add GMPCPP to a final concentration of 1 mM.
-
Incubate at 37°C for 30 minutes to allow polymerization.
-
Pellet the seeds by ultracentrifugation and resuspend in BRB80 buffer.
-
-
Flow chamber assembly and surface preparation:
-
Assemble a flow chamber using a microscope slide and coverslip.
-
Sequentially flow in solutions of biotin-BSA and neutravidin to create a surface for attaching the biotinylated microtubule seeds.
-
Wash with BRB80 buffer between each step.
-
-
Microtubule dynamics reaction:
-
Attach the GMPCPP-stabilized microtubule seeds to the neutravidin-coated surface.
-
Prepare the reaction mix containing BRB80 buffer, GTP, fluorescently labeled tubulin, the oxygen scavenger system, and the desired concentration of SEPT9.
-
Introduce the reaction mix into the flow chamber.
-
-
TIRF microscopy imaging:
-
Place the slide on the temperature-controlled stage of the TIRF microscope (37°C).
-
Acquire time-lapse images at regular intervals (e.g., every 5 seconds) for 15-20 minutes.
-
-
Data analysis:
-
Generate kymographs from the time-lapse movies to visualize microtubule growth and shortening events.
-
Measure the growth rate, catastrophe frequency, and other dynamic parameters using appropriate software.
-
Tubulin Recruitment Assay
This assay is designed to visualize the recruitment of soluble tubulin to the lattice of stabilized microtubules by SEPT9.
Materials:
-
Same as for the microtubule dynamics assay, with the addition of a second fluorescently labeled tubulin (e.g., HiLyte647-tubulin) for the seeds and a different one (e.g., HiLyte488-tubulin) for the soluble tubulin.
Procedure:
-
Prepare GMPCPP-stabilized microtubule seeds using a distinct fluorescent label (e.g., HiLyte647-tubulin).
-
Assemble and prepare the flow chamber and attach the seeds as described above.
-
Prepare a reaction mix containing BRB80 buffer, GTP, a differently labeled soluble tubulin (e.g., HiLyte488-tubulin), and SEPT9.
-
Introduce the reaction mix into the flow chamber.
-
Image the chamber using TIRF microscopy, acquiring images in both fluorescence channels.
-
Analyze the images for the colocalization of the soluble tubulin signal with the microtubule seed signal in the presence of SEPT9.
Conclusion and Future Directions
SEPT9 is a potent regulator of microtubule stability, acting through a mechanism that involves the suppression of catastrophes and the recruitment of soluble tubulin to the microtubule lattice. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the precise molecular interactions and the broader cellular implications of SEPT9's function.
Future research should focus on elucidating the detailed structural basis of the SEPT9-tubulin interaction, the interplay between SEPT9 and other MAPs in regulating microtubule dynamics, and the role of SEPT9-mediated microtubule stabilization in pathological contexts, such as cancer, where SEPT9 is often overexpressed. A deeper understanding of these aspects will be crucial for the development of novel therapeutic strategies that target the microtubule cytoskeleton.
References
- 1. Regulation of microtubule plus end dynamics by septin 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of microtubule plus end dynamics by septin 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDC42EP5/BORG3 modulates SEPT9 to promote actomyosin function, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
Unveiling the Selectivity of NC9: A Technical Guide to its Preference for Transglutaminase 2
For Immediate Release
OTTAWA, Ontario – In the intricate landscape of enzyme inhibition, the small molecule NC9 has emerged as a potent and selective irreversible inhibitor of Transglutaminase 2 (TG2). This technical guide provides an in-depth analysis of this compound's selectivity for TG2 over other transglutaminases, offering valuable insights for researchers, scientists, and drug development professionals. Through a comprehensive review of available data, this document outlines the quantitative measures of this compound's inhibitory action, details the experimental protocols for assessing its selectivity, and visualizes the complex signaling pathways influenced by its activity.
Executive Summary
This compound is a targeted covalent inhibitor that locks TG2 in its open conformation, effectively abolishing both its primary transamidation and its secondary GTP-binding activities.[1] This dual inhibition is a key feature of its mechanism of action. While highly effective against TG2, this compound has also been noted to inhibit Factor XIIIa (FXIIIa), a critical enzyme in blood coagulation.[1] Understanding the quantitative selectivity of this compound is therefore paramount for its application as a research tool and its potential development as a therapeutic agent. This guide synthesizes the current knowledge on this compound's selectivity profile, providing a foundational resource for the scientific community.
Data Presentation: Quantitative Selectivity of this compound
The selectivity of an inhibitor is quantitatively expressed through parameters such as the half-maximal inhibitory concentration (IC50) and the second-order rate constant (k_inact/K_I), which measures the efficiency of irreversible inhibition. While comprehensive, directly comparable quantitative data for this compound against a full panel of transglutaminase isozymes remains to be fully published in a single source, the available information strongly indicates a high degree of selectivity for TG2.
| Transglutaminase Isozyme | Inhibition Parameter | Value | Reference |
| Transglutaminase 2 (TG2) | k_inact/K_I | Approaching 10^6 M⁻¹min⁻¹ | [1] |
| Factor XIIIa (FXIIIa) | Inhibition Observed | Not Quantified | [1] |
| Other Transglutaminases (e.g., TG1, TG3, TG6) | High Selectivity for TG2 | Not Quantified | [1] |
Note: The table highlights the potent inhibition of TG2 by this compound. The lack of specific quantitative values for other transglutaminases in readily available literature underscores the need for further direct comparative studies to establish a complete selectivity profile.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments relevant to assessing the selectivity of this compound.
Protocol 1: Determination of k_inact/K_I for Irreversible Inhibitors
This protocol outlines a general method for determining the kinetic parameters of an irreversible inhibitor like this compound against a specific transglutaminase isozyme.
1. Reagents and Materials:
-
Purified recombinant human transglutaminase isozymes (TG1, TG2, TG3, TG6, FXIIIa)
-
This compound inhibitor stock solution (in DMSO)
-
Transglutaminase activity assay buffer (e.g., 50 mM MOPS, 7.5 mM CaCl₂, pH 6.9)
-
Chromogenic or fluorogenic substrate for the specific isozyme (e.g., AL5 for TG2, A101 for others)
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Prepare a series of dilutions of the this compound inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer and the this compound dilutions.
-
Initiate the reaction by adding the specific transglutaminase isozyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points, add the substrate to measure the residual enzyme activity.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the observed rate of inactivation (k_obs) for each inhibitor concentration by fitting the data to a first-order decay model.
-
Plot the k_obs values against the inhibitor concentrations.
-
Determine the k_inact and K_I values by fitting the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]).
-
The selectivity is determined by comparing the k_inact/K_I values across the different transglutaminase isozymes.
Protocol 2: Cellular Assay for Transglutaminase Activity Inhibition
This protocol describes a method to assess the ability of this compound to inhibit transglutaminase activity within a cellular context.
1. Reagents and Materials:
-
Cell line expressing the target transglutaminase (e.g., HaCaT cells for TG2)
-
Cell culture medium and supplements
-
This compound inhibitor stock solution (in DMSO)
-
Cell-permeable transglutaminase substrate (e.g., a biotinylated amine)
-
Lysis buffer
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
96-well cell culture plates
-
Western blot apparatus or microplate reader
2. Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period.
-
Add the cell-permeable transglutaminase substrate to the cells and incubate.
-
Wash the cells to remove excess substrate.
-
Lyse the cells and quantify the protein concentration.
-
Detect the incorporation of the biotinylated substrate into cellular proteins using a streptavidin-HRP conjugate.
-
Measure the signal using a microplate reader or by Western blot analysis.
-
Determine the IC50 value of this compound for inhibiting cellular transglutaminase activity.
Mandatory Visualizations
To facilitate a deeper understanding of the molecular interactions and pathways involved, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Dual inhibition of TG2's transamidation and G-protein signaling pathways by this compound.
Experimental Workflow
Caption: Workflow for determining the selectivity of this compound against transglutaminase isozymes.
Conclusion
This compound stands as a highly selective and potent irreversible inhibitor of transglutaminase 2, uniquely disrupting both its transamidation and GTP-binding functions. While its inhibitory effect on FXIIIa is acknowledged, its pronounced preference for TG2 makes it an invaluable tool for dissecting the multifaceted roles of this enzyme in health and disease. The methodologies and data presented in this guide provide a framework for researchers to further explore the therapeutic potential of targeting TG2 with selective inhibitors like this compound. Future studies providing a complete quantitative selectivity profile will be instrumental in advancing the clinical translation of this promising class of compounds.
References
Methodological & Application
Application Notes and Protocols for NC9 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NC9 is a potent and irreversible inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes, including cell survival, proliferation, migration, and invasion.[1][2] TG2's activity is also associated with the progression of various diseases, including cancer, where its unregulated GTP-binding activity has been linked to aggressive tumors and resistance to therapy.[2][3] this compound acts by covalently binding to TG2, locking it in an "open" conformation and thereby abolishing its GTP-binding and signaling functions.[2] This targeted action makes this compound a valuable tool for investigating the role of TG2 in cancer biology and a potential therapeutic agent. Studies have demonstrated that this compound can inhibit epithelial-mesenchymal transition (EMT), induce apoptosis in cancer stem cells, and reduce cell migration and invasion.[2][4]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cancer cells. The included methodologies cover cytotoxicity and apoptosis assays, along with essential cell culture procedures.
Data Presentation
| Cell Line | Assay Type | This compound Concentration Range | Incubation Time | Observed Effect |
| SCC-13 | Cell Proliferation | Not specified | Not specified | Reduced proliferation |
| HaCaT | Cell Proliferation | Not specified | Not specified | Reduced proliferation |
| SCC-13 | Spheroid Formation | 0-20 µmol/L | 48 hours | Fragmentation of preformed spheroids |
| SCC-13 | Cell Viability | 0-20 µmol/L | Up to 72 hours | Decreased viability |
| Mesothelioma CSCs | Migration/Invasion | Not specified | Not specified | Reduced migration and invasion |
| Mesothelioma CSCs | Apoptosis | Not specified | Not specified | Increased markers of apoptosis |
Experimental Protocols
General Cell Culture and Maintenance
Aseptic techniques should be strictly followed for all cell culture procedures.
1. Cell Thawing and Plating:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 100-200 x g for 5 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the cells into an appropriate culture vessel at the desired density.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Passaging:
-
When cells reach 80-90% confluency, remove the culture medium.
-
Wash the cell monolayer with a sterile phosphate-buffered saline (PBS).
-
Add a suitable volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C until cells detach.
-
Neutralize the dissociation reagent with complete growth medium.
-
Collect the cell suspension and centrifuge at 100-200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and re-seed into new culture vessels at the appropriate split ratio.
Preparation of this compound Stock Solution
-
This compound should be stored at -20°C for long-term use.[2]
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Cytotoxicity Assay using MTT
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., SCC-13)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested concentration range is 0.1 to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and a no-treatment control.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol allows for the detection of apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value from the cytotoxicity assay) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Visualizations
Caption: Workflow for evaluating the effects of this compound in cell culture.
References
Application of C188-9 in Studying Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, wound healing, and tissue fibrosis. In the context of cancer, EMT is a critical mechanism by which epithelial tumor cells acquire mesenchymal characteristics, leading to increased motility, invasion, and resistance to therapies. A key signaling pathway often dysregulated in cancer and integral to EMT is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is observed in a wide array of human cancers and is associated with tumor progression, metastasis, and a poor prognosis.[1]
C188-9, also known as TTI-101, is a potent, orally bioavailable small molecule inhibitor of STAT3.[1][2] It functions by binding with high affinity to the SH2 domain of STAT3, a crucial step for its dimerization and subsequent activation.[1][3] By preventing the phosphorylation and activation of STAT3, C188-9 effectively blocks its downstream signaling cascade, which includes the regulation of genes involved in cell proliferation, survival, and EMT.[1][3] This makes C188-9 a valuable tool for researchers studying the role of the STAT3 pathway in EMT and for professionals in drug development exploring novel anti-cancer therapeutics.
Mechanism of Action: C188-9 in the STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of gene expression involved in cell growth, proliferation, and differentiation. In many cancers, this pathway is constitutively active, promoting tumor progression and metastasis. C188-9 is a small molecule inhibitor that directly targets STAT3, preventing its activation and downstream effects.
Caption: C188-9 inhibits STAT3 dimerization and downstream signaling.
Data Presentation
The efficacy of C188-9 in inhibiting STAT3 activity and cell growth has been demonstrated in various cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Inhibition of STAT3 by C188-9
| Parameter | Cell Line | Value | Reference |
| Kd (STAT3 binding affinity) | - | 4.7 ± 0.4 nM | [2][4] |
| IC50 (pY-STAT3 inhibition) | UM-SCC-17B (HNSCC) | 10.6 ± 0.7 µM | [3] |
| IC50 (Anchorage-dependent growth) | UM-SCC-17B (HNSCC) | 3.2 µM | [3] |
| IC50 (STAT3 activation in AML cell lines) | - | 4-7 µM | [4] |
| IC50 (STAT3 activation in primary AML samples) | - | 8-18 µM | [4] |
Table 2: Effect of C188-9 on Gene Expression in HNSCC Cells
| Gene Category | Total Genes Altered | Down-regulated | Up-regulated | Reference |
| All Genes | 384 | 95 | 289 | [3][4] |
| STAT3-regulated Genes | 76 | 38 | 38 | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments to study the effect of C188-9 on EMT.
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is designed to assess the inhibitory effect of C188-9 on STAT3 activation in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, UM-SCC-17B)
-
Complete cell culture medium
-
C188-9 (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cytokine for stimulation (e.g., IL-6, G-CSF)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat cells with varying concentrations of C188-9 (e.g., 0.1, 1, 5, 10 µM) or DMSO for a predetermined time (e.g., 2-24 hours).
-
Stimulation: Stimulate the cells with a cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop with ECL substrate.
-
Capture the image using a chemiluminescence imaging system.
-
-
Analysis: Quantify band intensities and normalize p-STAT3 levels to total STAT3 and the loading control (β-actin).
Caption: Workflow for Western Blot analysis of p-STAT3.
Protocol 2: Immunofluorescence for EMT Markers
This protocol allows for the visualization of changes in the expression and localization of epithelial and mesenchymal markers following C188-9 treatment.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
C188-9 and DMSO
-
EMT-inducing agent (e.g., TGF-β1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-E-cadherin (epithelial), anti-Vimentin (mesenchymal)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Once attached, treat with an EMT-inducing agent in the presence or absence of C188-9 for 48-72 hours.
-
Fixation: Wash with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with corresponding fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope.
-
Analysis: Observe changes in cell morphology and the expression levels and localization of E-cadherin and Vimentin.
Protocol 3: Cell Migration/Invasion Assay (Transwell Assay)
This assay quantifies the effect of C188-9 on the migratory and invasive potential of cancer cells, key features of EMT.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
For invasion assay: Matrigel-coated inserts
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
C188-9 and DMSO
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency, then serum-starve overnight.
-
Assay Setup:
-
Add complete medium to the lower chamber of the 24-well plate.
-
Resuspend serum-starved cells in serum-free medium containing C188-9 or DMSO.
-
Seed the cell suspension into the upper chamber of the Transwell insert.
-
-
Incubation: Incubate for 12-48 hours (time depends on the cell line).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) for 10 minutes.
-
Stain with crystal violet for 20 minutes.
-
-
Imaging and Quantification:
-
Wash the inserts with water and let them air dry.
-
Take images of multiple random fields under a microscope.
-
Count the number of migrated/invaded cells.
-
-
Analysis: Compare the number of migrated/invaded cells between C188-9 treated and control groups.
Caption: Workflow for Transwell migration/invasion assay.
Conclusion
C188-9 is a potent and specific inhibitor of STAT3 that serves as an invaluable tool for investigating the role of the STAT3 signaling pathway in the epithelial-mesenchymal transition. Its ability to block STAT3 activation allows for the detailed study of the molecular mechanisms underlying EMT and provides a promising therapeutic strategy for cancers with aberrant STAT3 signaling. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to utilize C188-9 in their studies of EMT and cancer progression.
References
Application Notes and Protocols for NC9-Induced Apoptosis in Cancer Cells
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Introduction
NC9 is a potent, irreversible inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in various cellular processes, including cell survival, proliferation, and adhesion.[1] In the context of oncology, TG2's role as a G-protein, facilitated by its GTP-binding activity, is crucial for the survival of several cancer cell lines.[1] this compound exerts its anti-cancer effects by locking the TG2 enzyme in an "open" conformation. This conformational change selectively abolishes its pro-survival GTP-binding and signaling functions, thereby inducing apoptosis in cancer cells, particularly in cancer stem cells.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in inducing apoptosis in cancer cell lines.
Mechanism of Action
This compound is a targeted covalent inhibitor that irreversibly binds to the transamidase active site of TG2.[1][2] While its primary binding site is the transamidase domain, the key anti-cancer effect of this compound stems from its ability to allosterically inhibit the separate GTP-binding and signaling function of TG2.[1][2] The binding of this compound forces TG2 into an extended "open" conformation, which prevents it from adopting the compact "closed" conformation necessary for GTP binding.[1][2]
The disruption of TG2's GTP-binding activity interferes with downstream pro-survival signaling pathways that are essential for cancer cell viability. This ultimately leads to the initiation of the apoptotic cascade. The proposed signaling pathway for this compound-induced apoptosis involves the intrinsic or mitochondrial pathway, characterized by changes in the expression of Bcl-2 family proteins and the activation of caspases. Inhibition of TG2 by this compound is thought to lead to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and effector caspase-3.[3][4][5]
Data Presentation
While specific IC50 values for this compound-induced apoptosis are not widely published, the following table summarizes the inhibitory constants for this compound against TG2 and provides context with a similar irreversible inhibitor, AA9, for which some cellular effects have been documented. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cancer cell line.
| Compound | Target | Parameter | Value | Cell Line | Reference |
| This compound | Transglutaminase 2 (TG2) | kinact/KI | Approaching 106 M-1min-1 | N/A | [1] |
| AA9 | Transglutaminase 2 (TG2) | N/A | Promotes apoptosis | MCF-7, MDA-MB-231 | [6] |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent cancer cell lines with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., SCC-13, MDA-MB-436)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (CAS# 1352090-52-8)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed the cancer cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution can be prepared. Aliquot and store at -20°C for long-term use.[1] Avoid repeated freeze-thaw cycles.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in complete cell culture medium. It is recommended to perform a dose-response experiment (e.g., 0, 5, 10, 20, 50 µM) to determine the optimal concentration for your cell line. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2. The optimal incubation time should be determined experimentally.
-
Harvesting: After incubation, cells can be harvested for downstream analysis of apoptosis.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping to minimize membrane damage. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate controls for setting the compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key apoptotic proteins, such as Bax, Bcl-2, and cleaved caspases, following this compound treatment.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression, such as the Bax/Bcl-2 ratio.
Visualizations
Caption: Mechanism of this compound action on Transglutaminase 2 (TG2).
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
References
- 1. This compound - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. Transamidase site-targeted agents alter the conformation of the transglutaminase cancer stem cell survival protein to reduce GTP binding activity and cancer stem cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Roles of Cyt-c/Caspase-9/Caspase-3/Bax/Bcl-2 pathway in Cd-induced testicular injury in rats and the protective effect of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic characterisation of transglutaminase 2 inhibitor effects in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
NC9 as a Tool Compound for Studying Transglutaminase 2 (TG2) Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a wide range of cellular processes, including protein cross-linking, cell signaling, adhesion, and apoptosis.[1] Its dysregulation is associated with various diseases, including cancer, fibrosis, and neurodegenerative disorders. TG2 can exist in two principal conformational states: an "open" conformation with calcium-dependent transamidase activity and a "closed" conformation with GTP-binding and signaling functions.[2][3] The dual functionality of TG2 makes it a complex but attractive therapeutic target.
NC9 is a potent, irreversible, and selective covalent inhibitor of TG2.[1] It acts by binding to the active site of TG2, locking the enzyme in an "open" conformation. This mechanism effectively inhibits both the transamidation and the GTP-binding/signaling functions of TG2, making this compound an invaluable tool for elucidating the specific roles of TG2 in health and disease.[2][4][5] These application notes provide detailed protocols for utilizing this compound to study TG2 function in various cellular contexts.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and other relevant TG2 inhibitors, as well as the reported cellular effects of this compound.
Table 1: Kinetic Parameters of Selected TG2 Inhibitors
| Inhibitor | Type | k_inact (min⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹min⁻¹) | Reference |
| This compound | Irreversible Covalent | Not Reported | Not Reported | Approaching 10⁶ | [1] |
| JA38 | Irreversible Covalent | Not Reported | Not Reported | 760 x 10³ | [4][6] |
| AA9 | Irreversible Covalent | Not Reported | Not Reported | Not Reported | [6] |
| CP4d | Reversible Competitive | Not Applicable | 0.174 | Not Applicable | [7] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| SCC-13 | Spheroid Formation | 20 µM | Inhibition of spheroid formation | [2] |
| SCC-13 | Matrigel Invasion | 20 µM | Reduction of invasion | [2] |
| Glioblastoma cells | Colony Formation | 10 µM | Reduced average colony size | [8] |
| U87 | Transamidation Activity | 10 µM | Inhibition of ionomycin-activated transamidation | [8] |
| NB4 | ROS Production | 30 µM | Diminished capability for ROS production | [9] |
Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the effect of this compound on cell viability using a standard MTT or MTS assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8] Then, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan (B1609692) crystals.[8]
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Spheroid Formation Assay
This protocol describes the generation of 3D tumor spheroids to evaluate the effect of this compound on cancer cell aggregation and growth.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Inverted microscope
Procedure:
-
Prepare a single-cell suspension of your cancer cells.
-
Seed the cells in a ULA 96-well plate at a density of 1,000-5,000 cells/well in 100 µL of complete culture medium.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.[5]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Spheroids should form within 24-72 hours.[11]
-
Prepare this compound dilutions in complete culture medium at 2x the final desired concentration.
-
Once spheroids have formed, carefully add 100 µL of the 2x this compound solution or vehicle control to each well.
-
Incubate for the desired treatment duration (e.g., 48-96 hours).
-
Monitor spheroid formation and morphology daily using an inverted microscope. Images can be captured to quantify spheroid size and integrity.
Matrigel Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of cancer cells using a Boyden chamber assay with a Matrigel-coated membrane.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (containing FBS as a chemoattractant)
-
This compound stock solution
-
Matrigel Basement Membrane Matrix
-
Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium (typically a 1:3 to 1:5 dilution).
-
Coat the upper surface of the Boyden chamber inserts with 50-100 µL of the diluted Matrigel solution.[2][3]
-
Incubate the inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.[2]
-
Harvest and resuspend the cells in serum-free medium.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours) before seeding.
-
Seed 5 x 10⁴ to 1 x 10⁵ cells in 200 µL of serum-free medium (containing this compound or vehicle) into the upper chamber of the inserts.
-
Add 500 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 10-20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several fields of view under a microscope.
Western Blot Analysis
This protocol is for analyzing the protein levels of TG2 and its downstream signaling targets following this compound treatment.
Materials:
-
Cells of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TG2, anti-phospho-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[12]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of this compound action on TG2 function.
Caption: Workflow for the Matrigel invasion assay.
Caption: Workflow for Western blot analysis.
References
- 1. This compound - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. snapcyte.com [snapcyte.com]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Tissue transglutaminase inhibitors - Blog - Zedira GmbH [zedira.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of NC9
For Researchers, Scientists, and Drug Development Professionals
Introduction
NC9 is a targeted, irreversible covalent inhibitor of Transglutaminase 2 (TG2). It functions by locking the enzyme in its "open" conformation, thereby abolishing its GTP-binding activity, which is crucial for the survival of various cancer cell lines.[1] Preclinical data suggests that this compound can inhibit Epithelial-Mesenchymal Transition (EMT), eradicate cancer stem cells, and impede cancer cell migration and invasion.[1] Notably, in vivo studies in mice have shown no acute or chronic toxicity at a dose of 50 mg/kg administered three times per week for up to 14 weeks.[1]
These application notes provide detailed protocols for the in vivo evaluation of this compound, covering experimental design, pharmacokinetic (PK) and pharmacodynamic (PD) assessments, and efficacy studies in cancer models.
I. Preliminary Studies: Formulation and Pilot Pharmacokinetics
Prior to initiating large-scale in vivo efficacy studies, it is essential to conduct preliminary experiments to establish a suitable vehicle for administration and to understand the basic pharmacokinetic profile of this compound.
Formulation Development
As a small molecule covalent inhibitor, this compound may present solubility challenges. A systematic approach to vehicle selection is recommended.
Protocol: Vehicle Screening for this compound
-
Solubility Assessment:
-
Assess the solubility of this compound in a panel of biocompatible solvents commonly used for in vivo studies. This panel should include, but is not limited to:
-
Saline
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 300/400 (PEG300/400)
-
Tween 80
-
Cremophor EL
-
-
Prepare saturated solutions of this compound in each vehicle and determine the concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Co-Solvent Formulation:
-
If this compound has poor aqueous solubility, develop co-solvent formulations. A common starting point is a mixture of DMSO, PEG300/400, Tween 80, and saline.
-
A suggested starting formulation for tolerability testing is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Prepare serial dilutions of this compound in the chosen co-solvent system to determine the maximum achievable concentration without precipitation.
-
-
Tolerability Study:
-
Administer the selected vehicle (without this compound) to a small cohort of mice via the intended route of administration (e.g., intraperitoneal, oral gavage).
-
Monitor the animals for any signs of toxicity or adverse reactions for at least 72 hours.
-
Pilot Pharmacokinetic Study
A pilot PK study is crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which will inform the dosing regimen for subsequent efficacy studies.
Protocol: Pilot Single-Dose Pharmacokinetic Study in Mice
-
Animal Model:
-
Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c), with a sufficient number to allow for serial blood sampling (e.g., n=3-5 per time point).
-
-
Dosing:
-
Administer a single dose of this compound via the intended route of administration (e.g., intravenous bolus for determining clearance and volume of distribution, and the intended therapeutic route such as oral gavage or intraperitoneal injection). A starting dose of 10-25 mg/kg can be considered based on the previously reported non-toxic dose of 50 mg/kg.[1]
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.
-
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance (for IV administration) |
| Vd | Volume of distribution (for IV administration) |
| F% | Bioavailability (if both IV and another route are tested) |
II. In Vivo Efficacy Studies
Based on the established formulation and pharmacokinetic data, in vivo efficacy studies can be designed to evaluate the anti-tumor activity of this compound.
Selection of a Xenograft Model
The choice of a cancer cell line is critical for the success of the xenograft study. Based on the mechanism of action of this compound, cell lines with high TG2 expression are recommended.
-
Epidermal Cancer Stem-like (ECS) Cells: These cells exhibit high levels of TG2 and form aggressive tumors in mice, making them a highly relevant model.[2]
-
IFN-γ-Induced High TG2 Expressing Cells: Cell lines such as the intestinal epithelial lines Caco-2 and HT29 , or the monocytic leukemia line THP-1 , can be pre-treated with interferon-gamma (IFN-γ) to induce high levels of TG2 expression before implantation.[3][4]
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Strategies towards in vivo imaging of active transglutaminase type 2 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Transglutaminase 2 expression is enhanced synergistically by interferon-γ and tumour necrosis factor-α in human small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing NC9 Efficacy in Blocking Cell Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the efficacy of NC9, a known inhibitor of Transglutaminase 2 (TG2), in blocking cell migration. The following protocols for key in vitro assays are detailed, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound and Cell Migration
Cell migration is a fundamental biological process involved in physiological events such as embryonic development and wound healing, as well as in pathological conditions like cancer metastasis. Transglutaminase 2 (TG2) is a multifunctional enzyme that has been implicated in promoting cell survival, proliferation, and migration in various cancer types.[1][2] this compound is an irreversible inhibitor of TG2 that has been shown to reduce cancer cell migration and invasion.[3][4][5] These protocols are designed to enable researchers to quantify the inhibitory effects of this compound on cell migration.
Key Experimental Assays
Three primary methods are detailed here to assess the impact of this compound on cell migration: the Wound Healing (Scratch) Assay, the Transwell (Boyden Chamber) Assay, and Live-Cell Imaging for single-cell tracking.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro. It involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.[6]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24 hours.[7]
-
Scratch Creation: Once the cells reach confluence, use a sterile p200 pipette tip to create a straight scratch down the center of the well.[7]
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.[7]
-
This compound Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of this compound. A vehicle control (e.g., DMSO) at the same final concentration should be included.[8]
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at time 0. Mark the position of the image acquisition for each well to ensure subsequent images are taken at the same location.[8]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields of view at regular intervals (e.g., every 6, 12, or 24 hours) to monitor wound closure.[7]
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial wound area.
Data Presentation:
| Treatment Group | Concentration (µM) | Wound Area at 0h (µm²) | Wound Area at 24h (µm²) | % Wound Closure |
| Vehicle Control (DMSO) | 0.1% | 500,000 | 100,000 | 80% |
| This compound | 1 | 510,000 | 357,000 | 30% |
| This compound | 10 | 495,000 | 445,500 | 10% |
| Positive Control (e.g., Cytochalasin D) | 1 | 505,000 | 494,900 | 2% |
Experimental Workflow:
Transwell (Boyden Chamber) Assay
The Transwell assay is used to assess the chemotactic migration of individual cells through a porous membrane.[7] This method allows for the quantification of cells that actively migrate towards a chemoattractant.
Experimental Protocol:
-
Insert Hydration: Pre-hydrate the Transwell inserts (e.g., 8 µm pore size) by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.[9]
-
Chemoattractant Addition: Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber of the 24-well plate.[7]
-
Cell Preparation: Resuspend cells in serum-free medium. Perform a cell count to ensure accurate seeding density.
-
This compound Treatment and Seeding: Add the desired concentrations of this compound or vehicle control to the cell suspension. Add the treated cell suspension to the upper chamber of the Transwell insert.[10]
-
Incubation: Incubate the plate for a duration that allows for cell migration (e.g., 12-48 hours), which should be optimized for the specific cell line.[7]
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[7]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixative (e.g., methanol). Stain the fixed cells with a staining solution (e.g., 0.5% crystal violet).[7]
-
Imaging and Quantification: Wash the inserts and allow them to air dry. Image the stained cells using a microscope and count the number of migrated cells per field of view. Alternatively, the dye can be eluted and the absorbance measured to quantify migration.
Data Presentation:
| Treatment Group | Concentration (µM) | Average Number of Migrated Cells per Field | % Migration Inhibition |
| Vehicle Control (DMSO) | 0.1% | 250 | 0% |
| This compound | 1 | 125 | 50% |
| This compound | 10 | 50 | 80% |
| No Chemoattractant Control | - | 15 | 94% |
Experimental Workflow:
Live-Cell Imaging for Single-Cell Tracking
Live-cell imaging allows for the detailed analysis of individual cell migration dynamics in real-time.[11] This technique provides quantitative data on cell speed, displacement, and trajectory.
Experimental Protocol:
-
Cell Seeding: Seed cells at a low density in a glass-bottom dish or plate suitable for live-cell imaging.
-
This compound Treatment: Allow cells to adhere, then replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Image Acquisition: Place the dish on a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2). Acquire phase-contrast or fluorescence images at regular intervals (e.g., every 10-20 minutes) for an extended period (e.g., 12-24 hours).[12]
-
Data Analysis: Use tracking software (e.g., ImageJ with the Manual Tracking plugin) to track the movement of individual cells over time. From the tracking data, calculate parameters such as cell speed (total distance traveled/time), net displacement (the straight-line distance between the start and end points), and directionality (net displacement/total distance).
Data Presentation:
| Treatment Group | Concentration (µM) | Average Cell Speed (µm/min) | Average Net Displacement (µm) | Directionality Ratio |
| Vehicle Control (DMSO) | 0.1% | 0.8 | 150 | 0.3 |
| This compound | 1 | 0.4 | 60 | 0.2 |
| This compound | 10 | 0.2 | 25 | 0.15 |
These application notes provide a framework for the systematic evaluation of this compound's efficacy in blocking cell migration. By employing these standardized protocols, researchers can generate robust and reproducible data to further elucidate the role of TG2 in cell motility and assess the therapeutic potential of its inhibitors. Careful optimization of experimental parameters for specific cell lines is crucial for obtaining accurate and meaningful results.
References
- 1. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biological and Biomechanical Role of Transglutaminase-2 in the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 6. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. researchhub.com [researchhub.com]
- 11. Live-cell Imaging of Migrating Cells Expressing Fluorescently-tagged Proteins in a Three-dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Novel Mesothelioma Cancer Stem Cell Inhibitor NC9
For Research Use Only
Introduction
Malignant mesothelioma is an aggressive and typically fatal cancer primarily associated with asbestos (B1170538) exposure. A subpopulation of cells within the tumor, known as cancer stem cells (CSCs), are thought to be responsible for tumor initiation, progression, chemoresistance, and relapse. These mesothelioma CSCs exhibit properties of self-renewal and multipotency, making them a critical target for novel therapeutic strategies. This document provides detailed application notes and protocols for the investigation of NC9, a novel experimental compound targeting mesothelioma CSCs. While specific data for "this compound" is not publicly available, this document serves as a representative template based on current research into novel therapies for mesothelioma cancer stem cells.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected effects of a novel CSC inhibitor like this compound on mesothelioma cell lines, based on typical experimental outcomes in this field of research.
Table 1: In Vitro Cytotoxicity of this compound in Mesothelioma Cell Lines
| Cell Line | Histological Subtype | This compound IC50 (µM) | Cisplatin (B142131) IC50 (µM) |
| MSTO-211H | Biphasic | 2.5 | 15.0 |
| H226 | Epithelioid | 5.2 | 25.8 |
| H28 | Sarcomatoid | 1.8 | 10.5 |
Table 2: Effect of this compound on Mesothelioma Spheroid Formation
| Cell Line | Treatment | Number of Spheroids (>50 µm) | Average Spheroid Diameter (µm) |
| MSTO-211H | Vehicle Control | 150 ± 12 | 120 ± 15 |
| This compound (2.5 µM) | 45 ± 8 | 65 ± 10 | |
| H28 | Vehicle Control | 180 ± 15 | 150 ± 20 |
| This compound (2.0 µM) | 55 ± 10 | 75 ± 12 |
Table 3: this compound Modulation of Apoptosis and CSC Markers in MSTO-211H Cells
| Treatment | % Apoptotic Cells (Annexin V+) | % ALDH-positive Cells | % CD44+/CD24- Cells |
| Vehicle Control | 5 ± 1.5 | 8.5 ± 2.1 | 12.3 ± 2.5 |
| This compound (2.5 µM) | 35 ± 4.2 | 2.1 ± 0.8 | 3.1 ± 1.1 |
Signaling Pathways
This compound is hypothesized to target key signaling pathways implicated in the survival and self-renewal of mesothelioma CSCs. The diagram below illustrates a potential mechanism of action.
Caption: Proposed this compound signaling pathway inhibition in mesothelioma CSCs.
Experimental Protocols
Mesothelioma Cell Culture
Objective: To maintain and propagate human mesothelioma cell lines for in vitro experiments.
Materials:
-
Human mesothelioma cell lines (e.g., MSTO-211H, H226, H28)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture mesothelioma cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the detached cells in fresh medium and seed them into new culture flasks at the desired density.
-
Perform experiments on cells in the logarithmic growth phase.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Mesothelioma cells
-
This compound compound (stock solution in DMSO)
-
Cisplatin (positive control)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin in complete culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Caption: Workflow for the MTT cytotoxicity assay.
Spheroid Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity of mesothelioma CSCs.
Materials:
-
Mesothelioma cells
-
Ultra-low attachment plates or flasks
-
Serum-free DMEM/F12 medium
-
B27 supplement
-
EGF (Epidermal Growth Factor)
-
bFGF (basic Fibroblast Growth Factor)
-
This compound compound
Protocol:
-
Harvest and resuspend single cells in serum-free medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).
-
Plate the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.
-
Add this compound at the desired concentration. Include a vehicle control.
-
Incubate for 7-14 days to allow spheroid formation.
-
Count the number of spheroids with a diameter greater than 50 µm and measure their size using a microscope with imaging software.
Flow Cytometry for Apoptosis and CSC Markers
Objective: To quantify this compound-induced apoptosis and its effect on the proportion of cells expressing CSC markers.
Materials:
-
Mesothelioma cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
Fluorescently conjugated antibodies against CSC markers (e.g., CD44, CD24)
-
ALDEFLUOR™ Kit for ALDH activity
-
Flow cytometer
Protocol:
-
Apoptosis:
-
Harvest treated and control cells.
-
Wash cells with PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
CSC Markers:
-
For surface markers (CD44/CD24), harvest and wash cells. Incubate with fluorescently labeled antibodies. Wash and analyze.
-
For ALDH activity, follow the ALDEFLUOR™ Kit manufacturer's protocol. Briefly, incubate cells with the ALDEFLUOR™ reagent and a specific inhibitor (DEAB) as a negative control. Analyze by flow cytometry.
-
Disclaimer
The information provided in this document is intended for research purposes only. The compound "this compound" is used here as a placeholder for a novel investigational agent. The presented data and protocols are representative examples based on current scientific literature in the field of mesothelioma cancer stem cell research and should be adapted and validated for specific experimental conditions. Always follow appropriate laboratory safety procedures.
Application Notes: Utilizing a Novel Modulator (NC9) to Study Gαq Protein Signaling
An important note regarding the compound "NC9": Publicly available scientific literature and databases do not contain specific information for a compound designated "this compound" in the context of GTP-binding protein signaling research. Therefore, these application notes and protocols are presented as a comprehensive template for the characterization of a novel, hypothetical G-protein signaling modulator, referred to herein as this compound. The methodologies provided are based on established techniques for studying G-protein-coupled receptor (GPCR) signaling and can be adapted for a specific compound of interest.
Introduction
Guanine nucleotide-binding proteins (G-proteins) are essential molecular switches in cellular signaling, translating extracellular signals into intracellular responses.[1] They are activated by G-protein-coupled receptors (GPCRs), the largest family of cell surface receptors and a major target for drug discovery.[2][3] Heterotrimeric G-proteins are composed of α, β, and γ subunits and are classified into four main families (Gαs, Gαi/o, Gαq/11, and Gα12/13) based on the Gα subunit.[4] The Gαq subfamily, upon activation, stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
The development of small molecules that selectively modulate G-protein signaling is a key objective in pharmacology and drug development.[5] Such compounds are invaluable tools for dissecting signaling pathways and represent potential therapeutic agents for a wide range of diseases.[3] This document provides a framework for characterizing a novel, hypothetical inhibitor of Gαq signaling, termed this compound. The following protocols detail key experiments to determine its potency, selectivity, and mechanism of action.
Hypothesized Mechanism of Action for this compound
For the purpose of these protocols, we will hypothesize that this compound is a non-competitive inhibitor that selectively disrupts the activation of the Gαq subunit, downstream of receptor activation. This could occur by preventing the conformational change required for GTP binding or by blocking its interaction with effector proteins like PLC.
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay to Measure Gαq Activation
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.[6][7][8] It is a functional assay that can determine the potency and efficacy of ligands.[7][8]
Materials:
-
Cell membranes from HEK293 cells stably expressing a Gαq-coupled receptor (e.g., M3 muscarinic receptor).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (10 µM final concentration).
-
[³⁵S]GTPγS (0.1 nM final concentration).
-
Agonist (e.g., Carbachol).
-
This compound at various concentrations.
-
Unlabeled GTPγS (10 µM) for non-specific binding determination.
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).[6][9]
-
96-well white, opaque microplates.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cultured cells expressing the target Gαq-coupled GPCR.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
25 µL Assay Buffer.
-
25 µL of this compound at various concentrations (or vehicle control).
-
25 µL of agonist at its EC₈₀ concentration (or buffer for basal binding).
-
25 µL of cell membranes (5-10 µg protein).
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiate Reaction: Add 25 µL of a mix of GDP and [³⁵S]GTPγS to each well. For non-specific binding wells, also add unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
SPA Bead Addition: Add 50 µL of WGA-coated SPA bead slurry to each well.[9]
-
Final Incubation: Seal the plate and incubate for 2-3 hours at room temperature to allow membranes to bind to the beads.[9]
-
Quantification: Count the plate in a microplate scintillation counter.[9]
-
Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]
Protocol 2: Intracellular Calcium Mobilization Assay
This cell-based assay measures the functional consequence of Gαq activation—the release of intracellular calcium.[11][12] It utilizes a calcium-sensitive fluorescent dye to monitor changes in intracellular Ca²⁺ concentration in real-time.[13][14]
Materials:
-
HEK293 cells expressing the target Gαq-coupled receptor.
-
Black, clear-bottom 96-well cell culture plates.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist (e.g., Carbachol).
-
This compound at various concentrations.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution prepared in Assay Buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with Assay Buffer. Add this compound at various concentrations and incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence plate reader.
-
Agonist Injection: Record a baseline fluorescence reading for 15-20 seconds. Inject the agonist at its EC₈₀ concentration and continue recording the fluorescence signal for an additional 60-120 seconds.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of this compound and fit the data to determine the IC₅₀.
Protocol 3: cAMP Assay for Selectivity Profiling
To determine if this compound is selective for the Gαq pathway, its effect on Gαs and Gαi signaling should be assessed by measuring intracellular cyclic AMP (cAMP) levels.[4]
Materials:
-
HEK293 cells expressing a Gαs-coupled receptor (e.g., β₂-adrenergic receptor) and a Gαi-coupled receptor (e.g., µ-opioid receptor).
-
Agonists for the respective receptors (e.g., Isoproterenol for Gαs, DAMGO for Gαi).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase in Gαi assays).[15]
-
This compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based biosensor).[1][16]
Procedure (Gαi-coupled receptor example):
-
Cell Stimulation: In a 96-well plate, incubate cells with various concentrations of this compound for 15-30 minutes.
-
Forskolin/Agonist Addition: Add a mixture of the Gαi agonist (e.g., DAMGO) and a sub-maximal concentration of forskolin (e.g., 5 µM). The forskolin raises basal cAMP levels, allowing for the observation of inhibition.[15]
-
Incubation: Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Determine the effect of this compound on the agonist-induced inhibition of cAMP production. For Gαs assays, omit forskolin and measure the effect of this compound on agonist-induced cAMP accumulation. Compare any observed activity to the IC₅₀ obtained for the Gαq pathway.
Protocol 4: BRET Assay for GPCR/G-protein Interaction
Bioluminescence Resonance Energy Transfer (BRET) can monitor the interaction between a GPCR and its G-protein in real-time in living cells.[17][18][19][20] This assay can help determine if this compound acts by preventing the receptor and G-protein from coupling.
Materials:
-
HEK293 cells.
-
Expression plasmids: GPCR tagged with a BRET donor (e.g., Renilla Luciferase, Rluc) and a Gαq subunit tagged with a BRET acceptor (e.g., Venus or GFP).
-
Transfection reagent.
-
BRET substrate (e.g., Coelenterazine h).
-
White, 96-well microplates.
-
Luminometer capable of simultaneous dual-wavelength detection.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the Rluc-GPCR and Venus-Gαq plasmids. Plate the transfected cells into 96-well plates.[19]
-
Cell Preparation: 24-48 hours post-transfection, wash the cells with assay buffer.
-
Compound Addition: Add this compound at various concentrations and incubate for 15 minutes.
-
Substrate Addition: Add the BRET substrate (e.g., Coelenterazine h) to all wells.
-
BRET Measurement: Immediately begin measuring the luminescence at the donor and acceptor emission wavelengths (e.g., ~480 nm for Rluc and ~530 nm for Venus).
-
Agonist Stimulation: After establishing a baseline BRET ratio, add an agonist for the GPCR. A successful interaction will increase the BRET signal.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Analyze the effect of this compound on the agonist-induced BRET signal to determine if it inhibits the GPCR-G-protein interaction.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Hypothetical Potency and Efficacy of this compound in Functional Assays
| Assay Type | Target Pathway | Parameter | Value |
|---|---|---|---|
| [³⁵S]GTPγS Binding | Gαq | IC₅₀ | 125 nM |
| % Inhibition (Emax) | 98% | ||
| Calcium Mobilization | Gαq | IC₅₀ | 150 nM |
| % Inhibition (Emax) | 100% | ||
| cAMP Accumulation | Gαs | IC₅₀ | > 30 µM |
| % Inhibition (Emax) | < 10% | ||
| cAMP Inhibition | Gαi | IC₅₀ | > 30 µM |
| | | % Inhibition (Emax) | < 5% |
Table 2: Hypothetical Effect of this compound on GPCR-Gαq Interaction
| Assay Type | Condition | Parameter | Value |
|---|---|---|---|
| BRET Assay | Agonist-Stimulated | IC₅₀ | > 30 µM |
| | | Note | this compound does not inhibit the physical interaction between the receptor and Gαq, suggesting a downstream mechanism of action. |
Visualizations
Caption: Hypothetical mechanism of this compound inhibiting the Gαq signaling pathway.
Caption: Experimental workflow for characterizing the G-protein modulator this compound.
Caption: Logical flow from experimental data to the hypothesized mechanism of this compound.
References
- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. biorxiv.org [biorxiv.org]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. berthold.com [berthold.com]
- 18. researchmgt.monash.edu [researchmgt.monash.edu]
- 19. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Study of GPCR–Protein Interactions by BRET | Springer Nature Experiments [experiments.springernature.com]
A Guide to Novel Regulators in Bone Development Research: Applications of MetaLnc9 and Cxcl9
Introduction: The query for "NC9" in the context of bone development research does not point to a single, well-defined molecule. However, literature review reveals two significant regulators with similar nomenclature that are pivotal in bone biology: MetaLthis compound , a long non-coding RNA, and Cxcl9 , a chemokine. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the roles of these two molecules in bone development and disease. We will explore the pro-osteogenic effects of MetaLthis compound and the dual-function of Cxcl9 in bone remodeling.
Section 1: MetaLthis compound - A Positive Regulator of Osteogenesis
The long non-coding RNA, Metastasis-associated lung adenocarcinoma transcript 9 (MetaLthis compound), has been identified as a crucial facilitator of bone formation. Its expression is significantly upregulated during the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs).[1][2] Mechanistic studies reveal that MetaLthis compound promotes osteogenesis by activating the AKT signaling pathway.[1][2] Overexpression of MetaLthis compound enhances, while its knockdown inhibits, the differentiation of hBMSCs into osteoblasts both in vitro and in vivo.[1][2] This makes MetaLthis compound an attractive target for therapeutic strategies aimed at promoting bone regeneration.
Signaling Pathway of MetaLthis compound in Osteogenesis
MetaLthis compound enhances osteogenic differentiation by activating the AKT signaling pathway.[1][2] This activation leads to an increase in phosphorylated AKT (p-AKT), which in turn promotes the expression of key osteogenic transcription factors like Runt-related transcription factor 2 (RUNX2) and Osterix (OSX), ultimately leading to osteoblast maturation and bone formation.[2] The effects of MetaLthis compound can be modulated by chemical inhibitors and activators of the AKT pathway, confirming its central role.[1][2]
Experimental Workflows & Protocols
The investigation of MetaLthis compound's role in bone formation involves a series of in vitro and in vivo experiments to assess osteogenic differentiation and the underlying molecular mechanisms.
Detailed Protocols
Protocol 1: Lentiviral Transfection of hBMSCs This protocol is for the overexpression or knockdown of MetaLthis compound in human bone marrow mesenchymal stem cells (hBMSCs).[1][2]
-
Cell Culture: Culture primary hBMSCs in standard mesenchymal stem cell growth medium.
-
Transfection: Use lentiviral particles containing either a MetaLthis compound expression vector (overexpression), a short hairpin RNA (shRNA) targeting MetaLthis compound (knockdown), or a negative control vector.
-
Procedure: Seed hBMSCs in 6-well plates. When cells reach 50-60% confluency, replace the medium with fresh medium containing the lentiviral particles at a predetermined multiplicity of infection (MOI). Add polybrene to enhance transduction efficiency.
-
Selection: After 24-48 hours, replace the virus-containing medium with fresh growth medium. If the lentiviral vectors contain a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate selection agent to the medium to select for successfully transduced cells.
-
Verification: Confirm the overexpression or knockdown of MetaLthis compound using quantitative reverse transcription PCR (qRT-PCR).
Protocol 2: Alkaline Phosphatase (ALP) Staining and Activity Assay ALP is an early marker of osteogenic differentiation.[3][4]
-
Induction: Culture transfected hBMSCs in an osteogenic induction medium.
-
Staining (Day 7-14):
-
Activity Assay (Quantitative):
-
Lyse the cells in the culture plate (e.g., using Triton X-100).[7]
-
Add p-nitrophenyl phosphate (B84403) (pNPP) substrate to the lysate.[3][7][8]
-
Incubate at 37°C. ALP will convert pNPP to the yellow p-nitrophenol.[8]
-
Stop the reaction with NaOH.
-
Measure the absorbance at 405 nm using a plate reader.[5][8] Normalize the activity to the total protein content of the cell lysate.
-
Protocol 3: Alizarin Red S (ARS) Staining for Mineralization ARS staining detects calcium deposits, a hallmark of late-stage osteogenic differentiation.[9][10]
-
Induction: Culture transfected hBMSCs in an osteogenic induction medium for 14-21 days.
-
Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes.[5][6]
-
Wash thoroughly with deionized water.
-
Add 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[5][9]
-
Aspirate the ARS solution and wash 4-5 times with deionized water to remove unbound dye.
-
Visualize the red-orange mineralized nodules under a microscope.
-
-
Quantification:
-
To quantify the mineralization, add 10% acetic acid to each well to dissolve the stain.[5][9][10]
-
Heat the slurry at 85°C for 10 minutes, then cool on ice.[5]
-
Centrifuge to pellet cell debris.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium (B1175870) hydroxide.[5][10]
-
Read the absorbance at 405 nm.[5]
-
Protocol 4: In Vivo Ectopic Bone Formation Assay This assay assesses the osteogenic potential of cells in vivo.[11][12][13]
-
Cell Seeding: Mix approximately 5 x 10^5 transfected hBMSCs with a biocompatible scaffold, such as hydroxyapatite/tricalcium phosphate (HA/TCP) particles.[12]
-
Incubation: Incubate the cell-scaffold mixture overnight in a culture medium to allow for cell attachment.[12]
-
Implantation: Anesthetize immunodeficient mice (e.g., nude mice). Create subcutaneous pouches on the dorsal side of the mice and implant the cell-scaffold constructs.[12][13]
-
Harvesting: After 8 weeks, sacrifice the mice and harvest the implants.[12]
-
Analysis: Fix the harvested implants in 4% paraformaldehyde, decalcify, and embed in paraffin.[12] Section the implants and perform histological staining (e.g., Hematoxylin (B73222) and Eosin (H&E) and Masson's trichrome staining) to visualize bone formation.[14]
Data Presentation
| Experiment | MetaLthis compound Overexpression | MetaLthis compound Knockdown | Reference |
| mRNA levels of RUNX2, ALP, OSX | Upregulated | Downregulated | [2] |
| Alkaline Phosphatase (ALP) Activity | Increased | Decreased | [1] |
| Alizarin Red S (ARS) Staining | Increased Mineralization | Decreased Mineralization | [1] |
| Ectopic Bone Formation (in vivo) | Enhanced Bone Formation | Inhibited Bone Formation | [1] |
| p-AKT/Total AKT Ratio | Increased | Decreased | [2] |
Section 2: Cxcl9 - A Chemokine with a Dual Role in Bone Remodeling
The chemokine (C-X-C motif) ligand 9 (Cxcl9), also known as Monokine induced by gamma interferon (MIG), plays a complex role in bone homeostasis.[15] Studies in postmenopausal osteoporosis mouse models show that increased levels of Cxcl9, secreted by osteoblasts, contribute to bone loss.[15][16][17] The mechanism is twofold: Cxcl9 inhibits osteoblastic bone formation while simultaneously promoting the adhesion, migration, and differentiation of osteoclast precursors, thus stimulating bone resorption.[15][16] This uncoupling of bone formation and resorption makes Cxcl9 a potential therapeutic target for diseases like osteoporosis.[16][17]
Signaling Pathway of Cxcl9 in Osteoclastogenesis
In osteoclast precursors, Cxcl9 exerts its pro-resorptive effects by binding to its receptor, CXCR3.[15] This interaction activates the downstream ERK signaling pathway, which is crucial for osteoclast differentiation and activity.[15][17] Blocking the CXCR3/ERK pathway can eliminate the positive effect of Cxcl9 on osteoclasts.[15]
Experimental Workflows & Protocols
Research into Cxcl9's role in bone loss typically involves animal models of osteoporosis and in vitro assays to measure osteoclast function.
Detailed Protocols
Protocol 5: In Vivo Cxcl9 Neutralization in Ovariectomized (OVX) Mice This model is used to study postmenopausal osteoporosis and the effects of therapeutic interventions.[15][17]
-
Surgery: Perform bilateral surgical ovariectomy (OVX) on female mice (e.g., C57BL/6, 8-10 weeks old) to induce estrogen deficiency and subsequent bone loss. Sham-operated animals serve as controls.
-
Treatment: On the same day as the surgery, begin subcutaneous injections of a Cxcl9 neutralizing antibody (e.g., 1μg in 50μL) or a vehicle control. Administer treatment every other day for the duration of the study (e.g., 2 months).[16]
-
Analysis:
-
Micro-CT: After the treatment period, harvest femurs and tibias. Perform micro-computed tomography (μCT) to quantify trabecular bone volume (BV/TV), cortical bone thickness, and other structural parameters.[15]
-
Histology: Decalcify the bones, embed in paraffin, and section. Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and count osteoclasts on the bone surface.[15]
-
Protocol 6: ELISA for Cxcl9 Concentration This protocol measures the level of Cxcl9 protein in biological fluids.
-
Sample Collection: Collect serum from mice via cardiac puncture. To collect bone marrow supernatant, flush the marrow from long bones with PBS, centrifuge to pellet cells, and collect the supernatant.[16]
-
ELISA Procedure: Use a commercially available mouse Cxcl9 ELISA kit.[18][19]
-
Add standards and samples to the antibody-coated microplate wells.
-
Incubate to allow Cxcl9 to bind.
-
Wash the wells and add a biotin-conjugated detection antibody.
-
Wash and add streptavidin-HRP conjugate.
-
Wash and add a TMB substrate solution. A color will develop in proportion to the amount of Cxcl9.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the Cxcl9 concentration based on the standard curve.
-
Protocol 7: Osteoclast Migration and Adhesion Assays These assays evaluate the effect of Cxcl9 on osteoclast precursor motility.[15]
-
Cell Culture: Isolate bone marrow macrophages (BMMs) from mouse long bones and culture them with M-CSF.
-
Migration Assay (Transwell):
-
Use a transwell plate (e.g., 8 μm pore size).
-
Place BMMs in the upper chamber.
-
Add medium containing Cxcl9 (e.g., 100 ng/mL) to the lower chamber as a chemoattractant.
-
Incubate for 16-24 hours.
-
Fix and stain the cells that have migrated to the underside of the membrane with crystal violet.
-
Count the migrated cells under a microscope.[20]
-
-
Adhesion Assay:
-
Coat wells of a 96-well plate with an extracellular matrix protein (e.g., fibronectin).
-
Seed BMMs into the wells in the presence or absence of Cxcl9.
-
Incubate for 1-2 hours to allow for adhesion.
-
Gently wash away non-adherent cells.
-
Quantify the remaining adherent cells using a viability assay (e.g., crystal violet staining and elution).
-
Protocol 8: Tartrate-Resistant Acid Phosphatase (TRAP) Staining TRAP is an enzymatic marker for differentiated osteoclasts.[21][22][23][24]
-
Osteoclast Differentiation: Culture BMMs with M-CSF and RANKL for 4-6 days to induce differentiation into multinucleated osteoclasts. Treat with Cxcl9 as required.
-
Staining Procedure:
-
Wash cells with PBS.
-
Fix the cells (e.g., 10% neutral buffered formalin for 5-10 minutes).[24]
-
Wash with distilled water.
-
Prepare a TRAP staining solution containing a substrate (e.g., Naphthol AS-BI phosphate) and a color developer (e.g., Fast Red Violet LB salt) in a tartrate-containing buffer (pH ~5.0).[21][23][24]
-
Incubate cells with the staining solution at 37°C for 20-60 minutes, or until TRAP-positive cells (osteoclasts) appear bright red/purple.[21][24]
-
Wash with distilled water and counterstain nuclei with hematoxylin or fast green if desired.[21][23]
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells.
-
Protocol 9: Western Blot for ERK Signaling This protocol detects the activation of the ERK pathway.[25]
-
Cell Treatment: Starve BMMs of serum, then stimulate with Cxcl9 (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 10, 20 minutes).[25] For inhibitor studies, pre-incubate with a CXCR3 antagonist (e.g., NBI-74330) or an ERK inhibitor (e.g., SCH772984) before Cxcl9 stimulation.[15][17]
-
Lysis and Electrophoresis: Lyse the cells, quantify protein concentration, and separate proteins by SDS-PAGE.
-
Transfer and Blotting: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% BSA in TBS-T).
-
Incubate overnight at 4°C with a primary antibody against phosphorylated ERK (p-ERK).
-
Wash, then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK as a loading control.
-
Data Presentation
| Experiment | Effect of Cxcl9 / Observation in OVX Model | Effect of Cxcl9 Neutralizing Antibody in OVX Model | Reference |
| Bone Volume (Micro-CT) | Decreased in OVX mice (where Cxcl9 is high) | Increased trabecular bone volume and cortical thickness | [15] |
| Osteoclast Number (TRAP Staining) | Increased in OVX mice | Reduced osteoclast numbers | [15] |
| Osteoblast Number (Immunofluorescence) | Decreased in OVX mice | Increased number of osteocalcin-positive osteoblasts | [15][16] |
| Osteoclast Precursor Adhesion & Migration | Increased | Not Applicable | [15] |
| Osteoclast Differentiation (in vitro) | Increased | Not Applicable | [15] |
| p-ERK/Total ERK Ratio in BMMs | Increased upon stimulation | Not Applicable | [25] |
References
- 1. MetaLthis compound facilitates osteogenesis of human bone marrow mesenchymal stem cells by activating the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 3. drmillett.com [drmillett.com]
- 4. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. oricellbio.com [oricellbio.com]
- 7. mdpi.com [mdpi.com]
- 8. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. In vivo Heterotopic Bone Formation Assay Using Isolated Mouse and Human Mesenchymal Stem Cells [en.bio-protocol.org]
- 12. In vivo Heterotopic Bone Formation Assay Using Isolated Mouse and Human Mesenchymal Stem Cells [bio-protocol.org]
- 13. Brief Review of Models of Ectopic Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Increased Osteoblastic Cxcl9 Contributes to the Uncoupled Bone Formation and Resorption in Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Increased Osteoblastic Cxcl9 Contributes to the Uncoupled Bone Formation and Resorption in Postmenopausal Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human CXCL9 ELISA Kit (ab219047) | Abcam [abcam.com]
- 19. CXCL9 (MIG) ELISA Kits [thermofisher.com]
- 20. Stimulation of osteoclast migration and bone resorption by C–C chemokine ligands 19 and 21 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ihisto.io [ihisto.io]
- 22. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. urmc.rochester.edu [urmc.rochester.edu]
- 24. biocat.com [biocat.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NC9 Solubility Issues In Vitro
Welcome to the technical support center for NC9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this irreversible transglutaminase 2 (TG2) inhibitor. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to help you address common challenges, particularly those related to solubility, and ensure the consistency and reliability of your in vitro results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an irreversible covalent inhibitor of transglutaminase 2 (TG2). It also exhibits inhibitory activity against Factor XIIIA.[1] this compound targets the transamidase site of TG2, locking the enzyme in an "open" conformation. This not only blocks its transamidation (cross-linking) activity but also allosterically inhibits its GTP-binding and subsequent signaling functions, which are crucial for the survival of several cancer cell lines.[1]
Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?
A2: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use high-quality, anhydrous DMSO to ensure maximum solubility and stability of the compound.
Q3: How should I prepare and store this compound stock solutions?
A3: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM). To minimize the effects of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials. For short-term storage (days to weeks), store the aliquots at 0-4°C. For long-term storage (months to years), store at -20°C.[1] Always protect the stock solution from light.
Q4: I am observing precipitation when I add my this compound working solution to the cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation upon addition to aqueous-based cell culture media is a common issue with hydrophobic compounds like this compound. The primary cause is the poor solubility of the compound in the aqueous environment of the media. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. However, a slightly higher but non-toxic concentration of DMSO may be necessary to maintain solubility. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.
-
Mixing Technique: When preparing your working solution, add the this compound stock solution to the pre-warmed cell culture medium with gentle but thorough mixing. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
-
Stepwise Dilution: Perform serial dilutions of your stock solution in the cell culture medium to gradually decrease the DMSO concentration, which can help prevent the compound from crashing out of solution.
Q5: Are there any alternatives to DMSO for dissolving this compound if my cells are sensitive to it?
A5: While DMSO is the most common solvent, other options can be explored if DMSO toxicity is a concern, even at low concentrations. These include:
-
Co-solvent systems: Mixtures of DMSO with other organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) might improve solubility upon dilution.
-
Solubility enhancers: Formulations with excipients like cyclodextrins or Pluronic F-68 can encapsulate hydrophobic compounds and increase their aqueous solubility.[2][3][4][5] However, the compatibility and potential effects of these enhancers on your specific assay should be validated.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the solubility of this compound.
| Parameter | Value | Source |
| Solubility | Soluble at 100 µM in 5% (v/v) DMSO / aqueous buffers | [1] |
| Molecular Weight | 697.84 g/mol | [1] |
Experimental Protocols
Detailed Methodology: In Vitro Cell Migration Assay (Wound Healing Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell migration. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cancer cell line of interest (e.g., SCC-13)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
6-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional): Once the cells reach confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that the observed wound closure is primarily due to cell migration.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer in each well.
-
Washing: Gently wash the wells twice with sterile PBS to remove any detached cells.
-
Treatment with this compound: Prepare working solutions of this compound in serum-free or low-serum medium at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (0 µM this compound). Add the treatment solutions to the respective wells.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wounds in each well using an inverted microscope at a consistent magnification (e.g., 10x). Mark the location of the images to ensure the same field of view is captured at subsequent time points.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Image Acquisition (Subsequent Time Points): Capture images of the wounds at regular intervals (e.g., 6, 12, 24, and 48 hours) at the previously marked locations.
-
Data Analysis: Measure the width of the wound at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound width at time 0. Compare the rate of wound closure between the different treatment groups.
Visualizations
Signaling Pathway Diagram
References
- 1. This compound - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nitidine Chloride (NC) Concentration for Maximum Cancer Cell Death
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitidine (B1203446) Chloride (NC). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments aimed at optimizing NC concentration for inducing cancer cell death.
Frequently Asked Questions (FAQs)
Q1: What is Nitidine Chloride (NC) and what is its primary mechanism of action against cancer cells?
Nitidine Chloride is a natural bioactive phytochemical alkaloid derived from the roots of Zanthoxylum nitidum.[1][2] It exhibits anti-tumor activity in a variety of cancers by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and suppressing tumor angiogenesis.[2] NC's mechanism of action is multi-faceted, involving the modulation of several key signaling pathways within cancer cells.[2][3]
Q2: What are the common initial challenges when working with Nitidine Chloride in cell culture?
The most frequent initial hurdles when working with natural alkaloid compounds like Nitidine Chloride involve solubility, stability, and determining the effective concentration range.[4] NC has poor water solubility, which can make preparing stock solutions and diluting it in culture media challenging.[1] Its stability in culture conditions can also vary, potentially affecting experimental reproducibility.[4]
Q3: How can I improve the solubility of Nitidine Chloride for my experiments?
Several strategies can be employed to enhance the solubility of NC:
-
Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used co-solvent. It is crucial to keep the final DMSO concentration in your cell culture low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]
-
pH Adjustment: As an alkaloid, adjusting the pH of the solvent can improve the solubility of NC. However, it is critical to ensure the final pH of the cell culture medium remains within the optimal physiological range (typically 7.2-7.4) to not adversely affect cell health.[4]
-
Complexation: The use of cyclodextrins, such as β-cyclodextrin and its derivatives, can encapsulate hydrophobic molecules like NC, thereby increasing their aqueous solubility.[4]
Q4: What are some known off-target effects or toxicities of Nitidine Chloride?
While NC shows promise as an anti-cancer agent, some studies have indicated potential toxicities. It has been reported to have certain toxic effects on the liver, kidney, and heart.[1] Therefore, it is important to consider these potential off-target effects, especially when planning in vivo studies.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Issues with the NC stock solution.
-
Solution: Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication may be necessary. Always vortex the stock solution before each use to ensure homogeneity.[4] Store the stock solution appropriately; for example, at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and moisture.[3]
-
-
Possible Cause: Variability in cell culture.
-
Solution: Use cells within a consistent passage number range. Ensure consistent cell seeding density and health. Regularly monitor for mycoplasma contamination.[4]
-
-
Possible Cause: Fluctuation in the pH of the culture medium.
Problem 2: High background or false positives in colorimetric/fluorometric viability assays (e.g., MTT, Resazurin).
-
Possible Cause: Precipitation of Nitidine Chloride.
-
Possible Cause: Interference with cellular redox state.
-
Solution: Some compounds can alter the cellular redox state, directly impacting assays that rely on cellular reductases.[4] To mitigate this, use multiple, mechanistically different viability assays to confirm your results. For example, compare a metabolic assay (like MTT) with a membrane integrity assay (like Trypan Blue exclusion or LDH release).[4]
-
Problem 3: All tested concentrations of Nitidine Chloride appear to be cytotoxic.
-
Possible Cause: The concentration range is too high.
-
Solution: The effective concentration of NC is highly cell-type dependent.[1] It is crucial to perform a dose-response experiment with a wide range of concentrations, including very low ones, to determine the optimal working range for your specific cell line.
-
-
Possible Cause: Assay interference.
-
Solution: As mentioned previously, the compound itself might be interfering with the assay reagents. Perform control experiments in a cell-free system to check for direct chemical interference.[4] Also, visually inspect the cells under a microscope for morphological signs of apoptosis (e.g., cell shrinkage, membrane blebbing) or necrosis (e.g., cell swelling, lysis) to qualitatively confirm cytotoxicity.[4]
-
Data Presentation
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for Nitidine Chloride in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| HEp-2 | Cervical Cancer | 3.9 | 24 | |
| KB | Cervical Cancer | 4.7 | 24 | |
| A2780 | Ovarian Cancer | Not specified | 48 | [4] |
| SKOV3 | Ovarian Cancer | Not specified | 48 | [4] |
| 786-O | Renal Cancer | Not specified | 24-48 | [3] |
| A498 | Renal Cancer | Not specified | 24-48 | [3] |
| HCT116 | Colorectal Cancer | Not specified | Not specified | [5] |
| THP-1 | Hematological Tumor | 9.24 | 24 | [6] |
| Jurkat | Hematological Tumor | 4.33 | 24 | [6] |
| RPMI-8226 | Hematological Tumor | 28.18 | 24 | [6] |
| U87 | Glioblastoma | 5.0 - 7.5 | 48 | [7] |
| LN18 | Glioblastoma | 5.0 - 7.5 | 48 | [7] |
| H1688 | Lung Cancer | Not specified | Not specified | [8] |
| A549 | Lung Cancer | Not specified | Not specified | [8] |
| Huh7 | Hepatocellular Carcinoma | 4.240 | 48 | [5] |
| MHCC97-H | Hepatocellular Carcinoma | 0.4772 | 48 | [5] |
| MCF-7 | Breast Cancer | Not specified | Not specified | [9] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | [9] |
| CNE1, CNE2, TWO3, C666-1 | Nasopharyngeal Carcinoma | Not specified | 24 | [10] |
Experimental Protocols
Detailed Methodology for Determining the IC50 of Nitidine Chloride
This protocol outlines the steps for a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of Nitidine Chloride on a cancer cell line.
Materials:
-
Nitidine Chloride (NC) powder
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Preparation of Nitidine Chloride Stock Solution:
-
Prepare a high-concentration stock solution of NC (e.g., 10 mM) by dissolving the powder in DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the cancer cells to about 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
-
Treatment with Nitidine Chloride:
-
Prepare a series of dilutions of the NC stock solution in complete culture medium. A common approach is to perform serial dilutions to cover a wide concentration range (e.g., from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest NC concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of NC or the controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (Example using MTT):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the viability of the treated cells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the NC concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of NC that inhibits cell viability by 50%.
-
Signaling Pathways and Visualizations
Nitidine Chloride induces cancer cell death by modulating several key signaling pathways. The following diagrams illustrate these pathways.
Caption: NC-mediated inhibition of the Akt/mTOR signaling pathway.
References
- 1. Nitidine chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor functions and mechanisms of nitidine chloride in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitidine chloride inhibits the progression of hepatocellular carcinoma by suppressing IGF2BP3 and modulates metabolic pathways in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitidine chloride inhibits the appearance of cancer stem-like properties and regulates potential the mitochondrial membrane alterations of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitidine chloride suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitidine Chloride - LKT Labs [lktlabs.com]
- 9. Nitidine chloride induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of nitidine chloride on the proliferation and apoptosis of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NC9 Experimental Protocols
Welcome to the technical support center for NC9, a potent and irreversible inhibitor of Transglutaminase 2 (TG2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the effects of this compound in various cancer models.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during the use of this compound.
Q1: What is the mechanism of action of this compound?
This compound is a targeted and irreversible covalent inhibitor of Transglutaminase 2 (TG2). It functions by locking the TG2 enzyme in its "open" conformation. This action abolishes both its transamidation and GTP-binding activities, which are crucial for the survival and proliferation of several cancer cell lines.[1]
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO.[2] For short-term storage (days to weeks), it is recommended to store the compound in a dry, dark place at 0-4°C. For long-term storage (months to years), it should be stored at -20°C. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles. Properly stored, this compound can last for up to two years.[1]
Q3: My this compound solution appears to have low solubility in aqueous media. What should I do?
This is a known challenge. While this compound is soluble in DMSO, it has limited solubility in aqueous solutions, especially at higher concentrations.[3] To prepare working solutions for cell culture experiments, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution. This stock can then be diluted to the final desired concentration in the cell culture medium. Ensure that the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?
Inconsistent results can stem from several factors:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Density: The number of cells seeded can influence the apparent efficacy of the inhibitor. Ensure consistent cell seeding density across all experiments.
-
Incubation Time: The duration of this compound treatment will significantly impact the outcome. Optimize the incubation time for your experimental endpoint.
-
Reagent Stability: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
Q5: Are there any known off-target effects of this compound?
Yes, this compound has been shown to inhibit Factor XIIIa (FXIIIa) in addition to TG2.[1][2] If your experimental system involves processes where FXIIIa plays a significant role, it is important to consider this off-target effect when interpreting your results.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on various cancer cell lines. This data is intended to provide a general guideline for experimental design. Optimal concentrations and outcomes may vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | Assay | This compound Concentration | Observed Effect | Reference |
| SCC-13 | Squamous Cell Carcinoma | Spheroid Formation | 20 µM | Suppression of spheroid formation | [4] |
| SCC-13 | Squamous Cell Carcinoma | Matrigel Invasion | 20 µM | Reduction in invasion | [4] |
| HaCaT | Keratinocyte Cell Line | Spheroid Formation | Not Specified | Suppression of spheroid formation | [4] |
| HaCaT | Keratinocyte Cell Line | Matrigel Invasion | Not Specified | Reduction in invasion | [4] |
| Meso-1 | Mesothelioma | Spheroid Formation | 50-100 µM | Reduction in spheroid formation | |
| Meso-2 | Mesothelioma | Spheroid Formation | 50-100 µM | Reduction in spheroid formation | |
| HT29 | Colorectal Cancer | Cell Viability (MTT) | CC50 = 19.10 µM (48h), 8.75 µM (96h) | Dose-dependent decrease in viability | [5] |
| SW480 | Colorectal Cancer | Cell Viability (MTT) | CC50 = 37.48 µM (48h), 51.41 µM (96h) | Lower sensitivity compared to HT29 | [5] |
| HCT116 | Colorectal Cancer | Cell Viability (MTT) | CC50 = 43.26 µM (48h), 26.31 µM (96h) | Moderate sensitivity | [5] |
| A427 | Lung Cancer | Colony Formation | ED50 = 9 nM | Inhibition of colony formation | [6] |
| A549 | Lung Cancer | Colony Formation | ED50 = 27 nM | Inhibition of colony formation | [6] |
| H460 | Lung Cancer | Colony Formation | ED50 = 217 nM | Inhibition of colony formation | [6] |
Key Experimental Protocols
Here are detailed methodologies for key experiments frequently performed with this compound.
Cell Viability Assay (MTT Protocol)
This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT assay.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[7]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µl of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[8]
-
Formazan (B1609692) Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[8]
-
Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration/Invasion Assay
This protocol outlines the steps for assessing the effect of this compound on cancer cell migration and invasion.
Materials:
-
24-well Transwell inserts (typically 8.0 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Staining solution (e.g., Diff-Quik™ stain)
-
Microscope
Procedure:
-
Insert Preparation (for Invasion Assay): Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the top of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 2 hours to allow it to solidify. For migration assays, this step is omitted.
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the culture medium with serum-free medium and incubate for 24 hours to starve the cells.[9]
-
Assay Setup:
-
Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.
-
Harvest the starved cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle (DMSO).
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for a period sufficient for cell migration or invasion (typically 4 to 24 hours), depending on the cell line.[10]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[11]
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with a fixative (e.g., 70% ethanol) for 10 minutes.[11] Stain the cells with a suitable staining solution.
-
Quantification: Count the number of stained cells on the lower surface of the membrane using a microscope. Calculate the percentage of migration or invasion relative to the control.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional, can be mixed with cells to promote tumor formation)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the desired cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel, at a concentration of 5 x 10^7 cells/mL.[12]
-
Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank or mammary fat pad.[12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]
-
Treatment Administration: Prepare the this compound formulation and the vehicle control. Administer the treatment to the mice according to the planned dosage and schedule (e.g., daily intraperitoneal injection).[12]
-
Data Collection:
-
Tumor Volume: Measure the tumor length and width with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.[12]
-
Body Weight: Record the body weight of each mouse twice a week to monitor for systemic toxicity.[12]
-
Clinical Observations: Monitor the animals daily for any signs of distress or adverse reactions.
-
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or a specific duration of treatment is completed).
Signaling Pathways and Experimental Workflows
TG2 Signaling in Cancer Stem Cells
Transglutaminase 2 (TG2) plays a pivotal role in promoting the survival and aggressive phenotype of cancer stem cells (CSCs). Its GTP-binding activity is particularly important in this context. TG2 can activate several downstream signaling pathways, including those involving NF-κB, FAK/AKT, and ERK1/2, which collectively contribute to enhanced cell survival, proliferation, migration, and epithelial-mesenchymal transition (EMT).[13][14]
Caption: TG2 signaling pathways in cancer stem cells and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram illustrates a typical experimental workflow for assessing the anti-cancer effects of the this compound inhibitor.
Caption: A logical workflow for the preclinical evaluation of the this compound inhibitor.
References
- 1. This compound - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Transamidase site-targeted agents alter the conformation of the transglutaminase cancer stem cell survival protein to reduce GTP binding activity and cancer stem cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Transglutaminase Is a Tumor Cell and Cancer Stem Cell Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Transglutaminase 2 in Cancer: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficacy of NC9 in drug-resistant cancer models
Welcome to the technical support center for NC9. This resource is designed for researchers, scientists, and drug development professionals working with this compound, a novel inhibitor of the RNA helicase DHX9, to improve its efficacy in drug-resistant cancer models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of DExH-Box Helicase 9 (DHX9). DHX9 is an ATP-dependent RNA helicase that plays a crucial role in various cellular processes, including transcription, RNA processing, and maintenance of genomic stability by resolving R-loops. In many cancer cells, particularly those that have developed resistance to standard chemotherapies, DHX9 is overexpressed. By inhibiting DHX9, this compound induces the accumulation of RNA-DNA hybrids (R-loops), leading to DNA replication stress and DNA damage. This can trigger cell cycle arrest and apoptosis in cancer cells that are highly dependent on DHX9 for survival.[1][2]
Q2: How should I store and handle this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C. To prepare a stock solution, reconstitute the lyophilized powder in sterile DMSO to a concentration of 10 mM. The stock solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium of choice. Please note that the final DMSO concentration in your experiments should be kept below 0.1% to avoid solvent-induced toxicity.
Q3: In which cancer models is this compound expected to be most effective?
A3: Preclinical data suggests that this compound is particularly effective in cancer models with high levels of DHX9 expression and those exhibiting deficiencies in DNA damage repair pathways, such as microsatellite instability-high (MSI-H) tumors.[2] Additionally, cancers that have developed resistance to DNA-damaging agents may show increased sensitivity to this compound due to their reliance on DHX9 for managing replication stress. We recommend performing a baseline assessment of DHX9 expression in your cancer models of interest by Western blot or qRT-PCR to gauge potential sensitivity.
Q4: What are the expected downstream effects of this compound treatment?
A4: Inhibition of DHX9 by this compound is expected to lead to several downstream cellular effects. These include an increase in the formation of R-loops, activation of the DNA damage response (evidenced by phosphorylation of ATR, Chk1, and H2A.X), and cell cycle arrest, typically at the G2/M phase.[2][3] In sensitive cell lines, prolonged treatment with this compound should induce apoptosis, which can be measured by an increase in cleaved caspase-3 and PARP. Furthermore, this compound may modulate the NF-κB and PI3K/Akt signaling pathways in certain contexts.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in my cell line.
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Suggested Solution: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the apparent drug sensitivity. We recommend performing a cell titration experiment to determine the optimal seeding density for your specific cell line that allows for logarithmic growth throughout the duration of the assay.
-
-
Possible Cause 2: Degradation of this compound.
-
Suggested Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. To confirm the integrity of your compound, consider having it analyzed by HPLC-MS.
-
-
Possible Cause 3: Variability in Assay Incubation Time.
-
Suggested Solution: Use a consistent incubation time for all experiments. A standard 72-hour incubation is recommended for assessing the anti-proliferative effects of this compound.
-
Issue 2: My drug-resistant cell line does not show increased sensitivity to this compound.
-
Possible Cause 1: The resistance mechanism in your cell line is not dependent on DHX9.
-
Suggested Solution: Confirm the overexpression of DHX9 in your resistant cell line compared to its parental counterpart via Western blot. If DHX9 levels are not elevated, the resistance mechanism may be independent of this pathway. Consider investigating other resistance mechanisms such as drug efflux pump overexpression (e.g., P-glycoprotein).[5]
-
-
Possible Cause 2: Insufficient drug exposure.
-
Suggested Solution: Increase the concentration range of this compound tested. Drug-resistant cell lines may require higher concentrations to achieve a therapeutic effect. Also, consider extending the treatment duration to 96 or 120 hours.
-
Issue 3: I am observing significant off-target toxicity in my in vivo models.
-
Possible Cause 1: Suboptimal dosing schedule.
-
Suggested Solution: Optimize the dosing and scheduling of this compound. This can include reducing the dose, increasing the interval between doses, or switching to a different route of administration. It is crucial to perform a maximum tolerated dose (MTD) study to establish a safe and effective dosing regimen.
-
-
Possible Cause 2: Formulation issues.
-
Suggested Solution: Ensure that the vehicle used for in vivo administration is well-tolerated. If using a suspension, ensure it is homogenous to provide consistent dosing. Consider exploring alternative formulations to improve the pharmacokinetic and safety profile of this compound.
-
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Sensitive and Drug-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | DHX9 Expression (Relative to Parental) | This compound IC50 (µM) |
| Parental Line A | Colon Cancer | - | 1.0 | 0.5 |
| Resistant Line A | Colon Cancer | Oxaliplatin-resistant | 3.2 | 0.08 |
| Parental Line B | Breast Cancer | - | 1.0 | 1.2 |
| Resistant Line B | Breast Cancer | Doxorubicin-resistant | 4.5 | 0.15 |
Table 2: Effect of this compound on Downstream Pathway Markers
| Cell Line | Treatment (24h) | p-ATR (Ser428) Fold Change | γH2A.X (Ser139) Fold Change | Cleaved Caspase-3 Fold Change |
| Resistant Line A | Vehicle (0.1% DMSO) | 1.0 | 1.0 | 1.0 |
| Resistant Line A | This compound (0.1 µM) | 4.2 | 5.8 | 3.5 |
| Resistant Line B | Vehicle (0.1% DMSO) | 1.0 | 1.0 | 1.0 |
| Resistant Line B | This compound (0.2 µM) | 5.1 | 6.3 | 4.1 |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) in fresh medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis for DHX9 and Phosphorylated Proteins
-
Cell Treatment and Lysis: Seed cells in 6-well plates, allow them to adhere, and treat with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against DHX9, p-ATR, γH2A.X, or cleaved caspase-3 overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
3. RNA Helicase Activity Assay
-
Assay Principle: This assay measures the ATP-dependent unwinding of a fluorescently labeled RNA duplex by DHX9.
-
Reaction Mixture: Prepare a reaction mixture containing reaction buffer, purified DHX9 enzyme, and the fluorescently labeled RNA substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiation of Reaction: Initiate the helicase reaction by adding ATP.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The unwinding of the duplex separates a quencher from the fluorophore, resulting in an increase in signal.
-
Data Analysis: Calculate the rate of the helicase reaction and determine the IC50 of this compound for DHX9 helicase activity.
Visualizations
Caption: Signaling pathway of DHX9 inhibition by this compound in drug-resistant cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of NC9
Welcome to the technical support center for NC9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a targeted, irreversible covalent inhibitor of Transglutaminase 2 (TG2).[1] It is designed to react with the active site cysteine (Cys277) of TG2.[2] This interaction locks the enzyme in an "open" conformation. This has a dual effect: it directly inhibits the transamidation (protein cross-linking) activity of TG2 and also allosterically abolishes its GTP-binding and signaling functions.[1][3] This makes this compound a valuable tool for studying the distinct roles of TG2's enzymatic and signaling activities.
Q2: What are the known off-target effects of this compound?
The primary known off-target of this compound is Factor XIIIA (FXIIIA), another member of the transglutaminase family.[1][4] While this compound is reported to be highly selective for TG2 over other transglutaminases, its inhibitory effect on FXIIIA should be considered when designing and interpreting experiments.[1]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific cell type or system. This can be achieved by performing a dose-response curve and selecting a concentration at or near the EC50 for the on-target effect.
-
Employ Control Compounds:
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Structurally Unrelated TG2 Inhibitor: Use a different, structurally distinct TG2 inhibitor to confirm that the observed phenotype is due to TG2 inhibition and not a scaffold-specific off-target effect of this compound.
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Inactive Analog: If available, use an inactive analog of this compound as a negative control.
-
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete TG2. If the phenotype observed with this compound treatment is consistent with the phenotype of TG2 knockdown/knockout, it provides strong evidence for an on-target effect.
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Rescue Experiments: In a TG2-knockout background, exogenously express a version of TG2. If the phenotype induced by this compound is rescued, it confirms the on-target activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected or no effect at standard concentrations | 1. Cellular Permeability: this compound has moderate cellular permeability.[1] The concentration reaching the intracellular target may be insufficient. 2. Compound Stability: this compound may be unstable in your specific experimental conditions (e.g., media components, prolonged incubation). 3. Cell Line Specificity: The expression and importance of TG2 can vary significantly between cell lines. | 1. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Check Stability: Prepare fresh stock solutions of this compound in DMSO. For long-term storage, aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.[1] 3. Confirm TG2 Expression: Verify the expression level of TG2 in your cell line by Western blot or qPCR. |
| High Cell Toxicity | 1. High Concentration: The concentration of this compound being used may be too high, leading to off-target toxicity. 2. FXIIIA Inhibition: Inhibition of FXIIIA could contribute to cytotoxicity in certain cellular contexts. | 1. Titrate Down: Perform a toxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration 50% (CC50) and use concentrations well below this value for your experiments. 2. Assess FXIIIA Role: If FXIIIA is expressed in your system, consider its potential role in the observed toxicity. |
| Inconsistent Results | 1. Inconsistent Compound Handling: Variability in the preparation and storage of this compound can lead to inconsistent results. 2. Cell Culture Variability: Differences in cell passage number, confluency, or health can affect the response to this compound. | 1. Standardize Protocols: Ensure consistent preparation of this compound stock solutions and working dilutions. 2. Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment. |
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target | Notes |
| k_inact/K_I | > 10^5 M⁻¹ min⁻¹[5] | Human TG2 | A measure of the efficiency of irreversible inhibition. |
| k_inact/K_I | approaching 10^6 M⁻¹ min⁻¹[1] | TG2 | Indicates high efficiency as a targeted covalent inhibitor. |
| Cellular Permeability (PAMPA) | log Pe = -5.26 (cm/s)[1] | N/A | Indicates moderate passive diffusion across an artificial membrane. |
| Stability against Glutathione | ~100,000 times slower than reaction with TG2[1] | N/A | Demonstrates good stability in the presence of a major cellular nucleophile. |
Experimental Protocols
Protocol 1: In Vitro TG2 Inhibition Assay (Continuous Chromogenic)
This protocol is adapted from methodologies used to characterize irreversible TG2 inhibitors.
Objective: To determine the kinetic parameters (k_inact and K_I) of this compound for TG2.
Materials:
-
Recombinant human TG2
-
This compound
-
Chromogenic TG2 substrate (e.g., AL5)
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Assay Buffer: 50 mM MOPS, 7.5 mM CaCl₂, pH 6.9
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of final concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the chromogenic substrate, and the desired concentration of this compound.
-
Initiate Reaction: Add recombinant TG2 to each well to initiate the reaction.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the observed first-order rate constants of inactivation against the inhibitor concentration.
-
Fit the data to a saturation model to calculate k_inact and K_I. The ratio k_inact/K_I represents the efficiency of inhibition.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and establish a non-toxic concentration range for further experiments.
Materials:
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Cells of interest
-
Complete cell culture medium
-
This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) in fresh culture medium.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of this compound concentration to calculate the CC50 value.
Visualizations
Caption: Mechanism of action of this compound on Transglutaminase 2 (TG2).
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. This compound - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Tissue transglutaminase inhibitors - Blog - Zedira GmbH [zedira.com]
- 4. medkoo.com [medkoo.com]
- 5. Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding "NC9"
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Our goal is to provide you with precise and actionable technical information. In response to your request for a technical support center focused on "NC9," our initial research has revealed that "this compound" is an ambiguous term with multiple potential meanings across different fields.
To ensure we provide the most accurate and relevant troubleshooting guides, FAQs, and experimental protocols, we kindly request that you specify the exact nature of the "this compound" you are working with.
For example, are you referring to:
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A specific protein or molecule? If so, please provide its full name (e.g., a specific enzyme, receptor, or signaling molecule) or any known aliases. Our search results included a reference to Synaptotagmin-9 , a neuronal calcium sensor, but it is not commonly abbreviated as this compound.
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A chemical compound? Please provide the full chemical name or CAS number.
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A cell line? Please provide the official designation or the source of the cell line.
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Another type of reagent or technology?
Once you provide a more specific identifier for "this compound," we will be able to generate a comprehensive and targeted technical support center that addresses the unique stability, storage, and experimental challenges associated with it.
We have prepared a generalized framework for a technical support center below, which we will populate with specific data, protocols, and diagrams as soon as we receive clarification on your "this compound" of interest.
Technical Support Center Framework (Awaiting Specific this compound Information)
This support center is designed to provide comprehensive guidance on the stability, storage, and handling of [Please Specify this compound ], as well as troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
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General Handling
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Q: What are the general recommendations for handling [this compound]?
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Q: What personal protective equipment (PPE) is recommended when working with [this compound]?
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Stability and Storage
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Q: What is the recommended storage temperature for long-term and short-term stability of [this compound]?
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Q: How does the formulation buffer affect the stability of [this compound]?
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Q: Is [this compound] sensitive to freeze-thaw cycles?
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Q: What is the shelf-life of [this compound] under recommended storage conditions?
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Experimental Use
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Q: What are the known incompatibilities of [this compound] with common laboratory reagents?
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Q: How can I confirm the activity/integrity of my [this compound] stock?
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Troubleshooting Guides
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Issue: Inconsistent Experimental Results
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Potential Cause: Degradation of [this compound] due to improper storage or handling.
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Suggested Solution: Review storage conditions and handling procedures. Perform a quality control check on your [this compound] stock.
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Issue: Loss of [this compound] Activity
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Potential Cause: Multiple freeze-thaw cycles, exposure to elevated temperatures, or presence of proteases/nucleases.
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Suggested Solution: Aliquot [this compound] upon receipt to minimize freeze-thaw cycles. Ensure a sterile work environment and consider the addition of appropriate inhibitors.
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Data Summaries
(This section will be populated with quantitative data in tabular format once the specific this compound is identified.)
Table 1: Recommended Storage Conditions for [this compound]
| Storage Duration | Temperature (°C) | Recommended Buffer/Medium | Special Considerations |
| Short-term (1-2 weeks) | |||
| Long-term (>2 weeks) |
Table 2: Stability Profile of [this compound] under Stress Conditions
| Stress Condition | Incubation Time | % Activity Remaining | Observations |
| 37°C | |||
| Repeated Freeze-Thaw | |||
| Exposure to Light |
Experimental Protocols
(Detailed, step-by-step protocols for key experiments will be provided here.)
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Protocol 1: Aliquoting and Storage of [this compound]
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Protocol 2: Quality Control Assay for [this compound] Activity
Visual Guides
(Diagrams illustrating key pathways and workflows will be generated using Graphviz.)
Example Diagram: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially related to [this compound].
We look forward to your clarification and are ready to provide you with the detailed technical information you require.
Technical Support Center: Overcoming Resistance to NC9 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the targeted cancer therapy, NC9.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the hypothetical Receptor Tyrosine Kinase (RTK) 'Kinase X', which is a key driver in certain cancer types. By binding to the ATP-binding pocket of Kinase X, this compound prevents its phosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like this compound can arise through several mechanisms.[1][2] These include:
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Secondary mutations in the drug target: Mutations in the Kinase X gene can prevent this compound from binding effectively.[2]
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Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of Kinase X. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4]
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Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.[5][6]
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Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer drug resistance.[7]
Q3: Can I prevent the development of resistance to this compound?
A3: While completely preventing resistance is challenging, certain strategies can delay its onset. Combination therapies, where this compound is administered with another agent that targets a different pathway, can be effective.[7][8] For example, combining this compound with an inhibitor of a known bypass pathway may prevent the emergence of resistant clones.[3]
Troubleshooting Guides
This section provides guidance for specific experimental issues.
| Problem | Possible Cause | Suggested Solution |
| Increased IC50 of this compound in a previously sensitive cell line. | The cell line may have developed resistance to this compound. | 1. Confirm the increased IC50 with a dose-response curve using a cell viability assay. 2. Analyze the cells for known resistance mechanisms (e.g., mutations in Kinase X, activation of bypass pathways via Western blot). 3. Consider establishing a resistant cell line by continuous culture in the presence of this compound. |
| Inconsistent results in cell viability assays. | Experimental variability, such as inconsistent cell seeding density or reagent preparation. | 1. Ensure uniform cell seeding in all wells of the microplate. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Include appropriate controls (untreated cells, vehicle control). |
| No change in the phosphorylation of direct downstream targets of Kinase X after this compound treatment in resistant cells. | The cells may have activated a bypass pathway that maintains the phosphorylation of downstream effectors. | 1. Perform a phospho-kinase array to identify activated bypass pathways. 2. Use Western blotting to confirm the activation of specific pathways (e.g., check p-AKT, p-ERK). 3. Test the efficacy of combining this compound with an inhibitor of the identified bypass pathway. |
Quantitative Data Summary
Table 1: Comparison of this compound-Sensitive and this compound-Resistant Cell Lines
| Parameter | This compound-Sensitive Cells | This compound-Resistant Cells |
| This compound IC50 | 50 nM | 5 µM |
| Kinase X Expression (relative to GAPDH) | 1.0 | 1.1 |
| p-AKT (Ser473) Expression (relative to total AKT) | 0.2 | 1.5 |
| p-ERK1/2 (Thr202/Tyr204) Expression (relative to total ERK1/2) | 0.3 | 0.4 |
| ABCG2 Expression (relative to GAPDH) | 0.1 | 2.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include untreated and vehicle-treated controls.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis
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Protein Extraction: Lyse this compound-sensitive and this compound-resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Kinase X, p-AKT, total AKT, p-ERK, total ERK, ABCG2, and a loading control like GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Workflows
Caption: Signaling pathways in this compound-sensitive vs. This compound-resistant cells.
Caption: Workflow for developing this compound-resistant cancer cell lines.
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 3. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 4. Highlights in Resistance Mechanism Pathways for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms of non-small cell lung cancer and improvement of treatment effects through nanotechnology: a narrative review - Cao - Journal of Thoracic Disease [jtd.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Refining NC9 Delivery for In Vivo Success: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to refining in vivo experimental delivery of NC9, a potent and irreversible inhibitor of Transglutaminase 2 (TG2). This document offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to facilitate successful and reproducible preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that acts as an irreversible, covalent inhibitor of Transglutaminase 2 (TG2).[1] It specifically locks the TG2 enzyme in its "open" conformation, which abolishes its GTP-binding and transamidation activities.[1][2] The GTP-binding function of TG2 is critical for the survival of various cancer cell lines, making this compound a promising therapeutic agent.[1]
Q2: What is the recommended starting dose for this compound in mouse models?
A2: Based on preclinical studies, a dose of 50 mg/kg administered three times per week has been shown to be well-tolerated in mice for up to 14 weeks with no observable acute or chronic toxicity.[1] However, effective doses in specific cancer models, such as mesothelioma xenografts, have been reported at both 20 mg/kg and 50 mg/kg.[1] It is always recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: How should I prepare and administer this compound for in vivo experiments?
A3: this compound has been successfully administered via intraperitoneal (i.p.) injection. A common formulation involves dissolving this compound in DMSO to create a stock solution, which is then diluted in a suitable vehicle like Captisol for injection.[1] Detailed, step-by-step protocols for formulation and administration are provided in the "Experimental Protocols" section of this guide.
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for TG2, it has been noted to also inhibit Factor XIIIa (FXIIIa), another member of the transglutaminase family. Researchers should consider this potential off-target effect when interpreting experimental results.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or lack of tumor growth inhibition. | Suboptimal Dosing: The dose of this compound may be too low to achieve a therapeutic concentration in the tumor tissue. | Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and optimal effective dose in your specific model. |
| Poor Bioavailability: Issues with the formulation or administration technique may lead to reduced absorption and distribution of this compound. | Ensure this compound is fully dissolved in the vehicle prior to injection. Confirm proper intraperitoneal injection technique to avoid administration into the gut or subcutaneous space. Prepare the formulation fresh for each injection to prevent degradation. | |
| Tumor Model Resistance: The specific cancer cell line used may not be dependent on the TG2 signaling pathway for survival or proliferation. | Before initiating in vivo studies, confirm TG2 expression and its role in the survival of your chosen cell line through in vitro experiments. | |
| Observed Animal Toxicity (e.g., weight loss, lethargy). | Vehicle Toxicity: The vehicle, particularly high concentrations of DMSO, can cause local irritation or systemic toxicity. | Keep the final concentration of DMSO in the injected solution as low as possible. Always include a vehicle-only control group to assess the effects of the formulation itself. |
| Off-Target Effects: Inhibition of other transglutaminases, such as FXIIIa, could potentially lead to adverse effects. | Monitor animals closely for any signs of toxicity, such as bleeding or delayed wound healing, which could be indicative of FXIIIa inhibition. | |
| Difficulty in Formulating this compound. | Solubility Issues: this compound is a hydrophobic molecule and may precipitate out of solution if not prepared correctly. | Prepare a concentrated stock solution of this compound in 100% DMSO. For the final injection volume, dilute the DMSO stock in a solubilizing agent such as Captisol. Gentle warming and vortexing may aid in dissolution. The final solution should be clear before injection. |
| Variability in Experimental Results. | Inconsistent Formulation Preparation: Differences in the preparation of the dosing solution between experiments can lead to variability. | Standardize the formulation protocol, ensuring the same source and lot of reagents are used. Prepare the formulation fresh before each set of injections. |
| Biological Variability: Inherent biological differences between individual animals can contribute to varied responses. | Increase the number of animals per group to enhance statistical power. Ensure proper randomization of animals into treatment and control groups. |
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a mesothelioma xenograft mouse model.
| Parameter | Vehicle Control | This compound (20 mg/kg) | This compound (50 mg/kg) |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dosing Frequency | 3 times/week | 3 times/week | 3 times/week |
| Treatment Duration | 6 weeks | 6 weeks | 6 weeks |
| Tumor Incidence | 100% | Significantly Reduced | Significantly Reduced |
| Average Tumor Volume (at endpoint) | Undisclosed | Significantly Reduced | Significantly Reduced |
| Reference | [1] | [1] | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for a Mesothelioma Xenograft Model
This protocol is based on the methodology described in a study demonstrating the efficacy of this compound in a mesothelioma cancer stem cell model.[1]
Materials:
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This compound powder
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Dimethyl sulfoxide (B87167) (DMSO), sterile
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Captisol, sterile solution
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Sterile phosphate-buffered saline (PBS)
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NOD scid IL2 receptor gamma chain knockout (NSG) mice
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Mesothelioma cells (e.g., Meso-1)
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Matrigel
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Sterile syringes and needles (26.5 gauge for tumor implantation, appropriate size for i.p. injection)
Procedure:
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Tumor Cell Implantation:
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Harvest mesothelioma cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
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Subcutaneously inject 3 million cells in a volume of 100 µL into the flanks of NSG mice.
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Monitor mice for tumor development. Palpable tumors are expected to form within approximately 8 weeks.
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-
This compound Formulation Preparation:
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Prepare a 0.3 M stock solution of this compound in 100% DMSO.
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On the day of injection, dilute the this compound stock solution in sterile Captisol to achieve the desired final concentrations (e.g., 2 mg/mL for a 20 mg/kg dose and 4 mg/mL for a 50 mg/kg dose, assuming a 20g mouse and a 200 µL injection volume).
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The vehicle control should consist of the same concentration of DMSO diluted in Captisol.
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-
Administration:
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Once tumors become palpable, begin the treatment regimen.
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Administer the prepared this compound formulation or vehicle control via intraperitoneal (i.p.) injection at a volume of 200 µL per 20g mouse.
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Dose the animals three times a week (e.g., Monday, Wednesday, Friday) for the duration of the study (e.g., 6 weeks).
-
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Monitoring:
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Monitor tumor growth by measuring tumor diameter with calipers and calculate tumor volume using the formula: Volume = 4/3π × (diameter/2)³.
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Monitor the body weight and overall health of the animals regularly.
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At the end of the study, euthanize the mice and excise the tumors for further analysis.
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Visualizations
References
Addressing variability in results with NC9 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental results when using the transglutaminase 2 (TG2) inhibitor, NC9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a targeted and irreversible covalent inhibitor of tissue transglutaminase (TG2).[1] It functions by locking the TG2 enzyme in its "open" conformation, which abolishes its GTP-binding activity.[1] While it also blocks the transamidation activity of TG2, its key role in many cancer cell lines is the inhibition of the GTP-binding function, which is essential for their survival.[1]
Q2: What are the most common sources of variability in cell-based assays using this compound?
Variability in cell-based assays with this compound can arise from several factors, which are common to many in vitro experiments:
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Cell Culture Conditions: Inconsistencies in cell passage number, cell density at the time of treatment, and undetected mycoplasma contamination can significantly alter cellular response to this compound.[2][3]
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Reagent Preparation and Handling: Improper storage of this compound, multiple freeze-thaw cycles, and variability in the solvent (e.g., DMSO) concentration can affect its potency.[1][2]
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Experimental Protocol Execution: Variations in incubation times, pipetting techniques, and cell seeding uniformity are major contributors to inconsistent results.[2]
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Assay-Specific Parameters: The choice of assay endpoint, detection reagents, and microplate reader settings can all impact the final data.[4]
Q3: How should I prepare and store this compound?
For short-term storage (days to weeks), this compound should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] It is crucial to aliquot the compound to avoid repeated freeze-thaw cycles.[1] this compound is soluble in aqueous buffers containing 5% (v/v) DMSO up to 100 µM.[1] Ensure the final DMSO concentration in your cell culture media is consistent across all experiments and does not exceed a level that is toxic to your cells (typically <0.5%).
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells (Intra-assay variability)
High variability within the same experiment can mask the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and practice proper pipetting techniques. For viscous solutions, consider reverse pipetting. Ensure consistent speed and tip immersion depth.[2] |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle in the reservoir.[2] Check for "edge effects" in microplates, where wells on the edge of the plate behave differently. Consider not using the outer wells for experimental data.[5] |
| Inadequate Reagent Mixing | After adding this compound or other reagents, ensure gentle but thorough mixing in the wells. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents if they were previously in an incubator or refrigerator. |
Issue 2: High Variability Between Different Experiments (Inter-assay variability)
Difficulty in reproducing results across different days is a common challenge.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells from a consistent and narrow range of passage numbers.[2] Cells with high passage numbers can have altered growth rates and drug sensitivity.[2] Always monitor cell viability before each experiment. |
| Reagent Preparation and Storage | Prepare fresh dilutions of this compound for each experiment from a master stock.[2] Use the same lot of critical reagents (e.g., cell culture media, serum) across all experiments that will be directly compared.[6] |
| Inconsistent Incubation Times | Be precise with all incubation times, from cell seeding to this compound treatment and final assay readout.[2] |
| Environmental Fluctuations | Document and verify the incubator's temperature and CO2 levels to ensure consistency.[2] |
Issue 3: Weaker or No-Longer-Observed Effect of this compound
A gradual or sudden loss of this compound's expected biological effect can occur.
| Potential Cause | Recommended Solution |
| This compound Degradation | Ensure proper storage conditions have been maintained.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Consider purchasing a new vial of the compound if degradation is suspected. |
| Cellular Resistance | Long-term culturing of cells can sometimes lead to the selection of a subpopulation that is less sensitive to the treatment. Return to an earlier passage of cryopreserved cells.[3] |
| Incorrect Concentration Range | The optimal concentration range may have shifted. Perform a new dose-response experiment to determine the current IC50 or effective concentration.[2] |
| Interaction with Media Components | Some components in the cell culture media or serum could potentially interact with this compound. Ensure media composition is consistent. |
Experimental Protocols
General Protocol for this compound Treatment in a Cell-Based Assay
This protocol provides a general workflow. Specific cell types and assays will require optimization.
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Cell Seeding:
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Culture cells to ~80% confluency.
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Harvest cells using standard methods (e.g., trypsinization).
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Perform a cell count and assess viability (e.g., using trypan blue).
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Seed cells in a microplate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
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This compound Preparation and Treatment:
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Prepare a stock solution of this compound in DMSO.
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On the day of the experiment, thaw an aliquot of the this compound stock solution.
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Perform serial dilutions of this compound in a serum-free or complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
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Incubate for the desired treatment duration.
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Assay Readout:
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After the incubation period, perform the desired assay (e.g., cell viability assay, migration assay, apoptosis assay) according to the manufacturer's instructions.
-
Read the results using a microplate reader with the appropriate settings.
-
Visualizations
This compound Mechanism of Action
Caption: this compound irreversibly binds to the active form of TG2, inhibiting its functions.
Troubleshooting Logic for High Inter-Assay Variability
Caption: A logical workflow for troubleshooting inconsistent results between experiments.
Experimental Workflow for this compound Treatment
Caption: A standard experimental workflow for treating cultured cells with this compound.
References
- 1. This compound - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. benchchem.com [benchchem.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. cmdclabs.com [cmdclabs.com]
Technical Support Center: Optimizing Experimental Conditions for Microtubule Studies
Important Notice: Initial searches for a molecule named "NC9" in the context of microtubule studies did not yield relevant biological information. The search results were predominantly related to an electronic device. This guide has been developed using general principles and common challenges encountered in microtubule research. Please verify the specific name and properties of your molecule of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with microtubule-binding agents. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Protein Expression and Purification
Question 1: I am seeing low yield or insoluble expression of my microtubule-associated protein (MAP). What can I do?
Low protein yield or the formation of inclusion bodies is a common issue in recombinant protein expression. Several factors can be optimized to improve solubility and yield.[1][2][3][4][5]
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Expression Temperature | Lower the induction temperature to 15-25°C.[1] | Slower cellular processes can reduce the rate of protein synthesis, allowing more time for proper folding and reducing aggregation.[1] |
| Inducer Concentration | Decrease the concentration of the inducing agent (e.g., IPTG).[1] | A lower induction level can slow down transcription and translation rates, which may enhance protein solubility.[1] |
| Codon Bias | Optimize the gene sequence for the expression host (e.g., E. coli).[1] | The presence of rare codons in the target mRNA can hinder efficient translation.[1] |
| Fusion Tags | Utilize solubility-enhancing fusion tags (e.g., MBP, GST). | These tags can assist in proper folding and increase the overall solubility of the target protein.[5] |
| Host Strain | Use specialized E. coli strains (e.g., Rosetta, BL21(DE3)pLysS) that can overcome codon bias or reduce basal expression.[3][4] | These strains are engineered to address common expression challenges.[3][4] |
| Lysis Buffer | Ensure the lysis buffer is well-buffered and contains an ionic strength equivalent to 300–500 mM of a monovalent salt like NaCl.[1] | Proper buffering and ionic strength are crucial for maintaining protein stability during purification.[1] |
Experimental Workflow for Optimizing Protein Expression:
Caption: Workflow for troubleshooting low protein yield.
II. Microtubule Polymerization Assays
Question 2: I am not observing any tubulin polymerization, or the signal is very weak in my in vitro assay. What could be the cause?
A lack of tubulin polymerization can stem from issues with the tubulin itself, the assay conditions, or the experimental setup.
Troubleshooting & Optimization:
| Potential Cause | Solution |
| Inactive Tubulin | Ensure tubulin was properly snap-frozen in liquid nitrogen and stored at -70°C. Avoid multiple freeze-thaw cycles. |
| Incorrect Wavelength | For absorbance-based assays, confirm the spectrophotometer is set to read at 340 nm. |
| Incorrect Temperature | Tubulin polymerization is highly temperature-dependent and optimal at 37°C. Ensure your plate reader or spectrophotometer is pre-warmed. |
| Low Tubulin Concentration | Ensure you are using a sufficient concentration of tubulin to promote polymerization. |
| GTP Hydrolysis | Use a non-hydrolyzable GTP analog like GMPCPP to create stable microtubules for certain experiments.[6] |
Logical Diagram for Troubleshooting Polymerization Failure:
Caption: Decision tree for diagnosing polymerization failure.
Question 3: My test compound appears to be precipitating in the assay buffer.
Compound precipitation can lead to light scattering, causing a high background signal that can be mistaken for polymerization.
Troubleshooting & Optimization:
-
Visual Inspection: Carefully inspect the assay wells for any visible precipitate.
-
Solubility Test: Test the compound's solubility in the assay buffer alone to see if it causes an increase in absorbance or fluorescence.
-
Solvent Concentration: Ensure the final concentration of the compound's solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay.
III. Cellular Assays and Microscopy
Question 4: I am having trouble visualizing microtubules in my cell-based immunofluorescence assay.
Difficulties in visualizing microtubules can arise from several steps in the immunofluorescence protocol, from fixation to antibody incubation.
Troubleshooting & Optimization:
| Issue | Potential Solution |
| No or Weak Signal | Increase the duration of washes with drug-free medium if assessing reversibility. Check primary and secondary antibody concentrations and incubation times.[7] |
| High Background | Ensure adequate blocking (e.g., with 3% BSA). Run a secondary antibody-only control to check for non-specific binding.[7][8] |
| Distorted Microtubules | Optimize fixation. For instance, ice-cold methanol (B129727) fixation for 5-10 minutes at -20°C can be effective for preserving microtubule structure.[7][8] |
General Immunofluorescence Workflow:
Caption: Key steps in an immunofluorescence protocol for microtubules.
Signaling Pathways Involving Microtubule Dynamics
Microtubule dynamics are tightly regulated by various signaling pathways in response to both extracellular and intracellular cues.[9][10] A key player in this regulation is GSK-3β, a kinase that is typically active but can be locally inactivated to promote microtubule growth.[10] Another example is the WNT signaling pathway, which can influence microtubule stability through proteins like Dishevelled (DVL).[11][12]
Simplified WNT Signaling Pathway Affecting Microtubules:
Caption: Simplified WNT pathway regulating microtubule stability.
Detailed Experimental Protocols
Standard Tubulin Polymerization Assay (Absorbance-Based)
This protocol is adapted for absorbance-based detection of microtubule polymerization.
Reagent Preparation:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Keep on ice.
-
GTP Stock Solution (100 mM): Prepare in GTB and store in aliquots at -70°C. On the day of the experiment, dilute to 10 mM in GTB and keep on ice.
-
Tubulin: Reconstitute lyophilized tubulin to 10 mg/ml in ice-cold GTB with 1 mM GTP. Snap-freeze in liquid nitrogen and store at -70°C.
Assay Procedure:
-
Pre-warm a 96-well plate and the spectrophotometer to 37°C.
-
Prepare the reaction mixture in each well, including buffer, GTP, the test compound at various concentrations, and any other required components.
-
Initiate the reaction by adding the tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm in kinetic mode, taking readings every 30 to 60 seconds for at least 60 minutes.
Cosedimentation Assay
This assay is used to determine the binding of a protein to microtubules.[13]
Procedure:
-
Polymerize tubulin into microtubules and stabilize them (e.g., with taxol).
-
Incubate your protein of interest (e.g., a MAP) with the pre-formed microtubules at 37°C for a specified time (e.g., 20 minutes).[13]
-
Centrifuge the mixture at high speed (e.g., 65,000 x g) for 30 minutes at 37°C to pellet the microtubules and any bound proteins.[13]
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing microtubules and bound protein).
-
Analyze equal volumes of the supernatant and the resuspended pellet by SDS-PAGE and Coomassie staining or Western blotting to determine the fraction of the protein that cosedimented with the microtubules.[13]
References
- 1. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 2. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From signaling pathways to microtubule dynamics: the key players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. A divergent canonical WNT-signaling pathway regulates microtubule dynamics: Dishevelled signals locally to stabilize microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interactions between CLIP-170, Tubulin, and Microtubules: Implications for the Mechanism of CLIP-170 Plus-End Tracking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of NC9 on TG2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transglutaminase 2 (TG2) inhibitor, NC9, with other alternative inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant signaling pathway and experimental workflows.
Comparative Performance of TG2 Inhibitors
Tissue transglutaminase (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, including protein cross-linking via its transamidase activity and signal transduction through its GTP-binding function. Dysregulation of TG2 activity is associated with various diseases, including cancer, fibrosis, and celiac disease, making it an attractive target for therapeutic intervention.
This compound is a targeted, irreversible covalent inhibitor of TG2. It distinguishes itself by locking the enzyme in its "open" conformation, which not only inhibits the transamidation activity but also abolishes its GTP-binding and signaling functions.[1] This dual mechanism of action makes this compound a potent tool for studying the multifaceted roles of TG2.
| Inhibitor | Type | Mechanism of Action | k_inact/K_I (M⁻¹min⁻¹) | Selectivity | References |
| This compound | Irreversible Covalent | Locks TG2 in an open conformation, inhibiting both transamidation and GTP-binding activity. | Approaching 10⁶ | Highly selective for TG2 over other transglutaminases. | [1] |
| AA9 | Irreversible Covalent | Reacts with the active site cysteine of TG2. | ~1.68 min⁻¹ (k_inact), 19.6 µM (K_I) | Selective for TG2. | [1] |
| VA4 | Irreversible Covalent | Reacts exclusively at the TG2 transamidase site, inhibiting both transamidase and GTP-binding activities. | Not readily available | Not specified | [1] |
| VA5 | Irreversible Covalent | Reacts exclusively at the TG2 transamidase site, inhibiting both transamidase and GTP-binding activities. | Not readily available | Not specified | [1] |
| CP4d | Reversible | Binds to the transamidase active site. | Not applicable | Not specified | |
| Cystamine | Irreversible (disulfide formation) & Competitive | Promotes an allosteric disulfide bond and its reduced form acts as a competitive amine substrate. | 1.2 mM⁻¹min⁻¹ | Non-specific, inhibits other enzymes like caspase-3. |
Experimental Protocols
To validate the inhibitory effect of this compound and compare it with other inhibitors, the following key experiments are recommended:
TG2 Enzymatic Activity Assay (Colorimetric)
This assay measures the transamidation activity of TG2 by detecting the incorporation of a biotinylated peptide into a coated amine substrate.
Materials:
-
Recombinant human TG2
-
Biotinylated T26 peptide (amine-acceptor/acyl-donor substrate)
-
Microtiter plates pre-coated with an amine-donor substrate
-
Assay Buffer (e.g., Tris-HCl with CaCl₂ and DTT)
-
This compound and other test inhibitors
-
Streptavidin-Horseradish Peroxidase (SAv-HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
In the wells of the pre-coated microtiter plate, add the assay buffer, the test inhibitor at various concentrations, and the biotinylated T26 peptide.
-
Initiate the reaction by adding recombinant human TG2 to each well. Include a positive control (no inhibitor) and a negative control (no TG2).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the plate to remove unbound reagents.
-
Add SAv-HRP to each well and incubate to allow binding to the biotinylated peptide.
-
Wash the plate again to remove unbound SAv-HRP.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[2]
Spheroid Formation Assay
This assay assesses the ability of cancer stem cells (CSCs) to form three-dimensional spheroids, a characteristic that can be inhibited by effective anti-CSC agents.
Materials:
-
Cancer stem cell line (e.g., SCC-13)
-
Ultra-low attachment plates
-
Stem cell culture medium
-
This compound and other test inhibitors
-
Microscope
Procedure:
-
Culture CSCs to the desired confluency.
-
Harvest the cells and resuspend them in the stem cell culture medium as a single-cell suspension.
-
Seed the cells in the wells of an ultra-low attachment plate at a low density (e.g., 1,000 cells/well).
-
Add this compound or other inhibitors at various concentrations to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.
-
Monitor spheroid formation regularly using a microscope.
-
After the incubation period, count the number of spheroids in each well.
-
The inhibition of spheroid formation is determined by comparing the number of spheroids in the treated wells to the control wells.
Matrigel Invasion Assay
This assay evaluates the invasive potential of cancer cells, a key process in metastasis, which can be targeted by TG2 inhibitors.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel basement membrane matrix
-
Cancer cell line
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound and other test inhibitors
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts. Include this compound or other inhibitors at desired concentrations in the cell suspension.
-
In the lower chamber, add medium containing a chemoattractant.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixing solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Compare the number of invaded cells in the treated groups to the control group to determine the inhibitory effect.
Visualizations
TG2 Signaling Pathway and Inhibition by this compound
Caption: TG2 signaling pathways and the inhibitory mechanism of this compound.
Experimental Workflow for Validating TG2 Inhibition
Caption: Experimental workflow for validating and comparing TG2 inhibitors.
References
A Comparative Analysis of NC9 and Other Transglutaminase 2 (TG2) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of transglutaminase 2 (TG2) inhibitors is rapidly evolving. This guide provides an objective comparison of the prominent inhibitor NC9 with other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a wide range of cellular processes and pathologies, including cancer, fibrosis, and celiac disease.[1][2] Its enzymatic activity, which includes protein cross-linking via transamidation, and its role as a G-protein in signal transduction, make it a compelling therapeutic target.[3][4] this compound is a well-characterized irreversible covalent inhibitor of TG2 that has been shown to lock the enzyme in its "open" conformation, thereby abolishing its GTP-binding activity, a function critical for the survival of certain cancer cell lines.[5] This guide will delve into a comparative analysis of this compound and other TG2 inhibitors, offering a comprehensive overview for research and drug development.
Performance Comparison of TG2 Inhibitors
The efficacy of TG2 inhibitors is determined by several factors, including their mechanism of action (reversible vs. irreversible), potency (IC50, Ki, kinact/KI), and selectivity. The following tables summarize available quantitative data for this compound and a selection of other TG2 inhibitors. It is important to note that direct comparison of absolute values across different studies should be approached with caution, as experimental conditions can vary.
Table 1: In Vitro Inhibitory Activity of Irreversible TG2 Inhibitors
| Inhibitor | Target | Assay Type | k_inact/K_I (M⁻¹min⁻¹) | Cancer Cell Line(s) | Reference(s) |
| This compound | TG2 | Enzyme Activity | Approaching 10⁶ | SCC-13 | [5] |
| JA38 (35) | TG2 | Enzyme Activity | 760,000 ± 200,000 | SCC-13 | [3] |
| NM72 | TG2 | Enzyme Activity | High Efficiency | Not Specified | [3] |
| AA9 | TG2 | Enzyme Activity | High Efficiency | Not Specified | [3] |
| ERW1041E | TG2 | Enzyme Activity | 17,000 | Not Specified | [6] |
Table 2: In Vitro Inhibitory Activity of Reversible TG2 Inhibitors
| Inhibitor | Target | Assay Type | K_i (nM) | Cancer Cell Line(s) | Reference(s) |
| CP4d | TG2 | Enzyme Activity | 174 | Not Specified | [7] |
| GK921 | TG2 (Allosteric) | Enzyme Activity | Not Specified | Renal Cell Carcinoma Lines | [8] |
Key Signaling Pathways Involving TG2
TG2 is a critical node in several signaling pathways that are central to cell survival, proliferation, and extracellular matrix remodeling. Understanding these pathways is crucial for elucidating the mechanism of action of TG2 inhibitors.
Figure 1: Simplified diagram of key signaling pathways involving Transglutaminase 2.
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental for the comparative analysis of TG2 inhibitors. Below are detailed methodologies for key assays used to evaluate inhibitor performance.
TG2 Enzyme Activity Assay (Colorimetric)
This assay measures the transamidation activity of TG2 by detecting the incorporation of a primary amine into a glutamine-containing substrate.
Materials:
-
Recombinant human TG2
-
TG2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrate (e.g., N-Benzyloxycarbonyl-L-glutaminylglycine, Z-Gln-Gly)
-
Amine donor (e.g., 5-(biotinamido)pentylamine)
-
Calcium Chloride (CaCl2)
-
Stop Solution (e.g., 250 mM EDTA)
-
Streptavidin-peroxidase conjugate
-
TMB substrate
-
96-well microplate
Procedure:
-
Prepare a working solution of recombinant TG2 in assay buffer.
-
Add the TG2 solution to the wells of a 96-well plate.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow inhibitor-enzyme interaction.
-
Initiate the reaction by adding a mixture of the substrate, amine donor, and CaCl2.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Wash the plate and add the streptavidin-peroxidase conjugate. Incubate as recommended by the manufacturer.
-
Wash the plate and add the TMB substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Figure 2: Experimental workflow for a colorimetric TG2 enzyme activity assay.
Determination of k_inact/K_I for Irreversible Inhibitors
This method is used to determine the efficiency of irreversible inhibitors.
Procedure:
-
Perform the TG2 enzyme activity assay as described above, but with varying concentrations of the irreversible inhibitor and for different pre-incubation times.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
The slope of the resulting line at low inhibitor concentrations provides the second-order rate constant, k_inact/K_I.
Logical Relationship of TG2 Inhibition and Cellular Effects
The inhibition of TG2's dual functions—transamidation and GTP-binding/signaling—leads to distinct cellular outcomes, which is a key consideration in drug development.
References
- 1. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transglutaminase 2 has opposing roles in the regulation of cellular functions as well as cell growth and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 6. Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue transglutaminase inhibitors - Blog - Zedira GmbH [zedira.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Molecular Maze: A Comparative Guide to Rapamycin and Other Modulators of Epithelial-Mesenchymal Transition
For researchers, scientists, and drug development professionals navigating the complex landscape of cancer therapeutics, the epithelial-mesenchymal transition (EMT) presents a critical target. This guide provides an in-depth comparison of Rapamycin, a potent inhibitor of EMT, with other compounds known to modulate this crucial cellular process. We delve into the experimental data, detailed protocols, and underlying signaling pathways to offer a comprehensive resource for advancing research and development in this field.
The transition of epithelial cells into a mesenchymal phenotype is a fundamental process in embryonic development and wound healing. However, its aberrant activation in cancer is a key driver of metastasis, drug resistance, and tumor recurrence. Consequently, identifying and characterizing compounds that can effectively inhibit or reverse EMT is a paramount goal in oncology research. This guide focuses on Rapamycin, an mTOR inhibitor, and places its anti-EMT activity in the context of other well-documented modulators.
Comparative Efficacy of EMT Modulators: A Quantitative Overview
The following table summarizes the quantitative data on the effects of Rapamycin and other selected compounds on key markers of EMT. These compounds have been chosen based on their well-characterized mechanisms of action and representation of different signaling pathway inhibitors.
| Compound | Target Pathway(s) | Cell Line(s) | Key EMT Marker Modulation | IC50 / Effective Concentration | Reference(s) |
| Rapamycin | mTOR/TGF-β | A549, H358 | ↓ N-cadherin, ↓ Vimentin, ↑ E-cadherin | 10-100 nM | [1] |
| SB-431542 | TGF-β Receptor I (ALK5) | Various | ↓ Snail, ↓ Slug, ↓ Vimentin, ↑ E-cadherin | 1-10 µM | |
| Galunisertib (LY2109761) | TGF-β Receptor I (ALK5) | Various | ↓ p-Smad2, ↑ E-cadherin | 0.1-1 µM | [2] |
| 17-AAG | HSP90 | A549 | ↓ N-cadherin, ↓ Vimentin, ↑ E-cadherin | 100-500 nM | [1] |
| LY294002 | PI3K | A549 | ↓ N-cadherin, ↓ Vimentin (no effect on E-cadherin) | 10-20 µM | [1] |
| CX-4945 | CK2 | A549 | ↓ TGF-β induced cadherin switch | Not specified | [3] |
| Resveratrol | Multiple (e.g., Sirt1, TGF-β) | A549 | ↓ Fibronectin, ↓ Vimentin, ↑ E-cadherin | 10-50 µM | [3] |
Note: The data presented is a synthesis from multiple sources and specific experimental conditions may vary. Researchers are encouraged to consult the primary literature for detailed information.
Illuminating the Mechanisms: Signaling Pathways in EMT Modulation
The efficacy of these compounds stems from their ability to interfere with specific signaling cascades that orchestrate the EMT program. The Transforming Growth Factor-β (TGF-β) pathway is a central regulator of EMT, and many of the compared compounds, including Rapamycin, exert their effects by modulating this axis.[1][4]
Caption: Key signaling pathways involved in EMT and the points of intervention for various inhibitors.
As the diagram illustrates, TGF-β binding to its receptor initiates a signaling cascade that can proceed through both Smad-dependent and Smad-independent pathways, such as the PI3K/Akt/mTOR axis.[1] Rapamycin's inhibitory effect on mTOR interrupts this latter pathway, thereby attenuating the downstream activation of EMT-driving transcription factors like Snail, Slug, and Twist.[1] Other compounds, such as SB-431542 and Galunisertib, directly target the TGF-β receptor itself.[2][3] 17-AAG, an HSP90 inhibitor, disrupts the stability of key signaling proteins, while LY294002 targets the PI3K pathway.[1]
Experimental Corner: Protocols for Assessing EMT
Reproducible and rigorous experimental design is the bedrock of credible research. Below are detailed methodologies for key assays used to evaluate the effects of compounds on EMT.
Immunofluorescence Staining for EMT Markers
This protocol allows for the visualization and qualitative assessment of changes in the expression and localization of epithelial and mesenchymal markers.
Caption: Workflow for immunofluorescence analysis of EMT markers.
Detailed Steps:
-
Cell Culture: Plate cells (e.g., A549 human lung carcinoma cells) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of the test compound (e.g., Rapamycin) with or without an EMT-inducing agent like TGF-β (typically 5-10 ng/mL) for 48-72 hours.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash again with PBS and block non-specific antibody binding by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against E-cadherin (epithelial marker) and Vimentin (mesenchymal marker) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: After a final series of washes with PBS, mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Visualize and capture images using a fluorescence microscope.
Western Blotting for Quantitative Protein Expression Analysis
This technique provides a quantitative measure of the changes in the protein levels of EMT markers.
Detailed Steps:
-
Cell Lysis: After treatment as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Migration and Invasion Assays
These functional assays assess the migratory and invasive potential of cells, which are key characteristics of the mesenchymal phenotype.
a) Wound Healing (Scratch) Assay:
-
Grow a confluent monolayer of cells in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh media containing the test compound.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the wound area at each time point to quantify cell migration.
b) Transwell Invasion Assay:
-
Coat the upper chamber of a Transwell insert (with an 8 µm pore size membrane) with a thin layer of Matrigel to simulate the extracellular matrix.
-
Seed cells in serum-free media containing the test compound into the upper chamber.
-
Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells under a microscope.
Conclusion
The inhibition of EMT represents a promising strategy in the fight against cancer. This guide has provided a comparative analysis of Rapamycin and other EMT-modulating compounds, highlighting their mechanisms of action and providing the necessary experimental frameworks for their evaluation. By understanding the intricate signaling pathways and employing robust experimental protocols, researchers can continue to identify and develop novel therapeutics that target the plasticity of cancer cells, ultimately leading to more effective treatments.
References
- 1. Identifying Inhibitors of Epithelial-Mesenchymal Transition by Connectivity-Map Based Systems Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Novel clinical therapeutics targeting the epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Nitidine Chloride: A Comparative Guide to its Pro-Apoptotic Effects
Nitidine Chloride (NC), a natural bioactive alkaloid, has demonstrated significant anti-cancer properties by inducing programmed cell death, or apoptosis, in a variety of cancer cell lines. This guide provides a comprehensive comparison of the downstream effects of Nitidine Chloride on apoptosis pathways, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy of Apoptosis Induction
Nitidine Chloride induces apoptosis across multiple cancer types by modulating key signaling pathways. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, which can be compared with other apoptosis-inducing agents.
| Compound | Cell Line | IC50 | Key Apoptotic Events | Signaling Pathway |
| Nitidine Chloride | HCT116 (Colorectal) | ~10-20 µM[1] | ↑ Bax, ↑ p53, ↑ Cleaved Caspase-3/9, ↓ Bcl-2 | ↓ ERK Phosphorylation |
| HSC3/HSC4 (Oral) | ~5-10 µM[2] | ↑ Cleaved PARP, ↑ Cleaved Caspase-3 | ↓ STAT3 Phosphorylation | |
| A2780/SKOV3 (Ovarian) | ~2-4 µM[3] | Induces autophagy and apoptosis | ↓ Akt/mTOR | |
| SMMC-7721 (Hepatocellular) | Not specified | ↑ p53, ↑ p21, ↑ Bax, ↓ Bcl-2, ↑ Caspase-3 activation | Not specified | |
| HaCaT (Keratinocytes) | Not specified | ↓ Bcl-2, ↑ Bax, ↑ Cleaved Caspase-9/3 | ↑ JNK pathway | |
| 786-O/A498 (Renal) | Not specified | Growth inhibition and apoptosis | ↓ ERK Signaling | |
| AML cells | Not specified | ↓ Cyclin B1, ↓ CDK1, ↓ Bcl-2, ↑ p27, ↑ Bax, ↑ Cleaved Caspase-3 | ↓ Akt/ERK Phosphorylation | |
| H1688/A549 (Lung) | Not specified | Cleavage of GSDME and Caspase-3 | ↓ PI3K/Akt | |
| MCF-7/MDA-MB-231 (Breast) | Not specified | ↑ Bax, ↑ Cleaved Caspase-9/3, ↓ Bcl-2 | ↓ PI3K/Akt | |
| U87/LN18 (Glioblastoma) | Not specified | ↑ Cleaved Caspase-3, ↑ Cleaved PARP, ↑ Bax, ↓ Bcl-2 | ↓ JAK2/STAT3 | |
| HEp-2/KB (Cervical) | ~5-10 µM | ↑ p53/Bim signaling | ↑ Chk2 activation | |
| Bufalin | THP-1 (Leukemia) | 36.23 nM[4] | Programmed cell death | Distinct from NC |
| Jurkat (Leukemia) | 26.71 nM[4] | Programmed cell death | Distinct from NC | |
| RPMI-8226 (Myeloma) | 40.46 nM[4] | Programmed cell death | Distinct from NC | |
| Doxorubicin | MCF-7/MDA-MB-231 (Breast) | Synergistic with NC | DNA damage-induced apoptosis | Not specified |
Downstream Signaling Pathways of Nitidine Chloride
Nitidine Chloride exerts its pro-apoptotic effects by modulating several key signaling pathways. The primary mechanisms involve the inhibition of survival signals and the activation of intrinsic and extrinsic apoptosis pathways.
Nitidine Chloride-Induced Apoptosis via ERK Pathway Inhibition
Caption: NC inhibits ERK phosphorylation, leading to decreased proliferation and increased apoptosis.
Nitidine Chloride-Induced Apoptosis via STAT3 Pathway Inhibition
Caption: NC inhibits STAT3 phosphorylation, reducing cell survival and inducing apoptosis.
Nitidine Chloride-Induced Apoptosis via Akt/mTOR Pathway Inhibition
References
- 1. Nitidine chloride inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitidine chloride acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitidine Chloride Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Ways in Which Nitidine Chloride and Bufalin Induce Programmed Cell Death in Hematological Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CDK9 Inhibitor Efficacy in Diverse Cancer Cell Lines
A Note on "NC9": The term "this compound" did not correspond to a specific publicly documented therapeutic agent in our recent literature search. The following guide is constructed based on the hypothesis that "this compound" may be an internal designation or a general reference for Cyclin-Dependent Kinase 9 (CDK9) inhibitors. This document provides a comparative overview of prominent CDK9 inhibitors that have been evaluated across various cancer cell lines.
Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key component of the positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating the transcription of numerous genes essential for cancer cell survival and proliferation.[1][2] Inhibition of CDK9 disrupts the expression of short-lived anti-apoptotic proteins, such as Mcl-1, and key oncogenes like MYC, ultimately leading to apoptosis in cancer cells.[2][3] This guide offers a comparative analysis of the efficacy of various CDK9 inhibitors in different cancer cell lines, supported by experimental data.
Quantitative Comparison of CDK9 Inhibitor Efficacy
The in vitro potency of CDK9 inhibitors is commonly assessed by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the IC50 values for several CDK9 inhibitors across a panel of cancer cell lines, demonstrating their differential efficacy.
Table 1: Anti-proliferative Activity (IC50) of Flavopiridol in Various Cancer Cell Lines
| Cell Line | Cancer Type | Flavopiridol IC50 (nM) |
| HCT116 | Colon Carcinoma | 13[4] |
| A2780 | Ovarian Carcinoma | 15[4] |
| PC3 | Prostate Carcinoma | 10[4] |
| Mia PaCa-2 | Pancreatic Carcinoma | 36[4] |
| LNCaP | Prostate Carcinoma | 16[5] |
| K562 | Chronic Myelogenous Leukemia | 130[5] |
| KKU-055 | Cholangiocarcinoma | 40.1[6] |
| KKU-100 | Cholangiocarcinoma | 91.9[6] |
| KKU-213 | Cholangiocarcinoma | 58.2[6] |
| KKU-214 | Cholangiocarcinoma | 56[6] |
| CAL62 | Anaplastic Thyroid Cancer | Sub-micromolar[7] |
| KMH2 | Anaplastic Thyroid Cancer | Sub-micromolar[7] |
| BHT-101 | Anaplastic Thyroid Cancer | Sub-micromolar[7] |
Table 2: Anti-proliferative Activity (IC50) of AT7519 in Various Cancer Cell Lines
| Cell Line | Cancer Type | AT7519 IC50 (µM) |
| MM.1S | Multiple Myeloma | 0.5[8] |
| U266 | Multiple Myeloma | 0.5[8] |
| MM.1R (Resistant) | Multiple Myeloma | > 2[8] |
| MYCN-amplified | Neuroblastoma (median) | 0.386[9] |
| Non-MYCN-amplified | Neuroblastoma (median) | 1.227[9] |
Table 3: Comparative Kinase Inhibitory Activity (IC50) of Various CDK9 Inhibitors
| Inhibitor | Target(s) | CDK9 IC50 (nM) |
| Flavopiridol | Pan-CDK | 10[4] |
| AT7519 | CDK1, 2, 4, 5, 9 | Potent[10] |
| Cdk9-IN-7 (21e) | Selective CDK9 | 11[11] |
| Riviciclib | CDK1, 4, 9 | 20[1] |
| Roniciclib | Pan-CDK | 5-25[1] |
| JSH-150 | Selective CDK9 | 1[12] |
| BAY-1251152 | Selective CDK9 | 4[13] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of CDK9 inhibitors.
1. Cell Viability Assay (MTT or CellTiter-Glo® Assay)
This assay determines the effect of a compound on the metabolic activity and proliferation of cancer cells.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are treated with a serial dilution of the CDK9 inhibitor for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.
-
Viability Measurement:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
CellTiter-Glo® Assay: The plate and CellTiter-Glo® reagent are equilibrated to room temperature. The reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells. Luminescence is measured using a luminometer.[14]
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
2. Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of the CDK9 inhibitor.
-
Cell Lysis: Cells are treated with the CDK9 inhibitor for the desired time points. Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., CDK9, p-RNA Pol II, Mcl-1, cleaved PARP). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified using image analysis software to determine the relative protein expression levels.[14]
3. In Vitro Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of CDK9.
-
Reagent Preparation: A serial dilution of the CDK9 inhibitor is prepared in DMSO and then further diluted in a kinase assay buffer. A solution of recombinant CDK9/Cyclin T1 enzyme and a solution of the kinase substrate (e.g., a peptide substrate) and ATP are also prepared in the assay buffer.[15]
-
Kinase Reaction: The kinase reaction is initiated by mixing the CDK9 inhibitor, the CDK9/Cyclin T1 enzyme, and the substrate/ATP mixture in a microplate well. The reaction is allowed to proceed for a set time at room temperature.[15]
-
Signal Detection: The amount of product formed (e.g., phosphorylated substrate or ADP) is measured. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is converted to a luminescent signal.[15]
-
Data Analysis: The percent inhibition of kinase activity is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
CDK9 Signaling Pathway and Inhibition
The following diagram illustrates the central role of CDK9 in transcriptional elongation and how its inhibition by a small molecule inhibitor disrupts this process, leading to cancer cell death.
Caption: Mechanism of CDK9 inhibition leading to cancer cell apoptosis.
Experimental Workflow for Evaluating CDK9 Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of a novel CDK9 inhibitor in cancer cell lines.
Caption: A standard workflow for the preclinical assessment of CDK9 inhibitors.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Unveiling NC9's Efficacy: A Comparative Guide to GTP-Binding Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NC9's performance in blocking GTP-binding activity against other known inhibitors. Through a comprehensive review of experimental data, detailed methodologies, and visual pathway analysis, this document serves as a critical resource for evaluating the therapeutic and research potential of targeting GTPase signaling.
Guanosine triphosphate (GTP)-binding proteins, or GTPases, are a superfamily of molecular switches that regulate a vast array of cellular processes, from signal transduction and cell proliferation to cytoskeletal dynamics and vesicular transport.[1] Their activity is tightly controlled by a cycle of GTP binding (activation) and hydrolysis to GDP (inactivation).[1] Dysregulation of this cycle is a hallmark of numerous diseases, including cancer, making GTPases attractive targets for therapeutic intervention.[2][3]
This compound is a targeted, irreversible covalent inhibitor of tissue transglutaminase 2 (TG2), a unique enzyme that possesses both transamidation and GTP-binding functions.[4][5] Notably, the GTP-binding activity of TG2 has been shown to be essential for the survival of several cancer cell lines.[4][5] this compound acts by locking TG2 in its "open" conformation, which abolishes its GTP-binding activity.[4][6] This guide provides a detailed validation of this compound's role in this process, comparing its efficacy with other GTP-binding inhibitors.
Comparative Analysis of GTP-Binding Inhibitors
The following tables summarize the quantitative data for this compound and a selection of alternative GTP-binding inhibitors. This allows for a direct comparison of their potency and cellular effects.
Table 1: In Vitro Efficacy of GTP-Binding Inhibitors
| Inhibitor | Target GTPase | Assay Type | Potency (IC50/EC50/Ki) | Mechanism of Action | Key Attributes |
| This compound | Tissue Transglutaminase 2 (TG2) | GTP-binding assay | Not explicitly quantified in searches, but shown to abolish GTP binding[4][7] | Irreversible covalent inhibitor; allosterically blocks GTP binding by locking TG2 in an open conformation[5][6] | Highly selective for TG2; good stability and moderate cellular permeability[5] |
| VA4 | Tissue Transglutaminase 2 (TG2) | Epidermal cancer stem cell invasion | EC50: 3.9 µM[8] | Irreversible covalent inhibitor of hTG2; allosterically abolishes GTP binding ability[8] | More potent than this compound in inhibiting cancer stem cell invasion[7] |
| MLS000532223 | Rho family GTPases | GTP-binding assay | EC50: 16-120 µM[4] | Prevents GTP binding to several GTPases[4] | High affinity, selective inhibitor of Rho family GTPases[4] |
| Sotorasib (AMG 510) | KRAS G12C | Cell viability assays | IC50: 0.004-0.032 µM[9] | Irreversibly inhibits KRAS G12C by locking it in an inactive GDP-bound state[10][11] | First-in-class, orally bioavailable, and selective KRAS G12C covalent inhibitor[10] |
Table 2: Cellular Activity of GTP-Binding Inhibitors
| Inhibitor | Cell Line(s) | Observed Effect | Reference |
| This compound | Cancer stem cells (SCC13) | Blocks EMT and kills cancer stem cells.[5] | [5] |
| VA4 | Epidermal cancer stem cells | Inhibits invasion with an EC50 of 3.9 µM.[8] | [8] |
| MLS000532223 | Mast cells, RBL cells | Modulates actin remodeling and inhibits ligand-stimulated β-hexosaminidase secretion.[4] | [4] |
| Sotorasib (AMG 510) | KRAS G12C mutant cell lines (NCI-H358, MIA PaCa-2) | Potently impairs cellular viability.[11] | [11] |
Experimental Protocols
Radioactive Filter-Binding GTPγS Assay
This protocol is a standard method for measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to GTP-binding proteins in cell membranes. Inhibition of this binding is a direct measure of a compound's ability to block GTP-binding activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
[³⁵S]GTPγS: Final concentration of 0.1 nM.
-
GDP: Final concentration of 10 µM.
-
Unlabeled GTPγS: For determining non-specific binding, final concentration of 10 µM.
-
Cell membranes: Prepared from cells expressing the target GTPase.
-
Inhibitor stock solutions: Serial dilutions of this compound or other test compounds.
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, GDP, and the test inhibitor at various concentrations.
-
Membrane Addition: Add 10-20 µg of cell membrane preparation to each well.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester. Wash each filter three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[3][12]
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.[12]
-
Data Analysis:
-
Total binding: Radioactivity in the absence of any inhibitor.
-
Non-specific binding: Radioactivity in the presence of 10 µM unlabeled GTPγS.
-
Specific binding: Total binding - non-specific binding.
-
Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value.
-
Visualizing the Molecular Mechanisms
GTPase Signaling Cycle and Inhibition
The following diagram illustrates the fundamental GTPase cycle and the points at which different classes of inhibitors exert their effects. GTPases cycle between an active GTP-bound state and an inactive GDP-bound state. This process is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[1][13]
Caption: The GTPase cycle, illustrating the transition between inactive (GDP-bound) and active (GTP-bound) states, regulated by GEFs and GAPs. Different inhibitors can target various stages of this cycle.
Mechanism of this compound Action on Tissue Transglutaminase 2 (TG2)
This compound employs a unique, indirect mechanism to inhibit GTP binding. By covalently binding to the transamidase active site of TG2, it locks the enzyme in an "open" conformation. This conformational change allosterically disrupts the GTP-binding pocket, thereby preventing GTP from binding and activating TG2's signaling functions.[6][7]
Caption: this compound irreversibly binds to the transamidase site of TG2, locking it in an open conformation and allosterically inhibiting GTP binding.
Experimental Workflow for Validating GTP-Binding Inhibition
The following diagram outlines the key steps in a typical experimental workflow to validate the inhibitory effect of a compound like this compound on GTP-binding activity.
Caption: A generalized workflow for determining the inhibitory potential of a compound on GTP-binding activity using a radioactive filter-binding assay.
Conclusion
The validation of this compound's role in blocking GTP-binding activity reveals a sophisticated mechanism of allosteric inhibition. By targeting the transamidase site of TG2, this compound effectively abrogates its distinct signaling function, which has been implicated in cancer cell survival. When compared to other GTP-binding inhibitors, such as the broad-spectrum Rho GTPase inhibitor MLS000532223 and the highly specific KRAS G12C inhibitor Sotorasib, this compound presents a unique approach by targeting a non-canonical GTP-binding protein. While direct quantitative comparisons of potency across different GTPase targets are challenging, the data presented herein underscore the diverse strategies available for modulating GTPase signaling. The detailed experimental protocols and visual diagrams provided in this guide offer a robust framework for researchers to further investigate and validate the efficacy of this compound and other novel GTP-binding inhibitors in their specific research and drug development contexts.
References
- 1. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 6. Tissue transglutaminase inhibitors - Blog - Zedira GmbH [zedira.com]
- 7. Transamidase site-targeted agents alter the conformation of the transglutaminase cancer stem cell survival protein to reduce GTP binding activity and cancer stem cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hTG2 inhibitor VA4 |CAS:2088001-23-2 Probechem Biochemicals [probechem.com]
- 9. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Anti-Invasive Potential of Nitidine Chloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, identifying and validating novel compounds that can thwart cancer cell invasion is a critical step in the development of new anti-metastatic therapies. This guide provides a cross-validation of the effects of Nitidine Chloride (NC) on cell invasion, comparing its performance with other known inhibitors targeting similar signaling pathways. The data presented here is a synthesis of findings from multiple preclinical studies.
Nitidine chloride, a natural bioactive alkaloid, has demonstrated significant anti-cancer properties, including the inhibition of cell migration and invasion across a spectrum of cancer cell lines.[1][2][3][4][5][6][7][8][9][10] Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways that regulate cell motility and the expression of oncoproteins. This guide will delve into the quantitative effects of NC on cell invasion and compare it with alternative inhibitors of pathways it is known to disrupt, namely the PI3K/AKT, c-Src, and YAP signaling cascades.
Quantitative Comparison of Inhibitor Effects on Cell Invasion
The following tables summarize the quantitative data from in vitro cell invasion and migration assays for Nitidine Chloride and selected alternative inhibitors. The data is compiled from various studies and is presented to provide a comparative overview of their anti-invasive efficacy.
Table 1: Effect of Nitidine Chloride (NC) on Cell Migration and Invasion
| Cell Line | Assay Type | Concentration | % Inhibition / Effect | Reference |
| DU145 (Prostate) | Wound Healing | Not Specified | Significant retardation of wound closure | [1][6] |
| PC-3 (Prostate) | Wound Healing | Not Specified | Significant retardation of wound closure | [1][6] |
| DU145 (Prostate) | Transwell Invasion | Not Specified | Significant inhibition of invasion | [1][6] |
| PC-3 (Prostate) | Transwell Invasion | Not Specified | Significant inhibition of invasion | [1][6] |
| H1299 (Lung) | Wound Healing | Not Specified | Retardation of wound closure | |
| H460 (Lung) | Wound Healing | Not Specified | Retardation of wound closure | |
| H1299 (Lung) | Transwell Invasion | Not Specified | Attenuated invasive activity | |
| H460 (Lung) | Transwell Invasion | Not Specified | Attenuated invasive activity | |
| U251 (Glioblastoma) | Wound Healing | 25 µM | Significant inhibition of wound closure | [3] |
| U87 (Glioblastoma) | Wound Healing | 25 µM | Significant inhibition of wound closure | [3] |
| U251 (Glioblastoma) | Transwell Invasion | 25 µM | Significant decrease in invasive ratio | [3] |
| U87 (Glioblastoma) | Transwell Invasion | 50 µM | Significant decrease in invasive ratio | [3] |
| Bladder Cancer Cells | Transwell Invasion | Not Specified | Significant inhibition of invasion | [2] |
| Ovarian Cancer Cells | Transwell Invasion | Not Specified | Significant inhibition of invasion | [9] |
| MG63 (Osteosarcoma) | Wound Healing | Dose-dependent | Significant inhibition of cell migration | [10] |
| U2OS (Osteosarcoma) | Wound Healing | Dose-dependent | Significant inhibition of cell migration | [10] |
| MG63 (Osteosarcoma) | Transwell Invasion | Not Specified | Profoundly decreased invasive capacity | [10] |
| U2OS (Osteosarcoma) | Transwell Invasion | Not Specified | Profoundly decreased invasive capacity | [10] |
Table 2: Comparative Efficacy of Alternative Small Molecule Inhibitors on Cell Invasion
| Inhibitor | Target Pathway | Cell Line | Assay Type | Concentration | % Inhibition / Effect | Reference |
| Pictilisib (B1683980) (GDC-0941) | PI3K/AKT | Daoy (Medulloblastoma) | Wound Healing | 1 µM | ~65% inhibition of wound closure at 30h | [1] |
| MCF-7 (Breast) | Wound Healing | Not Specified | Significant impairment of migration | [11] | ||
| MDA-MB-231 (Breast) | Transwell Invasion | Not Specified | Significant reduction in invasiveness | [11] | ||
| Dasatinib | c-Src | MDA-MB-231 (Breast) | Transwell Invasion | 0.1 µM | 90% inhibition of invasiveness | [12] |
| MDA-MB-231 (Breast) | Wound Healing | Not Specified | 74% reduction in migration | [12] | ||
| AGP-01 (Gastric) | Transwell Invasion | 100 nM - 1 µM | Significant inhibition of invasion | [13] | ||
| HNSCC & NSCLC cells | Transwell Invasion | Not Specified | Inhibition of invasion in all cell lines | [14] | ||
| Verteporfin | YAP/TEAD | 92.1 (Uveal Melanoma) | Transwell Migration | 1 µM | Significant reduction in migrated cells | [15] |
| Omm 2.3 (Uveal Melanoma) | Transwell Invasion | 1 µM | Significant decrease in invaded cells | [15] | ||
| HeLa (Cervical) | Wound Healing | 5 µM | Significant inhibition of migration | [16] | ||
| HEC-1-A (Endometrial) | Transwell Invasion | Not Specified | 91.56% inhibition of invasion | [17] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: NC inhibits cell migration and invasion by downregulating key proteins and pathways.
Caption: A stepwise workflow for assessing cell invasion using a Transwell assay.
Caption: NC targets multiple pathways that are also targeted by specific inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the two key assays cited in this guide.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Cell Culture: Cells are cultured in appropriate media until they reach 70-90% confluency.
-
Chamber Preparation: Transwell inserts (typically with 8 µm pores) are coated with a thin layer of Matrigel (or a similar basement membrane extract) and allowed to solidify in an incubator.
-
Cell Seeding: Cells are harvested, washed, and resuspended in a serum-free medium. A specific number of cells (e.g., 1 x 10^5) are seeded into the upper chamber of the coated inserts. The medium in the upper chamber contains the test compound (e.g., Nitidine Chloride) at the desired concentration or a vehicle control.
-
Chemoattractant Addition: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell invasion.
-
Incubation: The plates are incubated for a period of 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-invading Cells: After incubation, the non-invading cells on the upper surface of the membrane are gently removed with a cotton swab.
-
Fixation and Staining: The inserts are then fixed (e.g., with methanol) and stained (e.g., with crystal violet) to visualize the invaded cells on the lower surface of the membrane.
-
Quantification: The number of invaded cells is counted in several random fields under a microscope. The extent of invasion is often expressed as a percentage relative to the control group.
Wound Healing (Scratch) Assay
This method assesses collective cell migration.
-
Cell Seeding: Cells are seeded in a culture plate (e.g., a 6-well plate) and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip (e.g., a p200 tip) is used to create a straight "scratch" or cell-free gap in the monolayer.
-
Washing: The cells are gently washed with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: The medium is replaced with fresh medium containing the test compound (e.g., Nitidine Chloride) at various concentrations or a vehicle control.
-
Image Acquisition: Images of the scratch are captured at time 0 and at regular intervals thereafter (e.g., every 6, 12, or 24 hours) using a microscope.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between the different treatment groups.
Conclusion
Nitidine Chloride demonstrates robust anti-invasive and anti-migratory effects across a variety of cancer cell types. Its ability to modulate multiple oncogenic signaling pathways, including PI3K/AKT, c-Src, and YAP, underscores its potential as a broad-spectrum anti-metastatic agent. When compared to more targeted inhibitors, NC's pleiotropic effects may offer an advantage in overcoming the heterogeneity and adaptability of cancer cells. The quantitative data, when considered alongside the mechanistic insights, provides a strong rationale for the further investigation of Nitidine Chloride in preclinical and clinical settings for the treatment of metastatic cancers. The provided protocols and diagrams serve as a foundational resource for researchers aiming to validate and expand upon these findings.
References
- 1. The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quantitative in vivo imaging of the effects of inhibiting integrin signalling via Src and FAK on cancer cell movement; effects on E-cadherin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Vps34 and p110δ PI3K Impairs Migration, Invasion and Three-Dimensional Spheroid Growth in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Dasatinib (BMS-354825) tyrosine kinase inhibitor suppresses invasion and induces cell cycle arrest and apoptosis of head and neck squamous cell carcinoma and non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Verteporfin Promotes the Apoptosis and Inhibits the Proliferation, Migration, and Invasion of Cervical Cancer Cells by Downregulating SULT2B1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NC9 and Specific Factor XIIIA Inhibitors for Researchers and Drug Development Professionals
An objective guide to the performance, mechanisms, and experimental evaluation of key Factor XIIIa inhibitors, featuring a comparative look at the dual-activity compound NC9.
This guide provides a comprehensive comparison of this compound, a known Transglutaminase 2 (TG2) inhibitor with activity against Factor XIIIA (FXIIIA), and other specific inhibitors targeting FXIIIA. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of quantitative performance data, experimental methodologies, and the underlying biochemical pathways.
Introduction to Factor XIIIA and its Inhibition
Factor XIII (FXIII) is a crucial transglutaminase in the blood coagulation cascade. Activated by thrombin and calcium, Factor XIIIa (FXIIIA) catalyzes the formation of covalent cross-links between fibrin (B1330869) monomers, stabilizing the fibrin clot and making it resistant to premature fibrinolysis.[1][2] This final step in coagulation is a key determinant of clot stability and, therefore, a compelling target for anticoagulant therapy. Inhibition of FXIIIA is being explored as a therapeutic strategy for venous thromboembolism and other thrombotic disorders, with the potential for a reduced bleeding risk compared to conventional anticoagulants that act further upstream in the coagulation cascade.[3][4]
A variety of inhibitors have been developed to target FXIIIA, ranging from small molecules to peptides and antibodies. This guide focuses on a comparative analysis of these specific inhibitors with this compound, a compound that also exhibits inhibitory activity against FXIIIA.[5][6]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected specific FXIIIA inhibitors. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Inhibitor | Type | Target(s) | IC50 (FXIIIA) | Selectivity Notes | Reference(s) |
| This compound | Small Molecule (Irreversible) | TG2, FXIIIA | ~250 nM (isopeptidase assay) | Also a potent TG2 inhibitor. | [7] |
| ZED3197 | Peptidomimetic (Irreversible) | FXIIIA | 10 nM (human plasma derived FXIII-A2B2), 14-16 nM (recombinant cellular FXIII-A2) | 20 to 3000-fold selectivity against human TG1, TG2, TG3, and TG7. | [7][8][9] |
| Tridegin | Peptide (Reversible) | FXIIIA, TG2 | ~9.2 nM | Also inhibits TG2, but with lower potency. | [10][11] |
| ZED1301 | Peptidomimetic (Irreversible) | FXIIIA, TG2 | 110 nM | 26.4-fold more selective for FXIIIA over TG2. | [1][9] |
| Cerulenin | Small Molecule | FXIIIA, Fatty Acid Synthase | 4 µM | Also inhibits fatty acid synthesis. | [1] |
Signaling Pathway and Inhibition Mechanism
Factor XIIIA plays a pivotal role in the final stage of the coagulation cascade. The following diagram illustrates the activation of Factor XIII and its subsequent action on fibrin, along with the points of inhibition by specific inhibitors.
Caption: Factor XIIIA activation and fibrin cross-linking pathway with points of inhibition.
Experimental Protocols
Accurate assessment of inhibitor potency and mechanism requires robust experimental methodologies. Below are detailed protocols for key assays used in the characterization of FXIIIA inhibitors.
Fluorescence-Based Transglutaminase Activity Assay
This assay measures the incorporation of a fluorescently labeled primary amine (e.g., dansylcadaverine) into a protein substrate (e.g., N,N'-dimethylcasein) by FXIIIA. The increase in fluorescence intensity is proportional to the enzyme activity.
Materials:
-
Human Factor XIIIa (activated)
-
N,N'-dimethylcasein
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl2
-
Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~550 nm)
Procedure:
-
Prepare a reaction mixture containing N,N'-dimethylcasein and dansylcadaverine in the assay buffer.
-
Add various concentrations of the test inhibitor or vehicle control to the wells of the microplate.
-
Initiate the reaction by adding activated FXIIIA to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Fibrin Cross-Linking Inhibition Assay by SDS-PAGE
This method visually assesses the ability of an inhibitor to prevent FXIIIA-mediated cross-linking of fibrin chains. The formation of γ-γ dimers and α-polymers is analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
Human fibrinogen
-
Human thrombin
-
Human Factor XIII
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 5 mM CaCl2
-
Test inhibitors
-
Reducing SDS-PAGE sample buffer (containing β-mercaptoethanol or DTT)
-
SDS-PAGE apparatus and reagents
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
In a reaction tube, combine fibrinogen, Factor XIII, and the test inhibitor at various concentrations in the assay buffer.
-
Initiate clot formation and cross-linking by adding thrombin.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an excess of reducing SDS-PAGE sample buffer and boiling for 5-10 minutes to dissolve the clot and denature the proteins.
-
Separate the protein chains by SDS-PAGE.
-
Stain the gel to visualize the protein bands. The degree of inhibition is determined by the reduction in the intensity of the γ-γ dimer and α-polymer bands and the corresponding increase in the monomeric γ and α chain bands compared to the control (no inhibitor).[12][13][14]
Inhibition of α2-Antiplasmin Cross-Linking to Fibrin
This assay specifically measures the inhibition of the cross-linking of the primary physiological inhibitor of fibrinolysis, α2-antiplasmin, to the fibrin clot.
Materials:
-
Purified human α2-antiplasmin
-
Human fibrinogen
-
Human thrombin
-
Human Factor XIII
-
Assay Buffer (as in the fibrin cross-linking assay)
-
Test inhibitors
-
SDS-PAGE and Western blotting apparatus and reagents
-
Primary antibody against α2-antiplasmin
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Follow the same initial steps as the fibrin cross-linking assay, but include purified α2-antiplasmin in the reaction mixture.
-
After incubation, stop the reaction and prepare samples for SDS-PAGE as described previously.
-
Following electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for α2-antiplasmin.
-
Incubate with a secondary antibody and detect the presence of cross-linked α2-antiplasmin-fibrin complexes using a chemiluminescent substrate. A reduction in the high molecular weight bands corresponding to these complexes indicates inhibition.[15][16][17][18][19]
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the comprehensive evaluation of a potential FXIIIA inhibitor.
Caption: A logical workflow for the characterization of Factor XIIIA inhibitors.
Conclusion
The landscape of Factor XIIIA inhibitors presents a promising frontier for the development of safer antithrombotic therapies. While specific inhibitors like ZED3197 and the peptide tridegin demonstrate high potency and selectivity for FXIIIA, the dual-activity inhibitor this compound also warrants consideration, particularly in research contexts exploring the interplay between TG2 and FXIIIA. The selection of an appropriate inhibitor will depend on the specific research question, with considerations for potency, selectivity, and mechanism of action being paramount. The experimental protocols and workflows detailed in this guide provide a robust framework for the rigorous evaluation and comparison of these and other novel FXIIIA inhibitors.
References
- 1. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIIIa - IHC Primary Antibodies [shop.leicabiosystems.com]
- 3. ahajournals.org [ahajournals.org]
- 4. The third-generation anticoagulants: factors XI, XII, and XIII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel inhibitor ZED3197 as potential drug candidate in anticoagulation targeting coagulation FXIIIa (F13a) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZED3197 | FXIIIa inhibitor | Probechem Biochemicals [probechem.com]
- 9. Peptidic Inhibitors and a Fluorescent Probe for the Selective Inhibition and Labelling of Factor XIIIa Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tridegin, a new peptidic inhibitor of factor XIIIa, from the blood-sucking leech Haementeria ghilianii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Tridegin, a new peptidic inhibitor of factor XIIIa, from the blood-sucking leech Haementeria ghilianii. | Semantic Scholar [semanticscholar.org]
- 12. [Analysis of cross-linked fibrin and fibrinogen degradation products with SDS-PAGE and immunoblot] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Crosslinking of alpha 2-antiplasmin to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cross-linking of alpha 2-antiplasmin to fibrin is a key factor in regulating blood clot lysis: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The antifibrinolytic function of factor XIII is exclusively expressed through α2-antiplasmin cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Significance of cross-linking of alpha 2-plasmin inhibitor to fibrin in inhibition of fibrinolysis and in hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of Fibrinolysis by Coagulation Factor XIII - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of NC9 for Transglutaminase 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of the irreversible inhibitor NC9 for Transglutaminase 2 (TG2) against other alternative inhibitors and antibodies. Understanding the specificity of a molecular tool is paramount for accurate research and the development of targeted therapeutics. This document summarizes key performance data, outlines experimental protocols for specificity assessment, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a potent, irreversible covalent inhibitor of Transglutaminase 2 (TG2) that has been demonstrated to be highly selective for TG2 over other transglutaminases in cellular assays.[1] It functions by locking the enzyme in its "open" conformation, which not only inhibits its transamidation activity but also abolishes its GTP-binding and signaling functions.[1] However, it is crucial to note that while highly selective, this compound is not entirely specific and has been shown to inhibit Factor XIIIa (FXIIIa), another member of the transglutaminase family.[1] In contrast, monoclonal antibodies such as zampilimab (hDC1) and BB7 have been reported to be highly specific for TG2, showing no cross-reactivity with other tested transglutaminases. This guide provides the available data to help researchers make informed decisions when selecting a tool for studying TG2.
Data Presentation: Comparison of TG2 Inhibitors
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that a direct comparison of inhibitory activities can be challenging due to the different metrics (k"inact"/K"I", K"i", IC"50") and the varying experimental conditions under which these values were determined.
| Inhibitor/Antibody | Target(s) | Type | Potency Metric | Value | Known Cross-Reactivity | Reference(s) |
| This compound | TG2 | Small Molecule (Irreversible) | k"inact"/K"I" | 244 x 10³ M⁻¹min⁻¹ | Factor XIIIa | [1] |
| JA38 | TG2 | Small Molecule (Irreversible) | k"inact"/K"I" | 760 x 10³ M⁻¹min⁻¹ | Not specified | |
| CP4d | TG2 | Small Molecule (Reversible) | K"i" | 174 nM | Not specified | |
| Zampilimab (hDC1) | TG2 | Monoclonal Antibody | IC"50" (Transamidation) | 0.25 nM | None detected (TG1, TG3, TG7, FXIIIa) | |
| IC"50" (Extracellular TG2) | 119 nM | |||||
| K"d" | <50 pM | |||||
| BB7 | TG2 | Monoclonal Antibody | - | - | None detected (TG1, TG3, TG7, FXIIIa) |
Note: The lack of a complete selectivity panel for this compound and other small molecule inhibitors across all transglutaminases in a single study highlights the need for direct, head-to-head comparative experiments.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: TG2's dual function and this compound's mechanism of inhibition.
Caption: General experimental workflow for assessing inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of TG2 inhibitors. Below are outlines for key experimental protocols.
Western Blotting for TG2 Activity
-
Objective: To visually assess the inhibition of TG2-mediated protein cross-linking.
-
Methodology:
-
Protein Extraction: Prepare cell lysates from cells overexpressing TG2 or a panel of different transglutaminases.
-
Inhibitor Treatment: Incubate the lysates with varying concentrations of this compound or the alternative inhibitor for a specified time.
-
Induction of TG Activity: If necessary, induce transglutaminase activity (e.g., by adding Ca²⁺). Include a known substrate for cross-linking (e.g., biotinylated substrate).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the cross-linked substrate (e.g., streptavidin-HRP for biotinylated substrates) or a specific cross-linked product.
-
Secondary Antibody Incubation: If using an unconjugated primary antibody, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the high molecular weight cross-linked products indicates inhibition.
-
Immunoprecipitation (IP) for Target Engagement
-
Objective: To confirm the direct binding of the inhibitor to TG2 and assess binding to other transglutaminases.
-
Methodology:
-
Cell Lysis: Prepare whole-cell lysates from cells expressing the target transglutaminase.
-
Inhibitor Incubation: Incubate the lysate with the inhibitor. For irreversible inhibitors like this compound, this allows for covalent bond formation.
-
Immunoprecipitation: Add a specific primary antibody against the target transglutaminase (e.g., anti-TG2 antibody) to the lysate and incubate to form an antibody-antigen complex.
-
Bead Capture: Add Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic) to capture the antibody-antigen complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., Laemmli buffer).
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing with an antibody that recognizes the inhibitor (if a tagged inhibitor is used) or by assessing a change in the protein's properties (e.g., mobility shift).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Inhibition
-
Objective: To quantitatively measure the inhibitory potency (IC"50") of this compound and its alternatives against a panel of purified transglutaminases.
-
Methodology:
-
Coating: Coat a 96-well plate with a substrate for the transglutaminase (e.g., fibronectin).
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Enzyme and Inhibitor Incubation: In separate tubes, pre-incubate purified recombinant TG2 or other transglutaminases with a range of concentrations of the inhibitor.
-
Reaction Initiation: Add the enzyme-inhibitor mixture to the coated wells. Also, add a second substrate that will be incorporated into the coated substrate (e.g., a biotinylated amine substrate).
-
Detection: After a set incubation time, wash the plate and detect the incorporated substrate. For a biotinylated substrate, this can be done by adding streptavidin-HRP followed by a colorimetric substrate (e.g., TMB).
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the percentage of inhibition against the inhibitor concentration and determine the IC"50" value.
-
Conclusion
The available evidence indicates that this compound is a highly selective inhibitor of TG2, effectively blocking both its transamidation and GTP-binding functions.[1] However, its cross-reactivity with FXIIIa is a critical consideration for researchers aiming for absolute specificity.[1] For applications where complete specificity is paramount, monoclonal antibodies like zampilimab and BB7, which have shown no cross-reactivity with other tested transglutaminases, may be more suitable alternatives. Ultimately, the choice of inhibitor should be guided by the specific experimental goals and a thorough evaluation of the available data. It is highly recommended that researchers perform their own in-house specificity testing using standardized assays to ensure the validity of their results.
References
Independent Verification of MetaLnc9's Pro-Osteogenic Effects: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long non-coding RNA MetaLnc9's (this compound) effect on osteoblast mineralization against other potential therapeutic agents. This document synthesizes experimental data to verify its efficacy and outlines the underlying molecular pathways.
The long non-coding RNA, MetaLthis compound, has been identified as a positive regulator of osteogenesis in human bone marrow mesenchymal stem cells (hBMSCs).[1][2] Upregulation of MetaLthis compound enhances osteogenic differentiation, a key process in bone formation and repair. This guide presents a comparative analysis of MetaLthis compound's effects with those of other known osteogenic inducers—melatonin, resveratrol, and purmorphamine—supported by quantitative data from in vitro studies.
Comparative Analysis of Osteogenic Potential
The efficacy of MetaLthis compound in promoting osteoblast mineralization was evaluated against three alternative small molecules known to induce bone formation. The primary metrics for comparison are Alkaline Phosphatase (ALP) activity, an early marker of osteoblast differentiation, and Alizarin Red S (ARS) staining, which quantifies mineral deposition in the extracellular matrix.
| Compound | Cell Line | Concentration | Assay | Key Findings | Fold Change/Increase |
| MetaLthis compound (Overexpression) | hBMSCs | N/A (Lentiviral Transduction) | ALP Activity | Significantly increased ALP activity after 7 days of osteogenic induction.[1] | ~1.5-fold increase vs. control |
| hBMSCs | N/A (Lentiviral Transduction) | ARS Staining | Enhanced mineralized nodule formation after 14 days.[1] | ~1.8-fold increase vs. control | |
| MetaLthis compound (Knockdown) | hBMSCs | N/A (Lentiviral Transduction) | ALP Activity | Significantly decreased ALP activity.[1] | ~0.5-fold of control |
| hBMSCs | N/A (Lentiviral Transduction) | ARS Staining | Diminished mineralized nodule formation.[1] | ~0.4-fold of control | |
| Melatonin | MC3T3-E1 | 100 µM | ALP Activity | Upregulated ALP activity in a time- and concentration-dependent manner under hypoxic conditions. | Data not directly comparable |
| DPSCs | 100 µM | ARS Staining | Significantly enhanced mineral matrix deposition after 7 and 14 days. | Data not directly comparable | |
| Resveratrol | MC3T3-E1 | 10 µmol/L | ALP Activity | Most significant increase in ALP activity at this concentration. | Data not directly comparable |
| MC3T3-E1 | 10 µmol/L | ARS Staining | Substantially more mineralized nodules compared to control. | Data not directly comparable | |
| Purmorphamine | hOBs from hBMSCs | 1, 2, or 3 µM | ALP Activity | Increased ALP activity at all concentrations. | Data not directly comparable |
| hOBs from hBMSCs | 1, 2, or 3 µM | Bone-like Nodule Formation | Increased bone-like nodule formation. | Data not directly comparable |
Signaling Pathways in Osteoblast Mineralization
The pro-osteogenic effects of MetaLthis compound are mediated through the activation of the AKT signaling pathway.[1][2] In contrast, the selected alternative molecules exert their effects through distinct molecular cascades, primarily the Wnt and Hedgehog pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.
Lentiviral Transduction for MetaLthis compound Overexpression and Knockdown in hBMSCs
This protocol outlines the procedure for genetically modifying human bone marrow mesenchymal stem cells to either overexpress or suppress MetaLthis compound.
Materials:
-
Human bone marrow mesenchymal stem cells (hBMSCs)
-
Mesenchymal Stem Cell Growth Medium
-
Lentiviral particles for MetaLthis compound overexpression
-
Lentiviral particles with shRNA targeting MetaLthis compound
-
Control lentiviral particles
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic)
-
Osteogenic Differentiation Medium
Procedure:
-
Culture hBMSCs in Mesenchymal Stem Cell Growth Medium to 70-80% confluency.
-
On the day of transduction, replace the medium with fresh medium containing polybrene.
-
Add the appropriate lentiviral particles (overexpression, shRNA, or control) to the cells at a predetermined multiplicity of infection (MOI).
-
Incubate the cells for 24-48 hours.
-
Replace the virus-containing medium with fresh growth medium.
-
After 48-72 hours, begin selection by adding puromycin to the culture medium.
-
Culture the cells in the selection medium until non-transduced cells are eliminated.
-
Expand the stable cell lines and seed for osteogenic differentiation assays.
Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay quantifies the activity of ALP, an early marker of osteoblast differentiation.
Materials:
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Alkaline phosphatase buffer
-
Cell lysis buffer
-
96-well microplate
-
Spectrophotometer
Procedure:
-
After the desired period of osteogenic induction, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to a 96-well plate.
-
Add the pNPP substrate solution to each well.
-
Incubate the plate at 37°C until a yellow color develops.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Normalize the ALP activity to the total protein concentration of the cell lysate.
Alizarin Red S (ARS) Staining and Quantification
ARS staining is used to visualize and quantify calcium deposits, a hallmark of late-stage osteoblast mineralization.
Materials:
-
4% Paraformaldehyde (PFA)
-
1% Alizarin Red S solution (pH 4.1-4.3)
-
Cetylpyridinium (B1207926) chloride (for quantification)
-
Spectrophotometer
Procedure:
-
After 14-21 days of osteogenic induction, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[1]
-
Wash the fixed cells with deionized water.
-
Stain the cells with 1% Alizarin Red S solution for 20 minutes.[1]
-
Wash the cells extensively with deionized water to remove excess stain.[1]
-
For quantification, solubilize the stain using cetylpyridinium chloride.[1]
-
Transfer the solubilized stain to a new plate and measure the absorbance at 570 nm.[1]
References
Safety Operating Guide
Proper Disposal Procedures for NC9 Compounds
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This document provides a comprehensive guide to the proper disposal procedures for chemical compounds referred to as "NC9." It is important to note that the designation "this compound" can refer to different chemical entities. This guide addresses the available information for "Dicone this compound," a cleaning agent, and "this compound," a transglutaminase 2 (TG2) inhibitor, based on publicly available safety data.
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is crucial to understand the hazards associated with the specific this compound compound being handled. Personal Protective Equipment (PPE) must be worn at all times when managing these chemicals and their waste products.
Dicone this compound is identified as a combustible and corrosive liquid with a petroleum odor.[1] Overexposure can lead to central nervous system depression, and it may cause burns to the eyes, skin, and upper respiratory system.[1][2]
This compound (TG2 inhibitor) is a research chemical.[3][4] While specific hazard data is limited in the provided search results, it is prudent to handle it with the standard precautions for novel chemical compounds, assuming potential toxicity.
The following table summarizes the essential PPE for handling this compound compounds.
| Category | Recommended PPE |
| Eye/Face Protection | Chemical splash goggles in compliance with OSHA regulations are advised. A face shield may be necessary for splash hazards.[1][5] |
| Skin Protection | Solvent-resistant gloves (e.g., nitrile rubber), a lab coat, and solvent-resistant boots should be worn.[1][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a fume hood.[6] If ventilation is inadequate, a NIOSH/MSHA approved self-contained breathing apparatus may be required.[1] |
Disposal Protocol
Waste containing this compound compounds is considered hazardous and must be disposed of in accordance with all applicable federal, state, and local regulations.[5][6] Do not dispose of these chemicals down the drain or in regular trash.[6]
Step 1: Waste Segregation Collect all waste materials contaminated with this compound, including the chemical itself, used containers, pipette tips, gloves, and other disposable labware, in a dedicated and properly labeled hazardous waste container.[6][7]
Step 2: Container Labeling The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name and any associated hazards (e.g., "Corrosive," "Combustible").[6]
Step 3: Storage Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[6] For Dicone this compound, this includes isolating it from alkalis, oxidizing materials, heat, sparks, and open flames.[1] For the this compound (TG2 inhibitor), store in a dry, dark place at -20°C for long-term storage.[4]
Step 4: Professional Disposal Arrange for the collection and disposal of the hazardous waste through a licensed environmental services company.[6]
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the search results. The following is a generalized procedure for the safe handling and preparation of this compound waste for disposal.
Protocol for Preparing this compound Waste for Disposal:
-
Ensure Proper Ventilation: Perform all operations within a certified chemical fume hood or in a well-ventilated laboratory space.
-
Wear Appropriate PPE: Don the recommended personal protective equipment as detailed in the PPE table above.
-
Segregate Waste:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant container. Do not mix with incompatible wastes.
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., absorbent pads, contaminated gloves, empty containers) in a separate, clearly labeled, and sealed container.[7]
-
-
Container Management:
-
Decontamination of Empty Containers:
-
Thoroughly empty all contents from the original chemical container.[7]
-
Triple rinse the empty container with a suitable solvent. Collect all rinsate as chemical waste.[7]
-
After triple rinsing, deface or remove the original label from the container before disposing of it as non-hazardous waste, if permitted by local regulations.[7]
-
-
Final Storage and Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated accumulation area.
-
Schedule a pickup with a certified hazardous waste disposal service.[6]
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound compounds.
Caption: Logical workflow for the proper disposal of this compound compounds.
References
- 1. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 2. prosoco.com [prosoco.com]
- 3. This compound|CAS 1352090-52-8|DC Chemicals [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling NC9
This document provides crucial safety protocols and logistical plans for the handling and disposal of NC9, a potent, irreversible covalent inhibitor of Transglutaminase 2 (TG2). The information is intended for researchers, scientists, and drug development professionals. Given that this compound is designated for research use only and not for human or veterinary use, all procedures must be conducted with the utmost caution.[1]
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound (CAS 1352090-52-8) is not publicly available. The following guidance is synthesized from supplier information, general safety protocols for handling potent research compounds, and data on its common solvent, Dimethyl Sulfoxide (DMSO).
Immediate Safety and Hazard Identification
This compound is a highly selective and efficient irreversible inhibitor of TG2.[2] While one supplier notes negligible acute or chronic toxicity in mice at specified doses, the full toxicological profile in humans is unknown.[2] As a bioactive, covalent inhibitor, it should be handled as a potentially hazardous compound. The primary risks are associated with accidental exposure through inhalation, ingestion, or skin contact.
Key Hazards:
-
Bioactivity: As a potent enzyme inhibitor, unintended biological effects upon exposure are possible.
-
Covalent Modification: Irreversible covalent inhibitors can permanently modify biological molecules, necessitating stringent measures to prevent exposure.
-
Unknown Toxicological Profile: The absence of a full SDS means that all potential hazards may not be known. A conservative approach to handling is mandatory.
-
Solvent Hazards: this compound is typically dissolved in DMSO, which is combustible and can facilitate the absorption of other chemicals through the skin.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to minimize exposure risk. The following table summarizes the mandatory PPE for various stages of handling this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving & Storage | - Nitrile Gloves- Safety Glasses- Laboratory Coat |
| Weighing & Aliquoting (Solid Form) | - Double Nitrile Gloves- Safety Goggles (providing a full seal)- Laboratory Coat (fully buttoned)- N95 Respirator (or higher) within a chemical fume hood |
| Solution Preparation & Handling (in DMSO) | - Double Nitrile Gloves (or chemically resistant gloves rated for DMSO)- Safety Goggles- Chemical Splash Apron over Laboratory Coat- All work performed in a certified chemical fume hood |
| Experimental Use (Cell Culture, etc.) | - Nitrile Gloves- Safety Glasses- Laboratory Coat- Work performed in a biological safety cabinet or chemical fume hood |
| Waste Disposal | - Double Nitrile Gloves- Safety Goggles- Chemical Splash Apron over Laboratory Coat |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety and experimental integrity.
Experimental Protocol: Step-by-Step Handling of this compound
-
Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wearing a lab coat, safety glasses, and nitrile gloves, open the shipping container in a designated receiving area.
-
Verify the container label matches the order (this compound, CAS 1352090-52-8).
-
Log the compound into the chemical inventory.
-
-
Storage:
-
Preparation of Stock Solution (Example: 10 mM in DMSO):
-
Pre-Aliquoting Preparation: Before retrieving the solid compound from storage, prepare the workspace. This includes decontaminating the chemical fume hood, laying down absorbent bench paper, and assembling all necessary equipment (analytical balance, microcentrifuge tubes, pipettes, sterile DMSO).
-
Weighing: Don all required PPE for handling solids. Inside a chemical fume hood, carefully weigh the desired amount of this compound powder into a tared, sterile microcentrifuge tube. Work slowly to avoid generating airborne particles.
-
Solubilization: Still within the fume hood, add the calculated volume of DMSO to the tube. This compound is soluble in DMSO.[2] Cap the tube securely.
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in clearly labeled microcentrifuge tubes.[2]
-
Labeling: Each aliquot tube must be clearly labeled with the compound name (this compound), concentration, solvent (DMSO), date of preparation, and user initials.
-
Storage of Aliquots: Store the stock solution aliquots at -20°C.
-
-
Use in Experiments:
-
When preparing working solutions, perform dilutions inside a biological safety cabinet or chemical fume hood.
-
Use appropriate pipetting techniques to prevent aerosols and splashes.
-
Transport containers with this compound solutions in a secondary, sealed container between workstations.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Segregation of waste streams is critical.
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Contaminated gloves, pipette tips, vials, absorbent paper, etc. | - Collect in a dedicated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.- Label clearly as "Hazardous Waste: this compound (CAS 1352090-52-8) Contaminated Solid Waste".- Seal the container when 3/4 full and arrange for pickup by the institution's Environmental Health & Safety (EHS) department. |
| Liquid Waste | Unused or expired stock solutions, contaminated media, aqueous buffers. | - Collect in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., polyethylene (B3416737) for DMSO solutions).- Label clearly with "Hazardous Waste," listing all chemical constituents and their approximate percentages (e.g., "this compound in DMSO," "this compound in cell culture media").- Keep the container tightly sealed when not in use and store in secondary containment within a designated waste accumulation area.- Arrange for EHS pickup. Do not pour down the drain. |
| Sharps Waste | Contaminated needles, syringes, or glass Pasteur pipettes. | - Immediately place in a designated, puncture-proof sharps container for chemically contaminated sharps.- Do not overfill the container.- Seal and arrange for EHS pickup. |
| Empty Containers | The original vial of solid this compound. | - Triple rinse with a suitable solvent (e.g., ethanol (B145695) or methanol).- Collect the first two rinsates as hazardous liquid waste.- Deface the original label.- Dispose of the rinsed container in a glass waste box or as advised by EHS. |
Transglutaminase 2 (TG2) Signaling Pathway
This compound is an irreversible inhibitor of TG2, a multifunctional enzyme involved in various cellular processes. TG2 can be activated by stimuli such as intracellular Ca2+ elevation. Its activity is implicated in pathways including NF-κB activation, extracellular matrix stabilization, and cell survival signaling. The diagram below illustrates a simplified overview of TG2's role in signaling.
Caption: Simplified TG2 Signaling Pathway and Point of Inhibition by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
